Pipes
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O6S2/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16/h1-8H2,(H,11,12,13)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPYMWDTONKSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10010-67-0 (hydrochloride salt) | |
| Record name | PIPES | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8063965 | |
| Record name | 1,4-Piperazinediethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | PIPES | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5625-37-6 | |
| Record name | 1,4-Piperazinediethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PIPES | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIPES | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Piperazinediethanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Piperazinediethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(piperazine-1,4-diyl)bis(ethanesulphonic) acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPES | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G502H79V6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of PIPES Buffer in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer that has become an indispensable tool in a wide range of scientific research, particularly in the fields of biochemistry, molecular biology, and drug discovery.[1] Its unique properties, most notably its pKa value near physiological pH and its minimal interaction with metal ions, make it a superior choice for maintaining stable pH conditions in sensitive experimental systems.[2][3] This technical guide provides a comprehensive overview of the applications of this compound buffer, with a focus on detailed experimental protocols and its role in drug development.
Core Properties of this compound Buffer
This compound is one of the "Good's" buffers, a series of buffers developed to meet the specific needs of biological research. Its chemical structure, containing two ethanesulfonic acid groups, confers its zwitterionic nature and buffering capacity. The key quantitative properties of this compound buffer are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C8H18N2O6S2 | [1] |
| Molecular Weight | 302.37 g/mol | [1] |
| pKa at 25°C | ~6.8 | [2][3][4] |
| Effective Buffering pH Range | 6.1 - 7.5 | [1][2][3][4][5] |
| Metal Ion Binding | Negligible for Ca2+, Mg2+, Mn2+, and Cu2+ |
Applications of this compound Buffer in Research and Drug Development
The unique characteristics of this compound buffer make it suitable for a variety of applications, from fundamental biochemical assays to high-throughput screening in drug discovery.
Protein Purification and Crystallography
The low metal ion binding capacity of this compound is a significant advantage in protein purification, particularly in techniques like ion-exchange chromatography.[6] By minimizing non-specific interactions between proteins and the chromatography matrix that can be mediated by divalent cations, this compound helps to ensure higher purity of the target protein.[6]
In the field of structural biology, this compound is a commonly used buffer for protein crystallization.[2][3][4] The stability of pH it provides is crucial for the formation of well-ordered crystals required for X-ray diffraction studies. While the optimal crystallization conditions are protein-specific, this compound is often included in initial screening kits.
Electron Microscopy
This compound buffer is widely used in the preparation of biological samples for electron microscopy.[1] It is a key component of fixative solutions, often used with glutaraldehyde, to preserve the ultrastructure of cells and tissues. Its ability to maintain a stable pH during fixation is critical for preventing artifacts.
Cell-Based Assays in Drug Discovery
This compound buffer is utilized in various cell-based assays for drug screening due to its compatibility with cellular systems and its ability to maintain physiological pH.[5] These assays are fundamental in identifying and characterizing new drug candidates.
In Vitro Cytoskeletal Polymerization Assays
A critical application of this compound buffer in drug development, particularly in oncology, is in in vitro assays that monitor the polymerization of cytoskeletal proteins like tubulin. Many anti-cancer drugs target the dynamics of microtubules, and this compound is the buffer of choice for these assays.
Detailed Experimental Protocols
Preparation of this compound Buffer (0.1 M, pH 6.9)
Materials:
-
This compound (free acid)
-
Potassium hydroxide (KOH) pellets or a concentrated solution (e.g., 10 M)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
For 1 L of 0.1 M this compound buffer, weigh out 30.24 g of this compound (free acid).
-
Add the this compound powder to a beaker containing approximately 800 mL of high-purity water.
-
Stir the solution on a magnetic stirrer. This compound free acid has low solubility in water.
-
Slowly add KOH solution while monitoring the pH with a calibrated pH meter. Continue adding KOH until the this compound is fully dissolved and the pH reaches 6.9.
-
Transfer the solution to a 1 L volumetric flask.
-
Add high-purity water to bring the final volume to 1 L.
-
Sterilize the buffer by filtration through a 0.22 µm filter if required for the application.
-
Store the buffer at room temperature.
In Vitro Microtubule Polymerization Assay
This assay is used to screen for compounds that inhibit or promote the polymerization of tubulin, a key target for anti-cancer drugs.
Materials:
-
Lyophilized tubulin protein (>97% pure)
-
This compound buffer (80 mM, pH 6.9)
-
MgCl2 (2 mM)
-
EGTA (0.5 mM)
-
GTP (1 mM)
-
Glycerol (10% v/v)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Paclitaxel (as a positive control for polymerization promotion)
-
Nocodazole (as a positive control for polymerization inhibition)
-
384-well clear-bottom plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Experimental Protocol:
-
Prepare the General Tubulin Buffer (GTB): 80 mM this compound (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
-
Prepare the Tubulin Polymerization Buffer (TPB): GTB supplemented with 1 mM GTP and 10% glycerol.
-
Prepare Tubulin Stock: Resuspend lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare Test Compounds: Dilute test compounds and controls to the desired final concentration in TPB.
-
Assay Setup:
-
Add 10 µL of the test compound or control solution to the wells of a pre-warmed (37°C) 384-well plate.
-
To initiate the reaction, add 90 µL of pre-warmed (37°C) tubulin solution (diluted to the final desired concentration in TPB) to each well.
-
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates microtubule polymerization. The effect of test compounds is determined by comparing the polymerization curves to the vehicle control.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of key experimental procedures where this compound buffer is a critical component.
Caption: Workflow for an in vitro microtubule polymerization assay.
Caption: Workflow for a FRET-based protein-protein interaction assay.
Conclusion
This compound buffer is a versatile and reliable buffering agent that plays a crucial role in a wide array of research applications, from fundamental biochemistry to drug discovery. Its stable pH buffering in the physiological range and its inertness towards metal ions make it an ideal choice for sensitive assays. The detailed protocols provided in this guide serve as a practical resource for researchers and scientists, enabling them to effectively utilize this compound buffer in their experimental workflows. The continued use of this compound in cutting-edge research underscores its importance as a fundamental tool in the modern life sciences laboratory.
References
- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. Boston Bioproducts Inc this compound Buffer (0.5 M, pH 6.8) - 250ml, Quantity: | Fisher Scientific [fishersci.com]
- 5. biocompare.com [biocompare.com]
- 6. cytoskeleton.com [cytoskeleton.com]
PIPES Buffer: A Technical Guide for Researchers
An In-depth Examination of the pH Buffering Range, pKa Value, and Practical Applications of Piperazine-N,N′-bis(2-ethanesulfonic acid)
This technical guide provides a comprehensive overview of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), a zwitterionic biological buffer widely utilized in biochemical and molecular biology research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the buffer's physicochemical properties, preparation, and application in common experimental workflows.
Core Properties of this compound Buffer
This compound is one of the "Good's buffers," developed to meet the specific needs of biological research.[1] Its chemical structure, containing both a piperazine ring and two ethanesulfonic acid groups, confers a pKa value near physiological pH, making it an excellent choice for a variety of in vitro assays.[1]
pH Range and pKa Value
The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The useful buffering range for a given buffer is generally considered to be pKa ± 1.[2][3] For this compound, the pKa at 25°C is 6.76, providing an effective buffering range of 6.1 to 7.5.[1][4]
The pKa of a buffer is also influenced by temperature. For this compound, the change in pKa per degree Celsius (ΔpKa/°C) is -0.0085. This temperature dependence is an important consideration when preparing and using the buffer for experiments conducted at temperatures other than 25°C.
| Temperature (°C) | pKa of this compound | Effective pH Buffering Range |
| 4 | 6.94 | 5.94 - 7.94 |
| 20 | 6.80 | 5.80 - 7.80 |
| 25 | 6.76 | 6.1 - 7.5 |
| 37 | 6.66 | 5.66 - 7.66 |
Experimental Protocols
Preparation of a 0.1 M this compound Buffer Solution (pH 7.0)
Materials:
-
This compound (free acid) (M.W. 302.37 g/mol )
-
Sodium hydroxide (NaOH), 10 M
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Graduated cylinders
-
Beakers
Procedure:
-
Weigh out 30.24 g of this compound (free acid) and transfer it to a 1 L beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the this compound is fully dissolved. This compound free acid has limited solubility in water, so this may take some time.
-
While monitoring the pH with a calibrated pH meter, slowly add 10 M NaOH to the solution to raise the pH to the desired value of 7.0.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Store the buffer solution at 4°C.
Experimental Determination of this compound pKa
This protocol outlines a method for the experimental determination of the pKa of this compound buffer through titration with a strong base.
Materials:
-
0.1 M this compound solution (prepared as described above, but do not adjust the pH)
-
0.1 M NaOH solution, standardized
-
Calibrated pH meter with a combination electrode
-
Buret, 50 mL
-
Magnetic stirrer and stir bar
-
Beaker, 250 mL
-
Volumetric pipette, 100 mL
Procedure:
-
Pipette 100 mL of the 0.1 M this compound solution into a 250 mL beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged and not in contact with the stir bar.
-
Record the initial pH of the this compound solution.
-
Fill the buret with the standardized 0.1 M NaOH solution and record the initial volume.
-
Begin titrating the this compound solution with the NaOH, adding the titrant in small increments (e.g., 0.5-1.0 mL).
-
After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly (e.g., to pH 10-11).
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the this compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
Application of this compound Buffer in an Actin Polymerization Assay
This compound buffer is frequently used in studies of the cytoskeleton, particularly in in vitro actin polymerization assays. Its ability to maintain a stable pH in the physiological range is crucial for the proper functioning of actin and its associated proteins.
Below is a representative workflow for a pyrene-labeled actin polymerization assay, a common method to monitor the kinetics of actin filament formation.
References
The Researcher's Companion: Unveiling the Advantages of PIPES Buffer in Experimental Success
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological and biochemical research, the success of an experiment often hinges on the precise control of the reaction environment. Among the array of buffering agents available, PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) has emerged as a stalwart choice for a variety of applications, from fundamental enzymatic assays to cutting-edge cryo-electron microscopy. This technical guide delves into the core advantages of utilizing this compound buffer, providing quantitative comparisons, detailed experimental protocols, and logical workflows to empower researchers in their quest for reproducible and accurate results.
The Physicochemical Edge: A Quantitative Comparison
This compound belongs to the family of zwitterionic "Good's buffers," developed to meet the stringent demands of biological research. Its key attributes, particularly its pKa value near physiological pH and its minimal interaction with metal ions, set it apart from other commonly used buffers.
| Property | This compound | HEPES | Tris | Phosphate |
| Useful pH Range | 6.1 - 7.5 | 6.8 - 8.2 | 7.5 - 9.0 | 6.2 - 8.2 (pKa2) |
| pKa at 25°C | 6.76[1] | 7.48 | 8.06 | 7.20 |
| ΔpKa/°C | -0.0085 | -0.014 | -0.028 | -0.0028 |
| Metal Ion Binding | Negligible for most divalent cations[1][2] | Low | Can chelate metals, especially Cu²⁺ | Strong chelation of Ca²⁺, Mg²⁺, and other divalent cations |
| Solubility in Water | Poor | Good | Good | Good |
| Solubility in NaOH (aq) | Good | - | - | - |
| Suitability for Redox Studies | Not recommended (can form radicals)[1] | Generally suitable | Can be a target for radicals | Generally suitable |
The data clearly illustrates that this compound offers a stable pH environment within the physiological range with minimal temperature-induced shifts in pKa. Its most significant advantage lies in its negligible affinity for divalent metal ions, a critical feature for studying metalloenzymes or processes where metal ion concentration is a crucial variable.[2]
In Practice: Detailed Experimental Protocols
The theoretical advantages of this compound translate into tangible benefits in a multitude of experimental settings. Below are detailed protocols for key applications where this compound is the buffer of choice.
Microtubule Polymerization for Motility Assays
The study of cytoskeletal dynamics and motor proteins like kinesin and dynein relies on the in vitro reconstitution of stable microtubules. This compound is a central component of the widely used BRB80 (Brinkley Re-assembly Buffer) due to its ability to maintain a pH of 6.8-6.9, optimal for tubulin assembly, without interfering with the magnesium ions essential for polymerization.
Protocol: In Vitro Microtubule Polymerization
-
Prepare BRB80 Buffer:
-
80 mM this compound (pH adjusted to 6.8 with KOH)
-
2 mM MgCl₂
-
1 mM EGTA
-
1 mM DTT (add fresh)
-
-
Tubulin Reconstitution: Resuspend lyophilized tubulin protein in ice-cold BRB80 to a final concentration of 10 mg/mL.
-
Polymerization Induction: To the tubulin solution, add GTP to a final concentration of 1 mM and incubate at 37°C for 30-60 minutes.
-
Microtubule Stabilization: To stabilize the polymerized microtubules, add paclitaxel (Taxol) to a final concentration of 20 µM and incubate for another 30 minutes at 37°C.
-
Pelleting and Resuspension: To remove unpolymerized tubulin, centrifuge the microtubule solution at high speed (e.g., 100,000 x g) for 30 minutes at 37°C through a warm 40% glycerol cushion in BRB80.
-
Final Resuspension: Carefully remove the supernatant and resuspend the microtubule pellet in warm BRB80 containing 20 µM paclitaxel.
Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM requires the preservation of biological macromolecules in a vitrified, near-native state. The buffer composition is critical to prevent protein denaturation or aggregation during the blotting and plunge-freezing process. This compound-based buffers, such as BRB80, are frequently used for structural studies of cytoskeletal components.[3]
Protocol: Cryo-EM Grid Preparation of Microtubules
-
Prepare Polymerized Microtubules: Follow the protocol for microtubule polymerization as described above.
-
Glow Discharge Grids: Glow discharge cryo-EM grids (e.g., holey carbon grids) to render the surface hydrophilic.
-
Sample Application: Apply 3-4 µL of the stabilized microtubule solution to the glow-discharged grid.
-
Blotting: Blot the grid with filter paper for 2-4 seconds to create a thin film of the sample. The blotting time may require optimization.
-
Vitrification: Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen using a vitrification apparatus (e.g., Vitrobot).
-
Storage: Store the vitrified grids in liquid nitrogen until imaging.
In Vitro Kinase Assay
Studying the activity of protein kinases is fundamental to understanding cellular signaling. Many kinases are metalloenzymes, often requiring Mg²⁺ or Mn²⁺ for their catalytic activity. The use of this compound buffer in kinase assays is advantageous as it does not chelate these essential divalent cations, ensuring that the measured kinase activity is not artifactually inhibited.
Protocol: Generalized In Vitro Kinase Assay
-
Prepare Kinase Reaction Buffer (2X):
-
40 mM this compound (pH 7.0)
-
20 mM MgCl₂
-
2 mM DTT (add fresh)
-
0.2 mM ATP (spiked with γ-³²P-ATP for radiometric detection, or use non-radioactive ATP for antibody-based detection)
-
-
Enzyme and Substrate Preparation: Dilute the kinase and its substrate in 1X Kinase Reaction Buffer (without ATP) to the desired concentrations.
-
Initiate the Reaction: In a microcentrifuge tube, combine the diluted kinase and substrate. To start the reaction, add an equal volume of the 2X Kinase Reaction Buffer containing ATP. The final reaction volume will typically be 20-50 µL.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 15-30 minutes).
-
Terminate the Reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE. The phosphorylation of the substrate can be detected by autoradiography (for radiometric assays) or by Western blotting using a phospho-specific antibody.
Visualizing Workflows and Pathways
The logical flow of experiments and the intricate networks of cellular signaling can be effectively represented using diagrams. The following sections provide Graphviz (DOT language) scripts to visualize an experimental workflow and a conceptual signaling pathway where this compound buffer is advantageous.
Experimental Workflow: Purification of a His-tagged Kinase
The purification of a recombinant kinase for subsequent in vitro assays is a common workflow. The choice of buffer is critical to maintain the stability and activity of the enzyme throughout the purification process. This compound is an excellent choice, particularly if the kinase is metal-dependent.
Caption: Workflow for the purification of a His-tagged kinase using this compound buffer.
Signaling Pathway: Investigating a Metal-Dependent Kinase Cascade
Consider a hypothetical signaling pathway where a receptor tyrosine kinase (RTK) activates a downstream kinase (Kinase A) that is dependent on Mg²⁺ for its activity. Kinase A then phosphorylates a transcription factor, leading to gene expression. When studying the activity of Kinase A in vitro, it is crucial to use a buffer that does not interfere with the Mg²⁺ cofactor.
Caption: A signaling pathway involving a metal-dependent kinase.
Conclusion
This compound buffer offers a unique combination of properties that make it an invaluable tool for a wide range of biochemical and biological experiments. Its ability to maintain a stable physiological pH with minimal temperature effects, coupled with its negligible interaction with metal ions, provides a controlled and predictable environment for sensitive assays. By understanding the advantages of this compound and employing it in well-defined protocols, researchers can enhance the reliability and reproducibility of their experimental data, ultimately accelerating the pace of scientific discovery and drug development.
References
The Foundation of Stability: Understanding Good's Buffers
An In-depth Technical Guide to Good's Buffers for Biological Research
For researchers, scientists, and drug development professionals, maintaining a stable pH is paramount to the success of countless experiments. The development of Good's buffers revolutionized biological research by providing a range of stable, non-interfering buffering agents. This guide offers a comprehensive overview of these essential tools, including their physicochemical properties, detailed experimental protocols, and visual representations of their application in key biological workflows.
In the mid-20th century, Dr. Norman Good and his colleagues identified a set of criteria for ideal biological buffers, addressing the limitations of commonly used agents like phosphate and Tris buffers.[1][2][3] Good's buffers are zwitterionic compounds, meaning they possess both a positive and a negative charge, which contributes to their high water solubility and minimal interaction with biological macromolecules.[1][4]
The key characteristics of Good's buffers include:
-
pKa values near physiological pH: Most biological reactions occur between pH 6 and 8. Good's buffers have pKa values in this range, providing maximum buffering capacity where it's needed most.[1][3]
-
High water solubility: Their zwitterionic nature makes them highly soluble in aqueous solutions, the primary environment for biological reactions.[1][4]
-
Low cell membrane permeability: These buffers are designed to not readily cross cell membranes, minimizing their interference with intracellular processes.[1][2]
-
Minimal salt and temperature effects: The dissociation of Good's buffers is minimally affected by changes in ionic strength and temperature, ensuring consistent pH control under varying experimental conditions.[1][4]
-
Resistance to enzymatic degradation: They are chemically stable and not readily broken down by enzymes.[2]
-
Low absorbance in the UV-visible range: Good's buffers do not significantly absorb light at wavelengths above 230 nm, preventing interference with spectrophotometric assays.[2][5]
Quantitative Data of Common Good's Buffers
The selection of an appropriate buffer is critical for experimental success. The following tables summarize the key quantitative data for some of the most widely used Good's buffers.
| Buffer | pKa at 20°C | ΔpKa/°C | Useful pH Range | Molecular Weight ( g/mol ) |
| MES | 6.15 | -0.011 | 5.5 - 6.7 | 195.24 |
| ADA | 6.62 | -0.011 | 6.0 - 7.2 | 190.16 |
| PIPES | 6.80 | -0.009 | 6.1 - 7.5 | 302.37 |
| ACES | 6.88 | -0.020 | 6.1 - 7.5 | 182.17 |
| BES | 7.15 | -0.016 | 6.4 - 7.8 | 213.25 |
| MOPS | 7.20 | -0.011 | 6.5 - 7.9 | 209.26 |
| TES | 7.50 | -0.020 | 6.8 - 8.2 | 229.20 |
| HEPES | 7.55 | -0.015 | 6.8 - 8.2 | 238.30 |
| HEPPS | 8.00 | -0.011 | 7.3 - 8.7 | 252.33 |
| Tricine | 8.15 | -0.021 | 7.4 - 8.8 | 179.17 |
| Bicine | 8.35 | -0.018 | 7.6 - 9.0 | 163.17 |
| CHES | 9.55 | -0.011 | 8.6 - 10.0 | 207.29 |
| CAPS | 10.40 | - | 9.7 - 11.1 | 221.32 |
Data compiled from various sources.[2][5][6]
Experimental Protocols Utilizing Good's Buffers
The versatility of Good's buffers makes them suitable for a wide array of applications in biological research. Below are detailed methodologies for key experiments where the choice of buffer is crucial.
Preparation of Buffer Stock Solutions
A fundamental step in many protocols is the preparation of a concentrated stock solution of the desired buffer.
Protocol: Preparation of a 1 M HEPES Stock Solution (pH 7.4)
-
Dissolve HEPES: Weigh out 238.3 g of HEPES free acid and add it to a beaker containing approximately 800 mL of deionized water.
-
Stir to Dissolve: Place the beaker on a magnetic stir plate and stir until the HEPES is fully dissolved.
-
Adjust pH: While monitoring with a calibrated pH meter, slowly add a 10 M solution of sodium hydroxide (NaOH) to raise the pH to 7.4. Be cautious not to overshoot the target pH.
-
Final Volume: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.
-
Sterilization and Storage: Sterilize the solution by autoclaving or by filtering through a 0.22 µm filter. Store the stock solution at room temperature.
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample. Tris-based buffers are commonly used in this application.
Protocol: Western Blotting using Tris-Glycine Buffer System
-
Sample Preparation:
-
Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 7.4; 150 mM NaCl; 1% NP-40; 0.5% sodium deoxycholate; 0.1% SDS) supplemented with protease and phosphatase inhibitors.[7]
-
Quantify protein concentration using a suitable assay (e.g., Bradford or BCA).
-
Mix the desired amount of protein with Laemmli sample buffer (containing Tris-HCl, SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol) and heat at 95-100°C for 5 minutes.[7]
-
-
SDS-PAGE:
-
Prepare a polyacrylamide gel using a stacking gel (typically pH 6.8) and a separating gel (typically pH 8.8), both containing Tris-HCl.[8]
-
Load samples and a protein ladder into the wells.
-
Run the gel in Tris-Glycine-SDS running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS, pH 8.3) until the dye front reaches the bottom of the gel.[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a transfer buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3).
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP), diluted in blocking buffer.
-
Wash the membrane again with TBST.
-
Detect the signal using an appropriate substrate for the enzyme (e.g., a chemiluminescent substrate for HRP).
-
Enzyme Kinase Assay
Enzyme assays require precise pH control to ensure optimal enzyme activity. HEPES is a common choice for kinase assays.
Protocol: In Vitro Kinase Assay
-
Prepare Kinase Reaction Buffer: A typical kinase reaction buffer consists of 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and any other required cofactors.[10]
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the kinase, the substrate (the protein to be phosphorylated), and the kinase reaction buffer.
-
Pre-incubate the mixture at the optimal temperature for the kinase (e.g., 30°C) for 5-10 minutes.
-
-
Initiate the Reaction: Start the reaction by adding ATP to a final concentration of 100-200 µM. It is common to use radiolabeled [γ-³²P]ATP to detect phosphorylation.
-
Incubate: Incubate the reaction at the optimal temperature for a defined period (e.g., 15-30 minutes).
-
Stop the Reaction: Terminate the reaction by adding an equal volume of 2x Laemmli sample buffer and heating the samples at 95-100°C for 5 minutes.
-
Analyze the Results:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Visualizing the Role of Good's Buffers
Diagrams can effectively illustrate the importance of buffers in biological processes and experimental workflows.
Signaling Pathway: The Importance of a Stable pH
Many cellular signaling pathways are highly sensitive to pH changes. For example, the activity of many kinases and phosphatases, key players in signaling cascades, is pH-dependent.
Caption: A generic signaling pathway where a stable intracellular pH, maintained by a Good's buffer like HEPES, is crucial for the proper function of kinases.
Experimental Workflow: Protein Purification
Protein purification often involves multiple steps, each requiring specific buffer conditions to maintain the stability and activity of the target protein.
Caption: A typical protein purification workflow illustrating the use of different buffers at each stage to optimize protein isolation.
Logical Relationship: Buffer Selection Criteria
The process of selecting an appropriate Good's buffer involves considering several key parameters.
Caption: The logical relationship between the desired experimental outcome and the criteria for selecting a suitable Good's buffer.
Conclusion
Good's buffers are indispensable tools in modern biological research, providing the stable pH environment necessary for the reliable and reproducible study of biological systems. Their unique physicochemical properties make them superior to many traditional buffering agents. By understanding their characteristics and following well-defined experimental protocols, researchers and drug development professionals can ensure the integrity of their experiments and the validity of their results. The continued use and adaptation of Good's buffers will undoubtedly contribute to future discoveries in the life sciences.
References
- 1. Good's buffers - Wikipedia [en.wikipedia.org]
- 2. interchim.fr [interchim.fr]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Low Melting Point Agarose [kuchem.kyoto-u.ac.jp]
- 6. carlroth.com [carlroth.com]
- 7. bio-rad.com [bio-rad.com]
- 8. arigobio.com [arigobio.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. In Gel Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
PIPES Buffer: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the compatibility of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer with a wide range of biological samples. This document provides a thorough examination of its applications, potential interferences, and detailed experimental protocols, making it an essential resource for laboratory professionals.
Introduction to this compound Buffer
This compound is a zwitterionic biological buffer, one of the "Good's" buffers, developed to be effective in the pH range of 6.1 to 7.5.[1][2] Its chemical structure, featuring two sulfonic acid groups and a piperazine ring, gives it a pKa of approximately 6.8 at 25°C. This makes it a valuable tool for maintaining a stable pH environment in numerous biochemical and cell-based assays.[3] A key advantage of this compound is its negligible capacity to bind most metal ions, which is crucial for experiments where metal ion concentration is a critical factor.[2][3][4]
Chemical and Physical Properties of this compound Buffer
| Property | Value | Reference |
| Chemical Formula | C₈H₁₈N₂O₆S₂ | [5] |
| Molecular Weight | 302.37 g/mol | [5] |
| pKa at 25°C | ~6.8 | [3] |
| Buffering pH Range | 6.1 - 7.5 | [1][2] |
| Solubility in Water | Insoluble | [1][6] |
| Solubility in NaOH | Soluble | [1][6] |
Compatibility with Biological Samples
This compound buffer is widely utilized across various biological research areas due to its favorable properties. However, its compatibility can vary depending on the specific application and the nature of the biological sample.
Cell Culture
This compound is often used in cell culture media to maintain a stable pH, which is critical for cell viability and growth. Its zwitterionic nature helps to minimize fluctuations in pH that can be caused by cellular metabolism.[4]
Table 2.1: Comparative Cell Viability in Different Buffers
| Cell Line | Buffer (20 mM) | Viability (%) after 48h | Reference |
|---|---|---|---|
| HeLa | This compound | 95 ± 4 | |
| HeLa | HEPES | 97 ± 3 | |
| HEK293 | This compound | 92 ± 5 |
| HEK293 | HEPES | 94 ± 4 | |
Note: Data in this table is illustrative and may not represent findings from a single specific study. Researchers should perform their own validation.
Enzyme Assays
The low metal-binding capacity of this compound makes it an excellent choice for studying metal-dependent enzymes, where the presence of chelating agents in the buffer could interfere with enzymatic activity.[3] However, the choice of buffer can influence enzyme kinetics.
Table 2.2: Effect of Buffers on Kinase Activity (Illustrative Data)
| Enzyme | Buffer (50 mM, pH 7.2) | K_m (µM) | V_max (µmol/min/mg) |
|---|---|---|---|
| Protein Kinase A | This compound | 15 | 2.5 |
| Protein Kinase A | HEPES | 12 | 2.8 |
| Protein Kinase A | Tris-HCl | 18 | 2.2 |
Note: These values are hypothetical and serve to illustrate the potential impact of buffer choice on enzyme kinetics.
Protein Analysis and Stability
This compound is also employed in protein purification and analysis. Its compatibility with various chromatographic techniques makes it a versatile buffer for these applications.[3] The stability of proteins can be influenced by the buffer environment. Techniques like circular dichroism (CD) spectroscopy can be used to assess protein secondary structure and thermal stability (melting temperature, T_m).
Table 2.3: Influence of Buffers on Protein Thermal Stability (Illustrative Data)
| Protein | Buffer (25 mM, pH 7.0) | T_m (°C) |
|---|---|---|
| Lysozyme | This compound | 65.2 |
| Lysozyme | HEPES | 66.1 |
| Lysozyme | Phosphate | 64.8 |
Note: This data is for illustrative purposes. Actual T_m values will depend on the specific protein and experimental conditions.
Nucleic Acid Studies
This compound buffer can be used in studies involving DNA and RNA, for example, in experiments involving the formation of calcium phosphate-DNA precipitates for transfection.[2] Its ability to maintain a stable pH without significantly interacting with divalent cations is advantageous in these contexts.
Potential Interferences
Despite its broad utility, this compound buffer can interfere with certain biochemical assays.
Protein Quantification Assays
This compound can interfere with common protein quantification methods. It is crucial to use appropriate controls and, if necessary, choose a protein assay method that is less susceptible to interference from this buffer.
-
Bradford Assay: this compound can cause a significant color change in the Coomassie dye, leading to an overestimation of protein concentration.[7][8]
-
Lowry Assay: Similar to the Bradford assay, this compound can interfere with the colorimetric reaction of the Lowry method.
-
Bicinchoninic Acid (BCA) Assay: While generally more robust against interfering substances, high concentrations of this compound can still affect the accuracy of the BCA assay.[9]
Table 3.1: Interference of this compound Buffer with Protein Assays (Illustrative Data)
| Assay | This compound Concentration (mM) | Apparent Protein Concentration (µg/mL) of a 100 µg/mL BSA Standard |
|---|---|---|
| Bradford | 25 | 150 |
| Bradford | 50 | 210 |
| BCA | 25 | 115 |
| BCA | 50 | 130 |
Note: These values are hypothetical and highlight the potential for interference. It is essential to run buffer blanks and appropriate standards.
Redox Reactions
This compound has been reported to form radicals, which makes it unsuitable for use in experimental systems where redox reactions are being studied.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments where this compound buffer is commonly used.
Preparation of this compound Buffer Stock Solution (1 M, pH 6.8)
-
Dissolving this compound: Weigh 302.37 g of this compound free acid and add it to approximately 800 mL of deionized water. This compound is poorly soluble in water at neutral pH.
-
Adjusting pH: While stirring vigorously, slowly add a concentrated sodium hydroxide (NaOH) solution (e.g., 10 M) to dissolve the this compound powder. Monitor the pH continuously with a calibrated pH meter.[6]
-
Final Volume: Continue adding NaOH until the this compound is fully dissolved and the pH reaches approximately 6.8.
-
Volume Adjustment: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm filter and store it at 4°C.
Cell Fixation for Transmission Electron Microscopy (TEM)
This compound buffer is often used in fixative solutions for electron microscopy as it helps to preserve cellular ultrastructure.
-
Prepare Fixative Solution:
-
2.5% Glutaraldehyde
-
2% Paraformaldehyde
-
0.1 M this compound buffer, pH 7.2
-
2 mM MgCl₂
-
1 mM EGTA
-
-
Cell Harvest: For adherent cells, wash the monolayer twice with 0.1 M this compound buffer. For suspension cells, pellet the cells by centrifugation and wash the pellet twice with 0.1 M this compound buffer.
-
Primary Fixation: Add the cold fixative solution to the cells and incubate for 1-2 hours at 4°C.
-
Washing: Remove the fixative and wash the cells three times for 10 minutes each with 0.1 M this compound buffer.
-
Post-fixation: Incubate the cells in 1% osmium tetroxide in 0.1 M this compound buffer for 1 hour at 4°C.
-
Dehydration and Embedding: Proceed with a graded ethanol series for dehydration, followed by infiltration and embedding in an appropriate resin.
In Vitro Kinase Assay
-
Prepare Kinase Reaction Buffer:
-
50 mM this compound, pH 7.0
-
10 mM MgCl₂
-
1 mM DTT
-
100 µM ATP (containing γ-³²P-ATP for radioactive detection, or use a non-radioactive method)
-
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the substrate protein, and the kinase enzyme.
-
Initiate Reaction: Start the reaction by adding the ATP-containing buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography or western blotting with a phospho-specific antibody.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate a key signaling pathway and a typical experimental workflow where this compound buffer is often utilized.
Conclusion
This compound buffer is a robust and versatile tool for a multitude of applications in biological research. Its key strengths lie in its appropriate pKa for physiological studies and its low affinity for metal ions. However, researchers must be cognizant of its potential for interference with certain assays, particularly protein quantification methods, and its unsuitability for redox-sensitive experiments. By understanding its properties and limitations, and by following carefully designed protocols, scientists can effectively leverage this compound buffer to achieve reliable and reproducible experimental outcomes.
References
- 1. Desheng guidance: Don't buy the wrong one, this compound and HEPES buffers are very different - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. GOODâs Buffersââthis compound and HEPES [yacooscience.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. The difference between the buffer HEPES and this compound - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 6. HEPES And this compound Are Both Buffers, So What's The Difference? - News [hbynm.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Mastering the Milieu: A Technical Guide to Buffering in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biochemical assays, maintaining a stable pH is not merely a matter of good practice; it is the cornerstone of reliable and reproducible results. The hydrogen ion concentration (pH) of an assay solution profoundly influences the structure, function, and interaction of biological molecules, including enzymes, proteins, and nucleic acids. This in-depth technical guide delves into the core principles of buffering, providing the foundational knowledge required to select, prepare, and utilize buffers effectively in a research and drug development setting.
The Fundamental Principles of Buffering
At its core, a buffer is an aqueous solution containing a mixture of a weak acid and its conjugate base, or a weak base and its conjugate acid. This equilibrium allows the buffer to resist significant changes in pH upon the addition of small amounts of acidic or basic substances.
The Henderson-Hasselbalch Equation: The Heart of Buffering
The relationship between the pH of a buffer, the pKa of the weak acid, and the concentrations of the acidic and basic components is elegantly described by the Henderson-Hasselbalch equation:
pH = pKa + log ([A⁻]/[HA])
Where:
-
pH is the measure of hydrogen ion concentration.
-
pKa is the acid dissociation constant of the weak acid, representing the pH at which the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal.
-
[A⁻] is the molar concentration of the conjugate base.
-
[HA] is the molar concentration of the weak acid.
This equation is a powerful tool for both understanding and preparing buffer solutions. It demonstrates that the pH of a buffer is determined by the pKa of the buffering agent and the ratio of the conjugate base to the weak acid.
Buffer Capacity: The Measure of a Buffer's Strength
Buffer capacity (β) quantifies the efficiency of a buffer in resisting pH changes. It is defined as the amount of strong acid or strong base, in gram-equivalents, that must be added to one liter of the buffer to change its pH by one unit. A higher buffer capacity indicates a greater ability to neutralize added acids or bases.
Several factors influence buffer capacity:
-
Concentration of Buffer Components: Higher concentrations of the weak acid and conjugate base result in a greater buffer capacity.[1]
-
Ratio of Buffer Components: The maximum buffer capacity is achieved when the pH of the solution is equal to the pKa of the weak acid, meaning the concentrations of the weak acid and its conjugate base are equal ([A⁻]/[HA] = 1).
-
Effective Buffering Range: Generally, a buffer is effective within a range of approximately ±1 pH unit from its pKa.
Selecting the Right Buffer: A Critical Decision
The choice of buffer is a critical step in experimental design. An inappropriate buffer can lead to inaccurate results due to interference with the assay or instability of the biological molecules.
Key Considerations for Buffer Selection:
-
pKa and Desired pH: The pKa of the buffer should be as close as possible to the desired experimental pH to ensure maximum buffering capacity.
-
Chemical Compatibility: The buffer should not interact with the components of the assay, such as enzymes, substrates, or metal ions. For example, phosphate buffers can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[2]
-
Temperature Sensitivity: The pKa of some buffers is sensitive to temperature changes. This is a crucial consideration for experiments conducted at temperatures other than room temperature. Tris buffers, for instance, exhibit a significant change in pKa with temperature.
-
Biological Compatibility: For in vivo or cell-based assays, the buffer must be non-toxic and physiologically compatible. "Good's buffers," a series of zwitterionic buffers developed by Norman Good and his colleagues, were designed to meet these criteria.[1][3]
Properties of Common Biological Buffers
The following table summarizes the properties of several commonly used biological buffers to aid in their selection.
| Buffer | pKa at 25°C | Effective pH Range | ΔpKa/°C |
| MES | 6.15 | 5.5 - 6.7 | -0.011 |
| Bis-Tris | 6.50 | 5.8 - 7.2 | -0.016 |
| PIPES | 6.76 | 6.1 - 7.5 | -0.0085 |
| MOPS | 7.20 | 6.5 - 7.9 | -0.015 |
| HEPES | 7.48 | 6.8 - 8.2 | -0.014 |
| TES | 7.50 | 6.8 - 8.2 | -0.020 |
| Tris | 8.06 | 7.5 - 9.0 | -0.031 |
| Tricine | 8.15 | 7.4 - 8.8 | -0.021 |
| Bicine | 8.35 | 7.6 - 9.0 | -0.018 |
| CHES | 9.30 | 8.6 - 10.0 | -0.019 |
| CAPS | 10.40 | 9.7 - 11.1 | -0.018 |
Experimental Protocols
Protocol 1: Preparation of a 1 M Tris-HCl Buffer Stock Solution (pH 8.0)
This protocol describes the preparation of a 1 M stock solution of Tris-HCl buffer at a specific pH.
Materials:
-
Tris base (Tris(hydroxymethyl)aminomethane)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Volumetric flask (1 L)
Procedure:
-
Weigh out 121.14 g of Tris base and transfer it to a 1 L beaker.
-
Add approximately 800 mL of deionized water to the beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir until the Tris base is completely dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions using standard pH 7.0 and pH 10.0 buffers.
-
Immerse the calibrated pH electrode in the Tris solution.
-
Slowly and carefully add concentrated HCl to the solution while continuously monitoring the pH. Add the HCl dropwise as the pH approaches 8.0.
-
Continue adding HCl until the pH of the solution is exactly 8.0.
-
Transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 1 L mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Store the buffer solution at room temperature.
Protocol 2: Experimental Determination of Buffer Capacity
This protocol provides a general method for determining the buffer capacity of a prepared buffer solution.
Materials:
-
Prepared buffer solution
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH)
-
pH meter
-
Burettes (2)
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Pipette a known volume (e.g., 100 mL) of the prepared buffer solution into a beaker.
-
Place the beaker on a magnetic stirrer, add a stir bar, and begin stirring gently.
-
Calibrate the pH meter and immerse the electrode in the buffer solution. Record the initial pH.
-
Fill one burette with the standardized strong acid and the other with the standardized strong base.
-
Titration with Acid: a. Slowly add a small, known volume of the strong acid (e.g., 1 mL) from the burette to the buffer solution. b. Allow the pH to stabilize and record the new pH value. c. Continue adding the strong acid in small increments, recording the volume added and the corresponding pH after each addition, until the pH has dropped by at least one unit from the initial pH.
-
Titration with Base: a. Using a fresh 100 mL aliquot of the buffer solution, repeat the titration process, this time adding the standardized strong base from the other burette. b. Continue adding the strong base in small increments until the pH has increased by at least one unit from the initial pH.
-
Calculation of Buffer Capacity (β):
-
For the addition of acid: β = (moles of H⁺ added) / (ΔpH * Volume of buffer in L)
-
For the addition of base: β = (moles of OH⁻ added) / (ΔpH * Volume of buffer in L)
Calculate the buffer capacity for both the acidic and basic directions.
-
Visualizing the Importance of pH Control
The following diagrams illustrate key concepts in buffering and the critical role of pH in biological signaling pathways.
Caption: The equilibrium between a weak acid and its conjugate base allows a buffer to neutralize added acid or base.
Caption: A logical workflow for selecting the appropriate buffer for a biochemical assay.
pH-Sensitive Signaling: The MAPK Pathway
Many cellular signaling pathways are exquisitely sensitive to changes in pH. The Mitogen-Activated Protein Kinase (MAPK) pathway, a crucial regulator of cell proliferation, differentiation, and stress responses, is a prime example. Extracellular acidification can trigger the activation of the MAPK cascade.
Caption: A simplified diagram of the pH-sensitive MAPK signaling pathway.
Conclusion
A thorough understanding and careful application of buffering principles are indispensable for any researcher in the biochemical sciences. By mastering the concepts of the Henderson-Hasselbalch equation, buffer capacity, and the criteria for buffer selection, scientists can ensure the integrity and validity of their experimental data. The protocols and information provided in this guide serve as a comprehensive resource for the effective implementation of buffering strategies in the laboratory, ultimately contributing to the advancement of research and development.
References
A Technical Guide to the Solubility of PIPES Free Acid in Water for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the aqueous solubility of piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) free acid, a zwitterionic sulfonic acid buffer widely used in biological and pharmaceutical research. Understanding the solubility characteristics of this compound is critical for the preparation of buffer solutions and the design of experimental conditions in cell culture, protein crystallization, and fixation protocols.
Quantitative Solubility Data
The solubility of this compound is highly dependent on its form (free acid vs. salt) and the pH of the solution. The free acid form exhibits limited solubility in pure water.
| Parameter | Value | Notes |
| Chemical Formula | C₈H₁₈N₂O₆S₂ | - |
| Molecular Weight | 302.37 g/mol [1][2] | - |
| pKa₂ at 25°C | 6.8[3] | The effective buffering range is typically between pH 6.1 and 7.5.[4][5] |
| Solubility in Water | Approx. 1 g/L at 100°C[3] | This compound free acid is not very soluble in water.[3] Its solubility in water is relatively poor due to internal hydrogen bonding and hydrophobic interactions.[6] |
| Solubility in NaOH | Soluble in 0.1 M and 0.5 M NaOH[1][5][6] | The addition of a base like sodium hydroxide (NaOH) is required to dissolve the free acid by converting it to its more soluble salt form.[6] |
Factors Influencing the Solubility of this compound Free Acid
The primary factor governing the solubility of this compound free acid is the pH of the aqueous medium. Temperature also plays a role, although pH is the more critical parameter for practical laboratory applications.
Effect of pH
This compound free acid is a zwitterionic molecule, meaning it contains both positive and negative charges.[7] However, in its solid, free acid form, the sulfonic acid groups are protonated, leading to a molecular structure with strong intermolecular and intramolecular interactions that limit its interaction with water molecules.[7]
The solubility dramatically increases upon the addition of a base, such as sodium hydroxide (NaOH).[6] The base deprotonates the sulfonic acid groups, converting the this compound free acid into its sodium salt. This salt is significantly more polar and readily dissolves in water, resulting in a clear, colorless solution.[3] Therefore, to prepare a this compound buffer solution, it is standard practice to suspend the free acid in water and titrate with a strong base until the desired pH is reached and the powder is fully dissolved.[4][6] For ionic compounds with basic anions, solubility generally increases as the pH of the solution decreases.[8][9]
Effect of Temperature
While detailed data on the temperature-dependent solubility of this compound free acid is limited, it is known that solubility increases with temperature, as evidenced by its solubility of approximately 1 g/L at 100°C.[3] However, for most biochemical and pharmaceutical applications, buffer preparation is conducted at room temperature, where the pH adjustment remains the key to dissolution.
Experimental Protocols
Standard Method for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from the World Health Organization (WHO) guidelines for determining the equilibrium solubility of active pharmaceutical ingredients and is applicable for a rigorous determination of this compound free acid solubility.[10]
Objective: To determine the saturation solubility of this compound free acid in a specific aqueous medium at a controlled temperature.
Materials:
-
This compound free acid (≥99% purity)[2]
-
Solvent (e.g., deionized water, specific buffer)
-
Mechanical agitator or orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 μm filter)
-
Calibrated pH meter
-
Validated analytical method for quantifying this compound concentration (e.g., HPLC-UV, titration)
Procedure:
-
Add an excess amount of this compound free acid to a known volume of the solvent in a sealed flask. The excess solid should be visually apparent.
-
Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a predetermined period. To establish equilibrium, samples of the supernatant should be taken at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of dissolved this compound does not change significantly between measurements.[10]
-
At each time point, stop agitation and allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately separate the dissolved this compound from the undissolved solid by centrifugation or filtration to prevent precipitation.[10]
-
Dilute the clarified sample as necessary for the analytical method.
-
Quantify the concentration of this compound in the sample using a validated analytical technique.
-
Measure and record the final pH of the solution at the end of the experiment.[10]
Preparation of a 1 M this compound Buffer Stock Solution (pH 6.8)
This protocol outlines the practical steps to dissolve this compound free acid to create a usable buffer solution.
Objective: To prepare a 1 M stock solution of this compound buffer at a final pH of 6.8.
Materials:
-
This compound free acid (MW: 302.37 g/mol )
-
Deionized water
-
10 N Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Graduated cylinders and a volumetric flask
Procedure:
-
To prepare 1 L of 1 M this compound buffer, start by adding approximately 800 mL of deionized water to a beaker.[4]
-
Add 302.37 g of this compound free acid to the water while stirring continuously.[4] A milky white suspension will form, as the free acid has low solubility.[6]
-
Slowly add the 10 N NaOH solution dropwise to the suspension.[4][6]
-
Continuously monitor the pH of the solution using a calibrated pH meter. As the NaOH is added, the this compound free acid will begin to dissolve.
-
Continue adding NaOH until the powder is completely dissolved and the pH of the solution stabilizes at 6.8.[11]
-
Once the desired pH is reached, transfer the clear solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to exactly 1 L.
-
For sterile applications, the solution should be filter-sterilized using a 0.2 µm filter.[3]
Visualizations
The following diagram illustrates the workflow for preparing a this compound buffer solution, highlighting the critical step of pH adjustment to overcome the inherent low solubility of the free acid.
Caption: Workflow for dissolving this compound free acid.
References
- 1. This compound free acid [sorachim.com]
- 2. scbt.com [scbt.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. This compound Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. This compound | 5625-37-6 [chemicalbook.com]
- 6. How to solve the problem of insoluble this compound buffer powder? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. Why is this compound, a biological buffer, difficult to dissolve in water? [vacutaineradditives.com]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. who.int [who.int]
- 11. medchemexpress.com [medchemexpress.com]
PIPES Buffer: An In-depth Technical Guide to Maintaining Physiological pH in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer, a zwitterionic buffer widely utilized in biological and biochemical research for its ability to maintain a stable physiological pH. This guide details its physicochemical properties, highlights its advantages in various applications, and provides detailed experimental protocols for its use.
Core Properties of this compound Buffer
This compound is one of the "Good's" buffers, a series of buffers developed to be effective at physiological pH, possess low metal ion binding capacity, and exhibit minimal interference in biological assays.[1][2] Its chemical structure, containing two sulfonic acid groups and a piperazine ring, confers its zwitterionic nature and buffering capacity.
Physicochemical Characteristics
The key properties of this compound buffer are summarized in the table below, providing a quick reference for its suitability in various experimental setups.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₈N₂O₆S₂ | [1] |
| Molecular Weight | 302.37 g/mol | [1] |
| pKa at 25°C | 6.76 | [1] |
| Effective Buffering pH Range | 6.1 - 7.5 | [1] |
| Solubility in Water | Low (soluble as a salt) | [3] |
Temperature Dependence of pKa
A significant advantage of this compound buffer is its relatively low sensitivity to temperature changes, which ensures pH stability in experiments conducted at various temperatures.[1] The change in pKa (ΔpKa) per degree Celsius is a critical parameter for maintaining precise pH control.
| Temperature (°C) | pKa |
| 5 | 7.00 |
| 10 | 6.94 |
| 15 | 6.88 |
| 20 | 6.82 |
| 25 | 6.76 |
| 30 | 6.70 |
| 37 | 6.62 |
Data calculated based on a ΔpKa/°C of -0.0085, with a pKa of 6.76 at 25°C.
Metal Ion Binding
This compound buffer is characterized by its negligible capacity to bind divalent metal ions such as Ca²⁺, Mg²⁺, and Mn²⁺. This property is crucial in enzymatic assays where metal ions act as cofactors, as the buffer will not interfere with their availability.[2] This contrasts with buffers like Tris, which can chelate metal ions and potentially inhibit enzyme activity.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile buffer in a wide range of applications, from fundamental research to drug formulation.
Cell Culture and Lysis
This compound is suitable for use in cell culture media, helping to maintain a stable pH environment for cell growth.[4] Its low toxicity and inability to permeate cell membranes make it an excellent choice for maintaining the integrity of cellular systems. In cell lysis procedures, this compound can be a component of the lysis buffer to ensure the stability of proteins and other cellular components upon their release.
Enzyme Assays
The stable pH buffering capacity and low metal ion interaction of this compound make it an ideal choice for a variety of enzyme assays, particularly those involving GTPases like Ras.[5] Maintaining a constant pH is critical for accurate kinetic measurements, and the non-coordinating nature of this compound ensures that the activity of metalloenzymes is not compromised.
Protein Purification and Crystallization
This compound is frequently used in protein purification protocols, especially in techniques like ion-exchange chromatography.[2] Its zwitterionic nature and low ionic strength at physiological pH can be advantageous for separating proteins based on their charge. Furthermore, its compatibility with a wide range of proteins makes it a suitable buffer for protein crystallization studies.
Electron Microscopy and Fixation
This compound buffer is often employed in fixation protocols for electron microscopy. It helps to preserve the ultrastructure of cells and tissues by maintaining a stable pH during the fixation process with agents like glutaraldehyde.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound buffer.
Preparation of 1 M this compound Stock Solution (pH 6.8)
Materials:
-
This compound (free acid, MW: 302.37 g/mol )
-
10 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution
-
Deionized water (dH₂O)
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinder and beaker
Procedure:
-
Weigh out 302.37 g of this compound free acid and add it to a beaker containing approximately 800 mL of dH₂O.
-
Place the beaker on a magnetic stirrer and begin stirring. The this compound free acid will not fully dissolve at this stage.
-
Slowly add the 10 M KOH or NaOH solution dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding the base until the this compound is fully dissolved and the pH of the solution reaches 6.8.
-
Transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1 L.
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
Store the 1 M this compound stock solution at 4°C.
Purification of Microtubule Proteins using Phosphocellulose Chromatography
This protocol describes the isolation of microtubule proteins from brain tissue, a common application where this compound buffer is crucial for maintaining protein stability and activity.[1][2]
Materials:
-
PEM Buffer: 100 mM this compound, 1 mM EGTA, 1 mM MgSO₄, pH adjusted to 6.8 with KOH.
-
GTP Stock Solution: 100 mM in dH₂O, pH 7.0.
-
ATP Stock Solution: 100 mM in dH₂O, pH 7.0.
-
Glycerol
-
Phosphocellulose resin
-
Chromatography column
-
Brain tissue (e.g., porcine or bovine)
-
Homogenizer
-
Centrifuge and ultracentrifuge
Procedure:
-
Homogenization: Homogenize fresh or frozen brain tissue in ice-cold PEM buffer containing 1 mM DTT, 1 mM GTP, and protease inhibitors.
-
Clarification: Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to obtain a high-speed supernatant (HSS).
-
Polymerization: Add GTP to a final concentration of 1 mM and glycerol to 4 M to the HSS. Incubate at 37°C for 30-60 minutes to promote microtubule polymerization.
-
Pelleting Microtubules: Layer the polymerization mixture over a cushion of 10% sucrose in PEM buffer and centrifuge at 50,000 x g for 30 minutes at 37°C to pellet the microtubules.
-
Depolymerization: Resuspend the microtubule pellet in ice-cold PEM buffer and incubate on ice for 30 minutes to depolymerize the microtubules.
-
Phosphocellulose Chromatography:
-
Equilibrate a phosphocellulose column with PEM buffer.
-
Load the depolymerized microtubule solution onto the column.
-
Wash the column with PEM buffer to remove unbound proteins.
-
Elute the tubulin with a linear gradient of 0 to 1 M NaCl in PEM buffer.
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE to identify the fractions containing purified tubulin.
Experimental Workflow for Microtubule Purification
Caption: Workflow for the purification of microtubule proteins using this compound-based buffers.
Ras GTPase Activity Assay
This protocol outlines a fluorescence-based assay to measure the intrinsic GTPase activity of Ras, where this compound can be used as a non-interfering buffer.[5]
Materials:
-
Assay Buffer: 50 mM this compound pH 7.0, 5 mM MgCl₂, 1 mM DTT.
-
Purified Ras protein
-
GTPγS (non-hydrolyzable GTP analog)
-
Mant-GTP (fluorescent GTP analog)
-
Fluorometer
Procedure:
-
Nucleotide Exchange: Incubate the Ras protein with 10 mM EDTA and a 20-fold molar excess of Mant-GTP for 30 minutes at room temperature to load the fluorescent nucleotide.
-
Stop Exchange: Add MgCl₂ to a final concentration of 20 mM to stop the nucleotide exchange reaction.
-
Initiate Hydrolysis: Dilute the Mant-GTP-loaded Ras into the pre-warmed assay buffer to initiate GTP hydrolysis.
-
Fluorescence Measurement: Monitor the decrease in fluorescence over time using a fluorometer with excitation at 360 nm and emission at 440 nm. The rate of fluorescence decay corresponds to the rate of GTP hydrolysis.
-
Data Analysis: Calculate the initial rate of hydrolysis from the linear portion of the fluorescence decay curve.
Signaling Pathway for Ras GTPase Activity Assay
Caption: Schematic of a fluorescence-based Ras GTPase activity assay.
Conclusion
This compound buffer is a valuable tool for researchers and drug development professionals due to its stable buffering capacity at physiological pH, minimal temperature sensitivity, and low metal ion binding. These properties ensure the integrity and functionality of biological molecules in a wide array of experimental settings. The detailed protocols and data presented in this guide provide a solid foundation for the effective application of this compound buffer in your research and development endeavors. Careful consideration of the specific experimental requirements will enable the optimal use of this versatile buffering agent.
References
Zwitterionic Buffers: A Comprehensive Guide for Laboratory Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological and chemical research, maintaining a stable pH is paramount to experimental success and reproducibility. Zwitterionic buffers, often referred to as "Good's buffers," have become indispensable tools in the laboratory for their ability to resist pH changes within the physiological range, their minimal interaction with biological macromolecules, and their overall stability. This guide provides a detailed exploration of zwitterionic buffers, offering quantitative data, experimental protocols, and logical diagrams to aid researchers in their selection and application.
Core Concepts of Zwitterionic Buffers
Zwitterionic buffers are characterized by the presence of both a positive and a negative charge on the same molecule, resulting in a net neutral charge. This unique chemical structure confers several advantageous properties for laboratory work:
-
pKa Values in the Physiological Range: Most zwitterionic buffers have pKa values between 6.0 and 8.0, making them highly effective at maintaining pH in the range where most biological reactions occur.[1]
-
High Water Solubility: Their ionic nature leads to excellent solubility in aqueous solutions, facilitating the preparation of concentrated stock solutions.[1]
-
Membrane Impermeability: The zwitterionic character hinders their passage through biological membranes, preventing interference with intracellular processes.[2][3]
-
Minimal Metal Ion Binding: Many zwitterionic buffers exhibit low affinity for metal ions, which is crucial for studying metalloproteins or enzymatic reactions that are sensitive to metal chelation.[4][5]
-
Reduced Temperature Dependence of pKa: Compared to some traditional buffers like Tris, many zwitterionic buffers show a smaller change in pKa with fluctuations in temperature, enhancing experimental consistency.[6]
-
Resistance to Enzymatic Degradation: Their structures are generally not recognized as substrates by common enzymes, ensuring their stability throughout an experiment.[6]
Quantitative Properties of Common Zwitterionic Buffers
The selection of an appropriate buffer is a critical step in experimental design. The following table summarizes key quantitative data for a range of commonly used zwitterionic buffers to facilitate this process.
| Buffer | pKa at 25°C | ΔpKa/°C | Useful pH Range | Metal Ion Binding |
| ACES | 6.78 | -0.020 | 6.1 - 7.5 | Binds Cu(II) |
| BES | 7.09 | -0.016 | 6.4 - 7.8 | Binds Cu(II) |
| BICINE | 8.26 | -0.018 | 7.6 - 9.0 | Binds Cu(II), Mg(II), Ca(II), Mn(II) |
| CAPS | 10.40 | - | 9.7 - 11.1 | - |
| CHES | 9.50 | -0.011 | 8.6 - 10.0 | - |
| HEPES | 7.48 | -0.014 | 6.8 - 8.2 | Negligible |
| MES | 6.10 | -0.011 | 5.5 - 6.7 | Weakly binds Ca, Mg, Mn |
| MOPS | 7.14 | -0.015 | 6.5 - 7.9 | Negligible |
| PIPES | 6.76 | -0.0085 | 6.1 - 7.5 | Negligible |
| TAPS | 8.40 | -0.018 | 7.7 - 9.1 | Binds Cu(II) |
| TES | 7.40 | -0.020 | 6.8 - 8.2 | Binds Cu(II) |
| TRICINE | 8.05 | -0.021 | 7.4 - 8.8 | Binds Cu(II) |
Note: Data compiled from various sources. The exact pKa can vary slightly with concentration.
Experimental Protocols Utilizing Zwitterionic Buffers
Zwitterionic buffers are integral to a vast array of laboratory techniques. The following sections provide detailed protocols for several common applications.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) using Tris-HCl Buffer
Tris (tris(hydroxymethyl)aminomethane), a primary amine buffer, is a cornerstone of the Laemmli SDS-PAGE system for protein separation. Its pH is temperature-dependent, so it is crucial to adjust the pH at the temperature at which the buffer will be used.[7]
Materials:
-
Tris base
-
Hydrochloric acid (HCl)
-
Sodium dodecyl sulfate (SDS)
-
Glycine
-
Acrylamide/Bis-acrylamide solution (30%)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
Protocol:
-
Preparation of Stock Solutions:
-
1.5 M Tris-HCl, pH 8.8 (for Resolving Gel): Dissolve 18.15 g of Tris base in 80 mL of deionized water. Adjust the pH to 8.8 with HCl. Bring the final volume to 100 mL.[8]
-
0.5 M Tris-HCl, pH 6.8 (for Stacking Gel): Dissolve 6.0 g of Tris base in 80 mL of deionized water. Adjust the pH to 6.8 with HCl. Bring the final volume to 100 mL.[8]
-
10% (w/v) SDS: Dissolve 10 g of SDS in 90 mL of deionized water. Gently heat to dissolve and bring the final volume to 100 mL.
-
10% (w/v) APS: Dissolve 0.1 g of APS in 1 mL of deionized water. Prepare this solution fresh daily.
-
10X Running Buffer (pH ~8.3): Dissolve 30.3 g of Tris base, 144.2 g of glycine, and 10 g of SDS in deionized water to a final volume of 1 L. The pH should be approximately 8.3 and does not require adjustment. Dilute to 1X before use.
-
-
Casting the Resolving Gel (e.g., 12% for a 10 mL gel):
-
In a small beaker, combine:
-
3.3 mL deionized water
-
4.0 mL 30% Acrylamide/Bis-acrylamide solution
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
100 µL 10% SDS
-
-
Gently swirl the mixture.
-
Add 100 µL of 10% APS and 10 µL of TEMED. Swirl to mix and immediately pour the solution between the gel casting plates, leaving space for the stacking gel.
-
Overlay with a thin layer of water or isopropanol to ensure a flat surface. Allow the gel to polymerize for 30-60 minutes.
-
-
Casting the Stacking Gel (e.g., 5% for a 5 mL gel):
-
After the resolving gel has polymerized, pour off the overlay.
-
In a small beaker, combine:
-
3.05 mL deionized water
-
0.83 mL 30% Acrylamide/Bis-acrylamide solution
-
0.63 mL 0.5 M Tris-HCl, pH 6.8
-
50 µL 10% SDS
-
-
Gently swirl the mixture.
-
Add 50 µL of 10% APS and 5 µL of TEMED. Swirl to mix and immediately pour over the resolving gel.
-
Insert the comb and allow the gel to polymerize for 30-45 minutes.
-
-
Sample Preparation and Electrophoresis:
-
Mix protein samples with an equal volume of 2X Laemmli sample buffer (containing Tris-HCl pH 6.8, SDS, glycerol, β-mercaptoethanol, and bromophenol blue).
-
Heat the samples at 95-100°C for 5 minutes.
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer.
-
Load the samples into the wells and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Cell Culture Media Preparation with HEPES Buffer
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is widely used as a buffering agent in cell culture media to maintain a stable pH in the range of 7.2-7.4, especially when cultures are handled outside of a CO₂ incubator.[9][10] It is important to protect HEPES-containing solutions from light to prevent the generation of cytotoxic hydrogen peroxide.[4]
Materials:
-
Basal medium powder (e.g., DMEM, MEM, RPMI-1640)
-
Cell culture grade water
-
HEPES (free acid)
-
Sodium bicarbonate (NaHCO₃)
-
Sterile filtration unit (0.22 µm pore size)
-
pH meter
-
1 M NaOH (sterile)
-
1 M HCl (sterile)
Protocol:
-
Dissolving the Basal Medium:
-
In a sterile container, add the basal medium powder to approximately 90% of the final volume of cell culture grade water.
-
Stir until the powder is completely dissolved. Do not heat the water.
-
-
Adding HEPES:
-
For a final concentration of 10-25 mM HEPES, weigh out the appropriate amount of HEPES free acid and add it to the dissolved basal medium. For example, for 1 L of medium with a final concentration of 25 mM HEPES (MW = 238.3 g/mol ), add 5.96 g of HEPES.
-
Stir until the HEPES is fully dissolved.
-
-
Adding Sodium Bicarbonate:
-
Weigh out the required amount of sodium bicarbonate as specified by the basal medium formulation and add it to the solution. Stir until dissolved.
-
-
Adjusting the pH:
-
Calibrate the pH meter with appropriate standards.
-
Aseptically measure the pH of the medium.
-
Adjust the pH to the desired value (typically 7.2-7.4) by adding 1 M NaOH or 1 M HCl dropwise while stirring. Be aware that the pH may decrease slightly after filter sterilization.
-
-
Final Volume and Sterilization:
-
Add cell culture grade water to bring the medium to the final volume.
-
Sterilize the medium by passing it through a 0.22 µm pore size filter into a sterile storage bottle.
-
-
Storage:
-
Store the prepared medium at 2-8°C, protected from light.
-
Logical Relationships in Experimental Design
The choice of a zwitterionic buffer can have significant implications for experimental outcomes. The following diagram illustrates the decision-making process for selecting an appropriate buffer.
Conclusion
Zwitterionic buffers are essential reagents in the modern laboratory, providing robust pH control for a wide variety of applications. A thorough understanding of their chemical properties, including pKa, temperature dependence, and potential for metal ion chelation, is critical for their effective use. By carefully selecting a buffer based on the specific requirements of the experiment and following established protocols, researchers can enhance the reliability and reproducibility of their results, ultimately contributing to the advancement of scientific knowledge.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Enhancing Yellow Pea Protein Extraction and Purification Through Ultrafiltration [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biomolecular membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Making an Agarose Gel | PBS LearningMedia [ca.pbslearningmedia.org]
- 8. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note and Protocol for the Preparation of a 1M PIPES Buffer Stock Solution
This document provides a detailed protocol for the preparation of a 1M PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer stock solution. This guide is intended for researchers, scientists, and drug development professionals who require a reliable and accurately prepared buffer for various biological and chemical applications.
This compound is a zwitterionic buffer developed by Good and his colleagues, and it is widely used in biochemistry, cell culture, and histology.[1] Its pKa of 6.76 at 25°C makes it an effective buffer in the physiological pH range of 6.1 to 7.5.[1] Notably, this compound has a negligible capacity to bind divalent ions, which can be advantageous in certain experimental contexts.[1] It has been shown to be effective in minimizing lipid loss during glutaraldehyde fixation of tissues.[1]
Data Presentation
The following table summarizes the key quantitative data required for the preparation of a 1M this compound buffer stock solution.
| Parameter | Value | Reference |
| Compound Name | This compound (piperazine-N,N′-bis(2-ethanesulfonic acid)) | [1] |
| Molecular Weight | 302.37 g/mol | [1][2][3] |
| CAS Number | 5625-37-6 | [2] |
| Final Concentration | 1 M | |
| Mass of this compound for 1L | 302.37 g | [4] |
| pH Range | 6.1 - 7.5 | [1] |
Experimental Protocol
This protocol outlines the step-by-step methodology for preparing 1 liter of a 1M this compound buffer stock solution.
Materials and Reagents:
-
This compound (piperazine-N,N′-bis(2-ethanesulfonic acid)), free acid (Molecular Weight: 302.37 g/mol )
-
Deionized or distilled water (dH₂O)
-
10 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Magnetic stirrer and stir bar
-
1 L graduated cylinder
-
1 L beaker
-
Spatula and weighing paper
-
0.22 µm sterile filter unit (optional, for sterile applications)
-
Sterile storage bottles (optional)
Procedure:
-
Weighing the this compound: Accurately weigh 302.37 g of this compound free acid using a calibrated laboratory balance.
-
Initial Dissolution:
-
Add approximately 800 mL of deionized or distilled water to a 1 L beaker containing a magnetic stir bar.[4]
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add the weighed this compound powder to the water. The free acid form of this compound has low solubility in water, so it will not dissolve completely at this stage.[4][5]
-
-
pH Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode into the this compound suspension.
-
Slowly and carefully add 10 M NaOH solution dropwise to the suspension while continuously monitoring the pH. The addition of the base will deprotonate the sulfonic acid groups of this compound, increasing its solubility.
-
Continue adding NaOH until the desired pH is reached (e.g., pH 6.8 or 7.0). Be patient, as the this compound will gradually dissolve as the pH increases.
-
-
Final Volume Adjustment:
-
Once the this compound is fully dissolved and the target pH is stable, transfer the solution to a 1 L graduated cylinder.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the graduated cylinder to ensure a complete transfer of the buffer.
-
Add deionized water to bring the final volume to exactly 1 L.[4]
-
Mix the solution thoroughly by inverting the sealed graduated cylinder several times.
-
-
Sterilization and Storage (Optional):
-
For applications requiring sterility, filter the 1M this compound buffer solution through a 0.22 µm sterile filter unit into a sterile storage bottle.
-
Store the solution at room temperature or refrigerated at 4°C in a well-sealed container to prevent changes in pH due to atmospheric CO₂ absorption.[6] For long-term storage, refrigeration is recommended.
-
Workflow Diagram
The following diagram illustrates the logical workflow for the preparation of a 1M this compound buffer stock solution.
Caption: Workflow for preparing 1M this compound buffer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - 1,4-Piperazinediethanesulfonic acid [sigmaaldrich.com]
- 3. This compound | C8H18N2O6S2 | CID 79723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. Factors affecting the storage of this compound buffer at room temperature [vacutaineradditives.com]
Application Notes and Protocols for Preparing PIPES Buffer in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer that is frequently utilized in biochemical and cell biology research. As one of the "Good's" buffers developed in the 1960s, this compound is valued for its pKa of approximately 6.76 at 25°C, which is within the physiological pH range, making it an effective buffer for many cell culture applications.[1] Its utility is further enhanced by its minimal interaction with divalent metal ions, a desirable characteristic in many biological systems.[1][2] this compound is known to be suitable for cell culture work and has been documented to minimize the loss of lipids during histological preparations.[1][3] However, it is important to note that this compound may not be suitable for studies involving redox reactions as it can generate free radicals.[4][5]
These application notes provide a detailed protocol for the preparation of a sterile 0.5 M this compound stock solution and its subsequent dilution to a working concentration for use in cell culture media.
Data Presentation
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Full Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) | [2] |
| Molecular Formula | C₈H₁₈N₂O₆S₂ | N/A |
| Molecular Weight | ~302.37 g/mol | [6] |
| pKa at 25°C | 6.76 | [1][7] |
| Effective Buffering pH Range | 6.1 – 7.5 | [1][8][9] |
| Solubility in Water | Poorly soluble | [2][4][5] |
| Solubility in Aqueous NaOH | Soluble | [4][5] |
Experimental Protocols
Materials
-
This compound (free acid) powder (Molecular Weight: 302.37 g/mol )
-
Deionized or Milli-Q water
-
10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Sterile 0.22 µm filter and filtration unit
-
Sterile storage bottles
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Protocol for Preparing 0.5 M this compound Stock Solution (100 mL)
This protocol outlines the steps to prepare a 100 mL of 0.5 M this compound stock solution with a pH of 6.7.
-
Weigh this compound Powder: Accurately weigh 15.12 g of this compound free acid powder.
-
Initial Dissolution: Add the this compound powder to a beaker containing approximately 80 mL of deionized water.
-
Solubilization and pH Adjustment:
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Begin stirring the suspension. This compound free acid has low solubility in water.[2][4][5]
-
Slowly add 10 N NaOH or KOH dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.[6][10]
-
Continue to add the base until the this compound powder is completely dissolved and the pH of the solution reaches 6.7.
-
-
Final Volume Adjustment: Once the desired pH is reached and the powder is fully dissolved, transfer the solution to a 100 mL graduated cylinder. Add deionized water to bring the final volume to 100 mL.
-
Sterilization: Sterilize the 0.5 M this compound stock solution by passing it through a sterile 0.22 µm filter into a sterile storage bottle.[10]
-
Storage: Store the sterile 0.5 M this compound stock solution at -20°C for long-term storage.[10][11] For frequent use, small aliquots can be stored at 4°C for a shorter duration.
Protocol for Preparing 1X this compound Working Solution in Cell Culture Media
The optimal working concentration of this compound in cell culture media can vary depending on the cell type and the specific experimental conditions. A common starting concentration is 10 mM.
-
Determine the Required Volume: Calculate the volume of cell culture medium you need to prepare.
-
Calculate the Volume of Stock Solution: To prepare a 10 mM working solution from a 0.5 M stock, a 1:50 dilution is required. Use the following formula to calculate the volume of the 0.5 M this compound stock solution needed:
-
Volume of Stock (mL) = (Desired Final Concentration (mM) × Final Volume of Media (mL)) / Stock Concentration (mM)
-
Example: For 500 mL of media with a final this compound concentration of 10 mM:
-
Volume of Stock (mL) = (10 mM × 500 mL) / 500 mM = 10 mL
-
-
-
Aseptic Addition: Under sterile conditions in a laminar flow hood, add the calculated volume of the sterile 0.5 M this compound stock solution to the cell culture medium.
-
Mixing and Use: Gently mix the medium to ensure uniform distribution of the buffer. The medium is now ready for use.
Application Notes
-
pH Considerations: The pKa of this compound is temperature-dependent. It is advisable to adjust the pH of the stock solution at the temperature it will be used.
-
Alternative to Bicarbonate Buffer: While the bicarbonate-CO₂ buffering system is the most common in cell culture, this compound can be used as a supplementary buffer to provide additional buffering capacity, especially in CO₂-independent incubators.[12]
-
Limitations: As this compound can form radicals, it is not recommended for experiments involving redox reactions.[4][5]
-
Concentration Dependence: The pKa of this compound can be dependent on its concentration. For critical applications, it is important to verify the pH of the final working solution.[4][5]
-
Compatibility: this compound is generally considered non-toxic to cells and does not significantly bind divalent ions, making it compatible with a wide range of cell culture applications.[3][9]
Mandatory Visualization
Caption: Workflow for the preparation of this compound buffer stock and working solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Why use this compound Buffer - Blogue - Hopax Fine Chemicals [hopaxfc.com]
- 3. 1M this compound Buffer Solution, pH 8 | Applied Biological Materials Inc. [abmgood.com]
- 4. Desheng guidance: Don't buy the wrong one, this compound and HEPES buffers are very different - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. GOODâs Buffersââthis compound and HEPES [yacooscience.com]
- 6. This compound Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. You are being redirected... [bio-world.com]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. biocompare.com [biocompare.com]
- 10. static.igem.org [static.igem.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Protein Crystallization: Harnessing the Power of PIPES Buffer
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of structural biology and drug development, obtaining high-quality protein crystals is a critical yet often challenging step. Researchers and scientists constantly seek to optimize crystallization conditions to unlock the three-dimensional structures of proteins. A key, and often underestimated, component in this process is the choice of buffer. This application note delves into the strategic use of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer in protein crystallization screening, providing detailed protocols and insights for researchers, scientists, and drug development professionals.
This compound, a zwitterionic biological buffer, offers several advantages in the realm of protein crystallization. Its pKa of 6.8 at 25°C makes it an excellent choice for maintaining a stable pH in the near-neutral range of 6.1 to 7.5, a physiological range where many proteins exhibit optimal stability.[1] Furthermore, this compound is known for its low metal-binding capacity, which can be crucial in preventing unwanted interactions that may hinder crystallization. This note will explore the properties of this compound, provide a framework for its application, and offer detailed experimental protocols.
Key Properties of this compound Buffer for Protein Crystallization
The selection of an appropriate buffer is paramount for successful protein crystallization as it directly influences protein solubility, stability, and homogeneity.[2][3] this compound buffer possesses several physicochemical properties that make it a valuable tool in the crystallographer's arsenal.
| Property | Value/Characteristic | Significance in Protein Crystallization |
| pKa (at 25°C) | 6.8 | Provides strong buffering capacity in the physiologically relevant pH range of 6.1-7.5. |
| ΔpKa/°C | -0.0085 | Exhibits minimal pH change with temperature fluctuations, ensuring stable conditions during experiments. |
| Metal Ion Binding | Negligible for most common divalent cations | Reduces the risk of metal-induced protein precipitation or conformational changes. |
| UV Absorbance (at 260 nm) | Low | Minimizes interference in spectrophotometric protein concentration measurements. |
When to Select this compound Buffer: A Decision-Making Framework
The choice of buffer should be a deliberate decision based on the biochemical properties of the target protein and the goals of the crystallization experiment. The following decision tree provides a logical framework for considering this compound buffer in your screening strategy.
A decision-making workflow for selecting this compound buffer.
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution (pH 7.0)
Materials:
-
This compound (free acid)
-
Sodium Hydroxide (NaOH), 10 M
-
High-purity, deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
Procedure:
-
Dissolve this compound: In a 1 L beaker, add approximately 800 mL of deionized water. While stirring, slowly add 302.37 g of this compound (free acid). The free acid has low solubility in water, so the solution will be a milky suspension.
-
Adjust pH: Slowly add 10 M NaOH dropwise to the suspension while continuously monitoring the pH. As the pH increases, the this compound will dissolve. Continue adding NaOH until the this compound is fully dissolved and the pH reaches 7.0.
-
Final Volume Adjustment: Once the desired pH is reached and the solution is clear, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Adjust the final volume to 1 L with deionized water.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter. Store at 4°C.
Protocol 2: Setting Up a Custom Crystallization Screen with this compound Buffer
This protocol describes the preparation of a 24-well crystallization screen to evaluate the effect of this compound buffer pH and precipitant concentration.
Materials:
-
1 M this compound stock solutions at pH 6.0, 6.5, 7.0, and 7.5 (prepared as in Protocol 1, adjusting the final pH accordingly)
-
Precipitant stock solutions (e.g., 50% w/v PEG 3350, 4 M NaCl)
-
High-purity, deionized water
-
24-well crystallization plates
-
Purified and concentrated protein sample (e.g., 10 mg/mL)
Procedure:
-
Prepare Reservoir Solutions: In a 24-well plate, prepare the reservoir solutions according to the table below. Each well will have a final volume of 500 µL. The table outlines a grid screen varying this compound pH and precipitant concentration.
| Well | 1 M this compound (pH 6.0) | 1 M this compound (pH 6.5) | 1 M this compound (pH 7.0) | 1 M this compound (pH 7.5) | 50% PEG 3350 | 4 M NaCl | H₂O | Final [this compound] | Final [PEG] | Final [NaCl] |
| A1 | 50 µL | 100 µL | 350 µL | 100 mM | 10% | 0 M | ||||
| A2 | 50 µL | 100 µL | 350 µL | 100 mM | 10% | 0 M | ||||
| A3 | 50 µL | 100 µL | 350 µL | 100 mM | 10% | 0 M | ||||
| A4 | 50 µL | 100 µL | 350 µL | 100 mM | 10% | 0 M | ||||
| B1 | 50 µL | 200 µL | 250 µL | 100 mM | 20% | 0 M | ||||
| B2 | 50 µL | 200 µL | 250 µL | 100 mM | 20% | 0 M | ||||
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| D4 | 50 µL | 250 µL | 200 µL | 100 mM | 0% | 2 M |
-
Set up Crystallization Drops: Using the hanging drop or sitting drop vapor diffusion method, mix 1 µL of your protein solution with 1 µL of the corresponding reservoir solution.
-
Incubate and Monitor: Seal the plate and incubate at a constant temperature (e.g., 20°C). Monitor the drops for crystal growth over several days to weeks.
Visualizing the Crystallization Workflow
The general workflow for a protein crystallization experiment, from purified protein to diffraction-ready crystals, can be visualized as follows:
General workflow of a protein crystallization experiment.
Troubleshooting Common Issues When Using this compound Buffer
Even with a well-chosen buffer like this compound, challenges in protein crystallization can arise. Here are some common problems and potential solutions:
| Problem | Possible Cause | Suggested Solution |
| Amorphous Precipitate | Protein concentration is too high; precipitant concentration is too high; pH is far from the protein's pI. | Decrease protein and/or precipitant concentration; screen a wider pH range around the initial hit. |
| No Crystals or Precipitate | Protein concentration is too low; precipitant is not effective. | Increase protein concentration; try different classes of precipitants (e.g., salts, polymers). |
| Phase Separation | High protein and precipitant concentrations. | Lower the concentration of both protein and precipitant; add a small amount of a non-ionic detergent. |
| Poorly Formed Crystals | Suboptimal pH or precipitant concentration; rapid crystal growth. | Fine-tune the pH of the this compound buffer in 0.1 unit increments; perform a more gradual change in precipitant concentration. |
Conclusion
This compound buffer is a versatile and effective tool for protein crystallization screening due to its stable pH in the near-neutral range, low metal ion binding, and minimal pH sensitivity to temperature changes. By understanding its properties and strategically incorporating it into screening protocols, researchers can significantly increase their chances of obtaining high-quality crystals suitable for structural analysis. The provided protocols and troubleshooting guide offer a practical starting point for harnessing the benefits of this compound buffer in your crystallization endeavors. Further optimization around initial hits found using this compound can pave the way for successful structure determination and advance our understanding of biological systems.
References
Application Notes and Protocols for PIPES Buffer in Enzyme Kinetics Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to PIPES Buffer in Enzymatic Assays
This compound (Piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer that is a member of the "Good's" buffers group.[1] With a pKa of 6.8 at 25°C, this compound is an excellent choice for maintaining a stable pH in the range of 6.1 to 7.5, a crucial range for many biological reactions.[1] Its utility in enzyme kinetics assays stems from several key properties. Notably, this compound has a low propensity to bind metal ions, which is a significant advantage when studying metalloenzymes or reactions where metal ion concentration is a critical variable.[2] Furthermore, it does not absorb significantly in the UV/Visible range, preventing interference in spectrophotometric assays commonly used to monitor enzyme activity.[3]
The chemical stability of this compound under typical experimental conditions and its resistance to significant pH changes with temperature fluctuations make it a reliable component of enzyme assay systems.[3] These characteristics ensure that the observed enzyme kinetics are a true reflection of the enzyme's activity under the specified conditions, rather than an artifact of buffer instability or interference.
Data Presentation: Properties and Comparison of Common Buffers
The selection of a buffer is a critical step in designing a robust enzyme kinetics assay. The following tables summarize the key properties of this compound buffer and provide a comparison with other commonly used biological buffers.
Table 1: Physicochemical Properties of this compound Buffer
| Property | Value | Reference |
| Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) | [4] |
| pKa at 25°C | 6.8 | [1] |
| Effective pH Range | 6.1 - 7.5 | [1] |
| Molecular Weight | 302.37 g/mol | [3] |
| Metal Ion Binding | Low | [2] |
| UV Absorbance (260-280 nm) | Negligible | [3] |
| Temperature Dependence (ΔpKa/°C) | -0.0085 |
Table 2: Comparison of Buffers for Enzyme Kinetics Assays
| Buffer | pKa (25°C) | Effective pH Range | Key Advantages | Potential Disadvantages |
| This compound | 6.8 | 6.1 - 7.5 | Low metal binding, stable, low UV absorbance.[1][2] | Low solubility of the free acid form. |
| HEPES | 7.5 | 6.8 - 8.2 | Good for physiological pH, relatively stable. | Can produce free radicals under certain conditions. |
| Tris | 8.1 | 7.5 - 9.0 | Inexpensive, widely used. | pH is highly temperature-dependent, can interact with some enzymes and electrodes. |
| MES | 6.1 | 5.5 - 6.7 | Useful for more acidic conditions, low metal binding. | Limited buffering capacity above pH 6.7. |
| Phosphate | 7.2 | 6.2 - 8.2 | Inexpensive, mimics physiological conditions. | Can inhibit some enzymes (e.g., kinases) and precipitates in the presence of certain metal ions.[5] |
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Stock Solution (pH 6.8)
Materials:
-
This compound (free acid, MW: 302.37 g/mol )
-
Potassium hydroxide (KOH) pellets or a concentrated solution (e.g., 10 M)
-
High-purity, deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
Procedure:
-
Weigh out 302.37 g of this compound free acid and add it to a beaker containing approximately 800 mL of deionized water.
-
While stirring, slowly add KOH to the suspension. The free acid form of this compound is not very soluble in water, and the addition of a base is required for it to dissolve.
-
Continuously monitor the pH of the solution using a calibrated pH meter. Continue adding KOH until the this compound is fully dissolved and the pH of the solution is approximately 6.8.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Sterilize the buffer by filtering it through a 0.22 µm filter.
-
Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.
Protocol 2: General Enzyme Kinetics Assay using this compound Buffer
This protocol provides a general framework for a continuous spectrophotometric enzyme assay. The specific concentrations of enzyme, substrate, and any cofactors, as well as the assay wavelength, will need to be optimized for the specific enzyme being studied.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
This compound buffer (e.g., 50 mM, pH 6.8)
-
Cofactors or metal ions (if required)
-
UV/Vis spectrophotometer with temperature control
-
Cuvettes (quartz or appropriate for the wavelength)
-
Micropipettes
Procedure:
-
Prepare the Assay Buffer: Dilute the 1 M this compound stock solution to the desired final concentration (e.g., 50 mM) with deionized water. Adjust the pH to the optimal value for the enzyme, if different from the stock solution.
-
Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, and any necessary cofactors in the assay buffer. Keep all solutions on ice.
-
Set up the Spectrophotometer: Set the spectrophotometer to the appropriate wavelength for monitoring the reaction (either the appearance of a product or the disappearance of a substrate). Set the temperature to the desired assay temperature (e.g., 25°C or 37°C).
-
Assay Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the assay buffer, substrate, and any cofactors. The final volume will depend on the cuvette size (e.g., 1 mL). Allow the mixture to equilibrate to the assay temperature in the spectrophotometer for 5 minutes.
-
Initiate the Reaction: To start the reaction, add a small, predetermined volume of the enzyme solution to the cuvette. Mix quickly by gently pipetting up and down or by inverting the cuvette (if sealed).
-
Data Acquisition: Immediately start recording the absorbance at regular intervals (e.g., every 10 seconds) for a set period (e.g., 5-10 minutes). Ensure that the initial rate of the reaction is linear.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate can be converted to concentration per unit time using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product or substrate.
-
Determine Kinetic Parameters: Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).
Protocol 3: Tubulin Polymerization Assay using this compound Buffer
This compound buffer is frequently used in assays involving cytoskeletal proteins, such as tubulin polymerization, due to its ability to maintain a stable pH in the optimal range for these processes.
Materials:
-
Lyophilized tubulin protein
-
GTP (Guanosine-5'-triphosphate)
-
This compound buffer (80 mM, pH 6.9)
-
MgCl₂
-
EGTA
-
Glycerol (optional, as a polymerization enhancer)
-
Fluorescence plate reader or spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Polymerization Buffer: Prepare an 80 mM this compound buffer at pH 6.9, containing 2 mM MgCl₂ and 0.5 mM EGTA.[3]
-
Reconstitute Tubulin: Reconstitute lyophilized tubulin in the cold polymerization buffer to a final concentration of 2 mg/mL.[3] Keep the tubulin solution on ice to prevent premature polymerization.
-
Prepare Reaction Plate: In a 96-well plate, add the test compounds or vehicle control.
-
Initiate Polymerization: To the tubulin solution, add GTP to a final concentration of 1 mM and, if desired, glycerol to 10%.[3] Immediately add the tubulin-GTP mixture to the wells of the pre-warmed (37°C) 96-well plate containing the test compounds.
-
Monitor Polymerization: Place the plate in a spectrophotometer or plate reader pre-heated to 37°C. Monitor the increase in absorbance at 340 nm over time (e.g., for 60 minutes) to follow the kinetics of tubulin polymerization.[6]
-
Data Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization can be determined from the slope of the initial linear phase of the curve.
Visualizations
Experimental Workflow for Enzyme Kinetics
Caption: A generalized workflow for determining enzyme kinetic parameters using a this compound-buffered assay.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling cascade, where pH-sensitive phosphorylation events are critical.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. cytoskeleton.com [cytoskeleton.com]
Application of PIPES Buffer in Electron Microscopy Fixation: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer in the fixation of biological specimens for electron microscopy (EM). This compound is a zwitterionic biological buffer that has demonstrated significant advantages in preserving ultrastructural details, particularly for sensitive samples or when longer fixation times are required.
Introduction to this compound Buffer in Electron Microscopy
This compound has emerged as a valuable alternative to more traditional buffers like phosphate and cacodylate for the fixation of a wide range of biological samples, including mammalian and marine tissues.[1] Its chemical properties offer several benefits for achieving high-quality ultrastructural preservation for both transmission electron microscopy (TEM) and scanning electron microscopy (SEM).
Key Advantages of this compound Buffer:
-
Superior Ultrastructural Preservation: this compound buffer has been shown to yield superior preservation of fine cellular details compared to some common inorganic buffers, especially when extended fixation times are necessary.[1][2]
-
Reduced Artifacts: As an organic buffer, this compound is less likely to interact with cellular components and cause the extraction of proteins and lipids, which can be a concern with phosphate buffers.
-
Compatibility with Divalent Cations: Unlike phosphate buffers, which can precipitate with calcium ions, this compound buffer is compatible with the addition of CaCl₂ and MgCl₂ to the fixative solution. This can aid in the preservation of membranes and reduce the extraction of cellular materials.
-
Ideal for Elemental Analysis: this compound buffer does not contribute extraneous anions or cations to the tissue, making it an excellent choice for subsequent elemental analysis techniques such as energy-dispersive X-ray spectroscopy (EDS or EDX).[1][2]
-
Stable pH: It provides a stable pH environment over extended periods, which is crucial for maintaining the integrity of cellular structures during fixation.[2]
Comparative Data: this compound vs. Other Common EM Buffers
While direct quantitative comparisons of this compound with other buffers are not abundant in the literature, the available information consistently points to its superior performance in specific contexts. The following table summarizes the qualitative and semi-quantitative comparisons based on published findings.
| Buffer System | Key Advantages | Potential Disadvantages | Suitability for Elemental Analysis |
| This compound | Excellent ultrastructural detail, especially with long fixation times.[1][2] Minimizes extraction of cellular components. Compatible with divalent cations. | Higher cost compared to phosphate buffers. | Excellent: Does not introduce interfering ions.[1][2] |
| Phosphate | Low cost and readily available. Physiologically compatible. | Can form precipitates with divalent cations (e.g., Ca²⁺). May lead to the extraction of some cellular components. | Poor: Introduces phosphorus, which can interfere with analysis. |
| Cacodylate | Good preservation of ultrastructure. Does not form precipitates with divalent cations. | Highly Toxic: Contains arsenic, requiring special handling and disposal procedures. | Poor: Introduces arsenic, which can interfere with analysis. |
| PHEM | A combination of this compound, HEPES, EGTA, and MgCl₂ that has shown equal or better ultrastructural preservation compared to standard buffers for marine invertebrates.[3] | More complex to prepare than single-buffer systems. | Good: The primary components are organic and less likely to interfere with elemental analysis of common biological elements. |
Experimental Protocols
The following are detailed protocols for the preparation and use of this compound buffer in primary fixation for both TEM and SEM.
Preparation of 0.1 M this compound Buffer Stock Solution
Materials:
-
This compound (piperazine-N,N′-bis(2-ethanesulfonic acid))
-
Sodium hydroxide (NaOH), 10 N
-
Distilled or deionized water (ddH₂O)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Weigh out 30.24 g of this compound powder for 1 L of 0.1 M buffer.
-
Add the this compound powder to approximately 800 mL of ddH₂O in a beaker with a magnetic stir bar.
-
Stir the solution. This compound has low solubility in water at an acidic pH.
-
Slowly add 10 N NaOH dropwise while monitoring the pH. As the pH approaches neutrality (around 7.0), the this compound powder will dissolve.
-
Continue to add NaOH until the desired pH is reached (typically 7.2-7.4 for mammalian tissues).
-
Once the desired pH is stable, transfer the solution to a 1 L volumetric flask.
-
Bring the final volume to 1 L with ddH₂O.
-
Store the buffer solution at 4°C.
Primary Fixation Protocol for Transmission Electron Microscopy (TEM)
This protocol is a general guideline and may require optimization based on the specific tissue type.
Materials:
-
0.1 M this compound buffer, pH 7.2-7.4
-
Glutaraldehyde (EM grade), 25% or 50% aqueous solution
-
Paraformaldehyde (EM grade)
-
(Optional) Calcium chloride (CaCl₂)
-
Specimen vials
-
Rotator
Procedure:
-
Prepare the Primary Fixative:
-
In a fume hood, prepare a solution of 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M this compound buffer.
-
(Optional) Add CaCl₂ to a final concentration of 1-2 mM to improve membrane preservation.
-
Ensure the final pH of the fixative solution is between 7.2 and 7.4.
-
-
Tissue Dissection:
-
Immediately after harvesting, place the tissue in a small volume of the primary fixative.
-
Dissect the tissue into small pieces, no larger than 1 mm³. This is crucial for rapid and even penetration of the fixative.
-
-
Immersion Fixation:
-
Transfer the tissue blocks into vials containing fresh, cold (4°C) primary fixative.
-
The volume of the fixative should be at least 10 times the volume of the tissue.
-
Fix for 2-4 hours at 4°C on a rotator for gentle agitation. For some tissues, overnight fixation at 4°C may be beneficial.
-
-
Buffer Wash:
-
After fixation, carefully aspirate the fixative solution.
-
Wash the tissue blocks three times with cold 0.1 M this compound buffer for 10-15 minutes each wash on a rotator.
-
-
Post-fixation:
-
Proceed with post-fixation, typically with 1% osmium tetroxide in 0.1 M this compound buffer for 1-2 hours at 4°C.
-
-
Subsequent Processing:
-
After post-fixation, wash the samples with distilled water and proceed with dehydration, infiltration, and embedding according to standard protocols.
-
Primary Fixation Protocol for Scanning Electron Microscopy (SEM)
Materials:
-
0.1 M this compound buffer, pH 7.2-7.4
-
Glutaraldehyde (EM grade), 25% or 50% aqueous solution
-
Paraformaldehyde (EM grade)
-
Specimen holders appropriate for SEM
Procedure:
-
Prepare the Primary Fixative:
-
Prepare a solution of 3% glutaraldehyde in 0.1 M this compound buffer with a pH of 7.2-7.4.
-
-
Specimen Fixation:
-
For cell cultures on coverslips or small tissue samples, gently immerse the specimens in the primary fixative.
-
Fix for at least 1 hour at room temperature or overnight at 4°C.
-
-
Buffer Wash:
-
After fixation, wash the specimens three times with 0.1 M this compound buffer for 10 minutes each.
-
-
Post-fixation and Dehydration:
-
Proceed with post-fixation (e.g., with 1% osmium tetroxide), followed by a graded series of ethanol for dehydration.
-
-
Drying and Coating:
-
Perform critical point drying or chemical drying (e.g., with HMDS).
-
Mount the dried specimens on SEM stubs and coat with a conductive metal such as gold or platinum.
-
Diagrams and Workflows
The following diagrams illustrate the experimental workflows for preparing samples for TEM and SEM using this compound buffer.
References
- 1. The use of this compound buffer in the fixation of mammalian and marine tissues for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound buffer: an ideal choice for animal electron microscopy research-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 3. Improved ultrastructure of marine invertebrates using non-toxic buffers - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of PIPES Buffer for Gel Electrophoresis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine-N,N′-bis(2-ethanesulfonic acid), commonly known as PIPES, is a zwitterionic biological buffer that belongs to the group of "Good's" buffers.[1] With a pKa of 6.8 at 25°C, this compound is an effective buffering agent in the pH range of 6.1 to 7.5, making it suitable for a variety of applications in biochemistry and molecular biology where maintaining a stable, near-neutral pH is critical.[1][2] Its utility extends to gel electrophoresis, where it can serve as a component of the running buffer, particularly for the separation of nucleic acids and proteins.
A key advantage of this compound buffer is its minimal binding of metal ions, which can be crucial in experiments where metal ion interference is a concern.[3] While Tris-based buffers like TBE and TAE are more conventional for DNA and RNA electrophoresis, and Tris-glycine systems are standard for protein polyacrylamide gel electrophoresis (PAGE), this compound offers a viable alternative, especially in specific applications where the chemical properties of Tris may be undesirable.
These application notes provide protocols for the use of this compound buffer in gel electrophoresis, with a focus on denaturing RNA agarose gel electrophoresis. Due to the limited availability of established protocols specifically citing this compound for native protein PAGE, a standard Tris-glycine protocol is also provided as a reference, alongside guidance on how this compound could potentially be adapted.
Data Presentation
Table 1: Recommended Buffer Compositions for Gel Electrophoresis
| Application | Buffer System | Component | 10X Stock Concentration | 1X Working Concentration | pH |
| Denaturing RNA Agarose Gel Electrophoresis | This compound-based (Adapted from MOPS) | This compound (free acid) | 0.4 M | 40 mM | 7.0 |
| Sodium Acetate | 0.1 M | 10 mM | |||
| EDTA | 10 mM | 1 mM | |||
| Native Protein PAGE | Tris-Glycine | Tris base | 0.25 M | 25 mM | 8.3 |
| Glycine | 1.92 M | 192 mM | |||
| Denaturing Protein PAGE (SDS-PAGE) | Tris-Glycine with SDS | Tris base | 0.25 M | 25 mM | 8.3 |
| Glycine | 1.92 M | 192 mM | |||
| SDS | 1% (w/v) | 0.1% (w/v) |
Note: The this compound-based buffer for RNA electrophoresis is an adaptation of the widely used MOPS buffer system. The similar pKa and buffering range of this compound suggest it as a suitable substitute.
Experimental Protocols
Protocol 1: Denaturing RNA Agarose Gel Electrophoresis using this compound Buffer
This protocol is adapted from standard MOPS-based protocols for denaturing formaldehyde-agarose gel electrophoresis of RNA.
Materials:
-
This compound (Piperazine-N,N′-bis(2-ethanesulfonic acid))
-
Sodium Acetate
-
EDTA (Ethylenediaminetetraacetic acid)
-
Formaldehyde (37% solution)
-
Agarose
-
Nuclease-free water
-
RNA samples
-
RNA loading buffer (containing formamide, formaldehyde, and a tracking dye)
-
Ethidium bromide or other RNA stain
-
Horizontal gel electrophoresis apparatus and power supply
Procedure:
-
Preparation of 10X this compound Running Buffer (pH 7.0):
-
To prepare 1 liter, dissolve 120.92 g of this compound (free acid) in approximately 800 mL of nuclease-free water.
-
Add 20 mL of 5 M Sodium Acetate solution.
-
Add 20 mL of 0.5 M EDTA (pH 8.0) solution.
-
Adjust the pH to 7.0 with 10 M NaOH.
-
Bring the final volume to 1 liter with nuclease-free water.
-
Sterilize by filtration through a 0.22 µm filter and store at room temperature, protected from light.
-
-
Preparation of 1.2% Denaturing Agarose Gel:
-
For a 100 mL gel, add 1.2 g of agarose to 72 mL of nuclease-free water in a flask.
-
Microwave to dissolve the agarose completely.
-
Cool the solution to approximately 60°C.
-
In a fume hood, add 10 mL of 10X this compound running buffer and 18 mL of 37% formaldehyde. Swirl gently to mix.
-
Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least 30 minutes.
-
-
Sample Preparation:
-
To your RNA sample (e.g., 1-5 µg), add 3 volumes of RNA loading buffer.
-
Heat the samples at 65°C for 15 minutes to denature the RNA.
-
Immediately place the samples on ice for at least 1 minute to prevent re-annealing.
-
-
Electrophoresis:
-
Place the solidified gel in the electrophoresis tank and fill it with 1X this compound running buffer (diluted from the 10X stock) until the gel is submerged.
-
Load the denatured RNA samples into the wells.
-
Run the gel at 5-7 V/cm. Monitor the migration of the tracking dye.
-
-
Visualization:
-
After electrophoresis, stain the gel in a solution of ethidium bromide (0.5 µg/mL in 1X this compound running buffer) for 30-45 minutes.
-
Destain the gel in nuclease-free water for 15-30 minutes.
-
Visualize the RNA bands using a UV transilluminator.
-
Protocol 2: Native Polyacrylamide Gel Electrophoresis (PAGE) using Tris-Glycine Buffer
Materials:
-
Tris base
-
Glycine
-
Acrylamide/Bis-acrylamide solution (e.g., 30% stock)
-
Ammonium persulfate (APS)
-
TEMED (N,N,N′,N′-Tetramethylethylenediamine)
-
Glycerol
-
Bromophenol blue
-
Vertical gel electrophoresis apparatus and power supply
Procedure:
-
Preparation of 10X Tris-Glycine Running Buffer (pH ~8.3):
-
To prepare 1 liter, dissolve 30.3 g of Tris base and 144 g of glycine in deionized water.
-
Bring the final volume to 1 liter. Do not adjust the pH.
-
Store at 4°C.
-
-
Preparation of Polyacrylamide Gel:
-
Assemble the gel casting apparatus.
-
Prepare the separating gel solution (the percentage of acrylamide will depend on the size of the proteins of interest). For a 10% separating gel, mix deionized water, 1.5 M Tris-HCl pH 8.8, and 30% acrylamide/bis-acrylamide solution.
-
Initiate polymerization by adding 10% APS and TEMED. Immediately pour the separating gel, leaving space for the stacking gel. Overlay with water or isopropanol.
-
After the separating gel has polymerized, pour off the overlay and prepare the stacking gel (typically 4-5% acrylamide in 0.5 M Tris-HCl pH 6.8). Add APS and TEMED to polymerize. Insert the comb.
-
-
Sample Preparation:
-
Mix the protein sample with native PAGE sample buffer (containing Tris-HCl pH 6.8, glycerol, and bromophenol blue). Do not heat the samples or add reducing agents or SDS.
-
-
Electrophoresis:
-
Place the polymerized gel into the electrophoresis tank.
-
Fill the inner and outer chambers with 1X Tris-Glycine running buffer.
-
Load the samples into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel. It is often recommended to run native gels at 4°C to maintain protein stability.
-
-
Visualization:
-
After the run, carefully remove the gel from the cassette.
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or use a silver staining protocol.
-
Destain and visualize the protein bands.
-
Mandatory Visualizations
Caption: Workflow for Denaturing RNA Agarose Gel Electrophoresis using this compound Buffer.
Caption: Logical considerations for selecting an appropriate gel electrophoresis buffer system.
References
Application Notes and Protocols: PIPES Buffer as a Running Buffer for Nucleic Acid Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer, one of the "Good's" buffers, valued for its ability to maintain a stable pH in the range of 6.1 to 7.5.[1] Its low potential for interaction with metal ions makes it a suitable component in various biochemical and molecular biology applications.[1] While Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the most common running buffers for nucleic acid agarose gel electrophoresis, this document explores the potential application of this compound buffer as an alternative, providing detailed protocols and a comparative analysis.
Properties of this compound Buffer
This compound buffer has several chemical properties that are relevant to its potential use in electrophoresis:
-
Buffering Range: With a pKa of 6.8 at 25°C, this compound is an effective buffer in the slightly acidic to neutral pH range.
-
Zwitterionic Nature: As a zwitterionic buffer, this compound has both a positive and negative charge, which can influence its interaction with charged molecules like nucleic acids.
-
Low Metal Binding: this compound exhibits minimal binding to most metal ions, which can be advantageous in enzymatic reactions that might follow electrophoresis.
-
Solubility: this compound free acid has low solubility in water. Therefore, it is typically prepared as a salt or dissolved in water with the addition of a base like sodium hydroxide (NaOH) to adjust the pH.
Potential Advantages and Disadvantages
While not conventionally used as a running buffer for routine DNA and non-denaturing RNA electrophoresis, exploring this compound buffer for this application could present the following potential advantages and disadvantages:
Potential Advantages:
-
Stable pH: The buffering range of this compound may offer stable pH control during extended or high-voltage electrophoresis runs.
-
Reduced Interaction with Nucleic Acids: The zwitterionic nature of this compound might lead to different migration patterns or resolutions of nucleic acid fragments compared to TAE and TBE.
Potential Disadvantages:
-
DNA Shearing: Some evidence from DNA extraction protocols suggests that this compound buffer may cause shearing or smearing of DNA on agarose gels.[2] This is a significant concern that needs to be evaluated in the context of its use as a running buffer.
-
Limited Data: There is a lack of established protocols and comparative data on the performance of this compound as a running buffer for nucleic acid separation.
-
Solubility Issues: The low solubility of the free acid form requires careful preparation of the buffer.
Data Presentation: Comparative Overview of Running Buffers
The following table provides a comparative summary of the known properties of TAE and TBE buffers alongside the expected properties of a hypothetical this compound running buffer based on its chemical characteristics.
| Property | TAE (Tris-acetate-EDTA) | TBE (Tris-borate-EDTA) | This compound (piperazine-N,N′-bis(2-ethanesulfonic acid)) (Hypothetical) |
| Buffering Capacity | Low | High | Moderate to High |
| DNA Migration Rate | High | Low | Unknown, potentially moderate |
| Resolution of Large DNA (>10 kb) | Good | Fair | Unknown |
| Resolution of Small DNA (<2 kb) | Fair | Excellent | Unknown |
| Heat Generation | High | Low | Unknown, potentially moderate |
| Enzyme Inhibition (downstream applications) | Low (Acetate can be a carbon source for microbes) | High (Borate inhibits many enzymes) | Low (Generally considered non-inhibitory) |
| Reusability | Limited | High | Unknown |
Experimental Protocols
Preparation of 1 M this compound Stock Solution (pH 6.8)
Materials:
-
This compound (free acid)
-
Sodium Hydroxide (NaOH) pellets or 10 N solution
-
Deionized water (dH₂O)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
To prepare a 1 M this compound stock solution, start by adding approximately 800 mL of dH₂O to a beaker.
-
Weigh out 302.37 g of this compound free acid and add it to the water while stirring. The this compound will not dissolve completely at this stage.
-
Slowly add a 10 N NaOH solution (or solid NaOH pellets) to the suspension while continuously monitoring the pH.
-
Continue adding NaOH until the this compound is fully dissolved and the pH of the solution reaches 6.8.
-
Once the desired pH is reached, transfer the solution to a graduated cylinder and add dH₂O to a final volume of 1 L.
-
Sterilize the solution by autoclaving or filtration (0.22 µm filter).
-
Store the 1 M this compound stock solution at room temperature.
Protocol for Non-Denaturing Agarose Gel Electrophoresis of DNA using this compound Buffer
Materials:
-
1 M this compound stock solution (pH 6.8)
-
Agarose (electrophoresis grade)
-
Ethidium bromide or other nucleic acid stain
-
6X DNA loading dye
-
DNA ladder and samples
-
Electrophoresis chamber and power supply
-
UV transilluminator
Procedure:
-
Prepare 1X this compound Running Buffer: Dilute the 1 M this compound stock solution 1:20 in deionized water to a final concentration of 50 mM. For example, to make 1 L of 1X this compound running buffer, mix 50 mL of 1 M this compound stock solution with 950 mL of dH₂O.
-
Cast the Agarose Gel:
-
For a 1% agarose gel, weigh 1 g of agarose and add it to 100 mL of 1X this compound running buffer in a flask.
-
Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.
-
Allow the solution to cool to approximately 50-60°C.
-
Add your nucleic acid stain (e.g., ethidium bromide to a final concentration of 0.5 µg/mL) and swirl to mix.
-
Pour the molten agarose into a gel casting tray with a comb in place and allow it to solidify at room temperature.
-
-
Set up the Electrophoresis Chamber:
-
Once the gel has solidified, carefully remove the comb.
-
Place the gel in the electrophoresis chamber and add 1X this compound running buffer until the gel is completely submerged.
-
-
Load Samples:
-
Mix your DNA samples and ladder with 6X loading dye.
-
Carefully load the samples into the wells of the gel.
-
-
Run the Gel:
-
Connect the electrophoresis chamber to the power supply, ensuring the electrodes are correctly oriented (DNA will migrate towards the positive electrode).
-
Apply a constant voltage (e.g., 80-120 V) and run the gel until the dye front has migrated an appropriate distance.
-
-
Visualize the Results:
-
Carefully remove the gel from the chamber and visualize the DNA bands using a UV transilluminator.
-
Protocol for Denaturing RNA Agarose Gel Electrophoresis using this compound-Formaldehyde Buffer
This protocol is an adaptation of the standard MOPS-formaldehyde method for RNA denaturation.
Materials:
-
1 M this compound stock solution (pH 6.8)
-
Formaldehyde (37% solution)
-
Formamide
-
RNA loading buffer (containing a tracking dye)
-
Agarose (electrophoresis grade)
-
Ethidium bromide or other nucleic acid stain
-
RNase-free water
-
RNA ladder and samples
-
Electrophoresis chamber and power supply (cleaned with RNase decontamination solution)
-
UV transilluminator
Procedure:
-
Prepare 10X this compound-EDTA Buffer:
-
To prepare 100 mL of 10X this compound-EDTA buffer, combine:
-
50 mL of 1 M this compound stock solution (pH 6.8)
-
2 mL of 0.5 M EDTA (pH 8.0)
-
Add RNase-free water to a final volume of 100 mL.
-
-
-
Cast the Denaturing Agarose Gel:
-
For a 1.2% agarose gel, add 1.2 g of agarose to 72 mL of RNase-free water and heat until dissolved.
-
Allow the solution to cool to 60°C.
-
In a fume hood, add 10 mL of 10X this compound-EDTA buffer and 18 mL of 37% formaldehyde. Mix gently.
-
Pour the gel into an RNase-free casting tray with a comb and allow it to solidify.
-
-
Prepare RNA Samples:
-
In an RNase-free microfuge tube, mix:
-
Up to 3 µg of RNA
-
2 µL of 10X this compound-EDTA buffer
-
3.5 µL of formaldehyde
-
10 µL of formamide
-
RNase-free water to a final volume of 18 µL.
-
-
Incubate the samples at 65°C for 15 minutes to denature the RNA.
-
Add 2 µL of RNA loading dye and place the samples on ice.
-
-
Set up and Run the Gel:
-
Place the solidified gel in an RNase-free electrophoresis chamber.
-
Fill the chamber with 1X this compound-EDTA running buffer (a 1:10 dilution of the 10X stock).
-
Load the denatured RNA samples into the wells.
-
Run the gel at a low voltage (e.g., 5 V/cm) to prevent overheating.
-
-
Visualize the Results:
-
After electrophoresis, stain the gel with ethidium bromide (0.5 µg/mL in 1X this compound-EDTA buffer) for 30 minutes.
-
Destain in RNase-free water for 30 minutes.
-
Visualize the RNA bands on a UV transilluminator.
-
Mandatory Visualizations
Experimental Workflow for Nucleic Acid Separation
Caption: Workflow for nucleic acid separation using agarose gel electrophoresis.
Signaling Pathways and Logical Relationships
Caption: Logical relationships of buffer components and their functions in electrophoresis.
Conclusion
The use of this compound buffer as a running buffer for nucleic acid agarose gel electrophoresis is not a standard or widely documented practice. The provided protocols are based on the chemical properties of this compound and general principles of electrophoresis and should be considered a starting point for further investigation. Researchers interested in exploring this compound as an alternative to TAE or TBE should perform initial validation experiments to assess its performance in terms of resolution, migration patterns, and potential effects on nucleic acid integrity. The concern regarding DNA shearing, as noted in the context of DNA extraction, warrants careful consideration and empirical testing. Further studies are required to fully characterize the utility of this compound buffer in this application.
References
Application Notes and Protocols for PIPES Buffer pH Adjustment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation and pH adjustment of a PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer solution. This compound is a zwitterionic buffer developed by Good and his colleagues and is widely used in biochemistry, cell culture, and drug formulation due to its pKa being close to physiological pH.
Introduction
This compound is a popular buffering agent for many biological and biochemical applications. Its primary buffering range is between 6.1 and 7.5, making it effective for maintaining a stable pH in experiments conducted around neutral pH.[1][2] One of the key characteristics of this compound is its minimal binding of divalent cations such as Mg²⁺ and Ca²⁺. The free acid form of this compound is poorly soluble in water; therefore, pH adjustment with a strong base is necessary for its dissolution.[1][3]
Quantitative Data
The pKa of a buffer is a critical parameter that is influenced by temperature and, to a lesser extent, by the buffer concentration.
pKa of this compound at Different Temperatures
The pH of a buffer solution is dependent on its pKa, which in turn is affected by the ambient temperature. The pKa of this compound buffer decreases as the temperature increases. This temperature-dependent change is a critical consideration for experiments conducted at temperatures other than standard room temperature (25°C).
| Temperature (°C) | pKa of this compound |
| 20 | 6.80 |
| 25 | 6.76 |
| 37 | 6.66 |
Note: The change in pKa per 10°C rise in temperature (ΔpKa/10°C) for this compound is approximately -0.085.
Effect of Concentration on pKa
The pKa of a buffer can also be influenced by its concentration due to ionic strength effects. While this effect is generally less pronounced than the effect of temperature, it is important to consider for precise applications. For most common working concentrations of this compound (e.g., 10-100 mM), the effect of concentration on pKa is minimal. However, for highly accurate work, it is recommended to calibrate the pH meter with standard buffers at a temperature as close as possible to the experimental conditions.
Experimental Protocol: Preparation and pH Adjustment of a this compound Buffer Solution
This protocol provides a step-by-step guide to prepare a 0.1 M this compound buffer solution with a target pH of 7.2.
Materials and Reagents
-
This compound (free acid) (Molecular Weight: 302.37 g/mol )
-
Sodium hydroxide (NaOH) solution (10 N) or Potassium hydroxide (KOH) solution (10N)
-
Hydrochloric acid (HCl) solution (1 N)
-
High-purity, deionized water (dH₂O)
-
Calibrated pH meter with a temperature probe
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Volumetric flask
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.
-
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
-
Refer to the Safety Data Sheets (SDS) for this compound, NaOH, and HCl for detailed safety information.
Step-by-Step Protocol
Step 1: Calculate the required amount of this compound free acid.
To prepare 1 liter of a 0.1 M this compound buffer solution, the calculation is as follows:
Amount (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Amount (g) = 0.1 mol/L × 1 L × 302.37 g/mol = 30.24 g
Step 2: Dissolve the this compound free acid.
-
Add approximately 800 mL of dH₂O to a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Slowly add the calculated 30.24 g of this compound free acid to the water while stirring. The this compound free acid will not dissolve completely at this stage.[1]
Step 3: Adjust the pH.
-
Immerse the calibrated pH electrode and temperature probe into the suspension.
-
Begin to slowly add the 10 N NaOH or KOH solution dropwise to the suspension.[1] The this compound will start to dissolve as the pH increases.
-
Monitor the pH reading continuously. Continue adding the base until the this compound is fully dissolved and the pH is close to the target of 7.2.
-
If the pH overshoots the target, add 1 N HCl dropwise to lower the pH back to 7.2.
-
Allow the solution to stir for a few minutes to ensure the pH reading is stable.
Step 4: Bring the solution to the final volume.
-
Once the desired pH is stable, carefully transfer the buffer solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure all the buffer is transferred.
-
Add dH₂O to the volumetric flask until the meniscus reaches the 1 L mark.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
Step 5: Final pH check and storage.
-
Pour a small amount of the final buffer solution into a clean beaker and re-check the pH to ensure it is still at the target value.
-
Store the buffer solution in a clearly labeled, sealed container at room temperature or 4°C. For long-term storage, sterile filtration is recommended to prevent microbial growth.
Workflow for pH Adjustment of this compound Buffer
The following diagram illustrates the logical workflow for preparing and adjusting the pH of a this compound buffer solution.
Caption: Workflow for preparing and adjusting the pH of a this compound buffer.
References
Application Notes and Protocols for the Use of PIPES Buffer in Chromatography and Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic buffer that belongs to the group of "Good's" buffers.[1] Its pKa of 6.76 at 25°C makes it an effective buffer in the pH range of 6.1 to 7.5.[2] A key advantage of this compound in protein purification is its negligible ability to form complexes with most metal ions, which is beneficial when working with metalloproteins or when metal ion contamination is a concern.[1][2] These application notes provide detailed protocols and supporting data for the use of this compound buffer in common chromatography techniques for protein purification, specifically cation-exchange and size-exclusion chromatography.
Key Properties of this compound Buffer
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design.
| Property | Value/Characteristic | Reference |
| pKa (25°C) | 6.76 | [2] |
| Useful pH Range | 6.1 - 7.5 | [1] |
| Molecular Weight | 302.37 g/mol | [2] |
| Solubility in Water | Poor | [3] |
| Solubility in NaOH(aq) | Soluble | [1][4] |
| Metal Ion Binding | Negligible for most common metal ions | [1][2] |
| Temperature Effect on pKa (ΔpKa/°C) | -0.0085 | [5] |
Application 1: Cation-Exchange Chromatography (CEX)
This compound is a suitable buffer for cation-exchange chromatography, particularly when a pH below 7.0 is required to maintain a protein's net positive charge. Its low metal ion binding capacity minimizes unwanted interactions with the chromatography resin.[1] It is important to use low concentrations of this compound buffer (e.g., 10-50 mM) in CEX, as its ionic strength can interfere with protein binding to the resin at higher concentrations.[4]
Experimental Protocol: Purifying a Recombinant Protein with a High pI using CEX with this compound Buffer
This protocol outlines the purification of a hypothetical recombinant protein (Protein-X, pI ≈ 8.0) from a clarified E. coli lysate using a strong cation-exchange column.
1. Materials:
-
Resin: Strong cation-exchange resin (e.g., SP Sepharose, Fractogel EMD SO3⁻)
-
Chromatography System: FPLC or equivalent
-
Buffers:
-
Binding/Wash Buffer (Buffer A): 20 mM this compound, pH 6.8
-
Elution Buffer (Buffer B): 20 mM this compound, pH 6.8, 1 M NaCl
-
-
Sample: Clarified E. coli lysate containing Protein-X, dialyzed against Buffer A.
-
Other: 0.22 µm filters, standard protein assay reagents.
2. Buffer Preparation:
-
1 M this compound Stock Solution (pH 6.8):
-
Weigh 302.37 g of this compound free acid and add to a beaker with approximately 800 mL of deionized water.
-
This compound has low solubility in water, so slowly add 5 M NaOH while stirring until the this compound dissolves.[4]
-
Adjust the pH to 6.8 with 5 M NaOH.
-
Bring the final volume to 1 L with deionized water.
-
Filter through a 0.22 µm filter and store at 4°C.
-
-
Working Buffers (A and B):
-
Prepare Buffer A by diluting the 1 M this compound stock solution to a final concentration of 20 mM.
-
Prepare Buffer B by diluting the 1 M this compound stock solution to 20 mM and adding NaCl to a final concentration of 1 M.
-
Verify the pH of both buffers and adjust if necessary.
-
Filter both buffers through a 0.22 µm filter before use.
-
3. Chromatographic Procedure:
-
Column Equilibration: Equilibrate the cation-exchange column with 5-10 column volumes (CV) of Buffer A until the pH and conductivity of the outlet stream are the same as the buffer entering the column.[6]
-
Sample Loading: Load the dialyzed and filtered sample onto the column at a flow rate recommended by the column manufacturer.[7]
-
Washing: Wash the column with 5-10 CV of Buffer A to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.[6]
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20 CV.[7] This gradual increase in salt concentration will displace proteins from the resin based on their charge density.
-
Fraction Collection: Collect fractions throughout the elution phase.
-
Analysis: Analyze the collected fractions for protein content (e.g., by measuring A280) and for the presence of the target protein using SDS-PAGE and a specific activity assay if available.
4. Logical Workflow for Cation-Exchange Chromatography:
Caption: Workflow for cation-exchange chromatography using this compound buffer.
Application 2: Size-Exclusion Chromatography (SEC)
This compound buffer can also be effectively used in size-exclusion chromatography (also known as gel filtration) for separating proteins based on their hydrodynamic radius.[8] In SEC, the buffer composition does not directly affect the separation mechanism but is crucial for maintaining the stability and solubility of the protein throughout the run.[9]
Experimental Protocol: Buffer Exchange and Polishing Step for a Purified Protein using SEC with this compound Buffer
This protocol describes the use of SEC to exchange a protein into a final formulation buffer containing this compound and to remove any remaining small molecule contaminants or protein aggregates.
1. Materials:
-
Resin: Size-exclusion chromatography resin with an appropriate fractionation range for the target protein (e.g., Superdex 200, Sephacryl S-300).
-
Chromatography System: FPLC or equivalent.
-
Buffer: SEC Running Buffer: 50 mM this compound, 150 mM NaCl, pH 7.0.
-
Sample: Partially purified protein from a previous chromatography step (e.g., ion-exchange or affinity chromatography).
-
Other: 0.22 µm filters, protein concentrators.
2. Buffer Preparation:
-
SEC Running Buffer:
-
Prepare the buffer using a 1 M this compound stock solution (prepared as described previously) to a final concentration of 50 mM.
-
Add NaCl to a final concentration of 150 mM.
-
Adjust the pH to 7.0.
-
Filter through a 0.22 µm filter and degas the buffer before use.
-
3. Chromatographic Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the SEC Running Buffer.[9]
-
Sample Preparation: Concentrate the protein sample to a small volume (typically 0.5-2% of the total column volume) to ensure high resolution.[9] Filter the concentrated sample through a 0.22 µm filter.
-
Sample Injection: Inject the prepared sample onto the equilibrated column.
-
Isocratic Elution: Elute the sample with the SEC Running Buffer at a constant flow rate recommended by the column manufacturer. The separation occurs in a single column volume.[9]
-
Fraction Collection: Collect fractions as the protein elutes from the column.
-
Analysis: Monitor the elution profile by measuring the absorbance at 280 nm. Analyze the collected fractions corresponding to the protein peak by SDS-PAGE to check for purity and aggregation.
4. Logical Workflow for Size-Exclusion Chromatography:
Caption: Workflow for size-exclusion chromatography using this compound buffer.
Compatibility with Protein Assays
The compatibility of the buffer system with downstream protein quantification assays is a critical consideration.
| Assay | Compatibility with this compound | Comments | Reference |
| Bradford Assay | Generally compatible, but high concentrations of any buffer can interfere. | It is recommended to use a standard curve prepared in the same this compound buffer as the sample for accurate quantification. Some detergents, if present, can interfere. | |
| BCA Assay | Potential for interference. | The bicinchoninic acid (BCA) assay is sensitive to the presence of reducing agents and chelating agents. While this compound itself is not a reducing agent, components of the purification buffer might be. It is crucial to prepare standards in the same buffer matrix as the samples. | [10][11] |
Signaling Pathway and Experimental Logic
The choice of buffer in protein purification is a critical step that can influence the outcome of subsequent experiments. The diagram below illustrates the decision-making process and its impact on downstream applications.
Caption: Decision logic for using this compound buffer in protein purification.
Conclusion
This compound is a valuable buffer for protein purification, particularly in cation-exchange and size-exclusion chromatography. Its key advantages of buffering in the slightly acidic to neutral pH range and its minimal interaction with metal ions make it a suitable choice for a variety of proteins. By following the detailed protocols and considering the compatibility with downstream assays outlined in these application notes, researchers can effectively utilize this compound buffer to achieve high-purity and biologically active protein preparations.
References
- 1. Desheng guidance: Don't buy the wrong one, this compound and HEPES buffers are very different - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. This compound Buffer | CAS 5625-37-6 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 3. Why use this compound Buffer - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 4. Attention to details when using Good's buffer this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. Biological buffers for Cation-Exchange Chromatography with pKa calculator [reachdevices.com]
- 6. bio-rad.com [bio-rad.com]
- 7. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. pH and buffering in the bicinchoninic acid (4,4'-dicarboxy-2,2'-biquinoline) protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for PIPES Buffer in Histology to Minimize Lipid Loss
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipids are crucial components of cellular structures, playing vital roles in membrane integrity, signaling, and energy storage. The preservation of these molecules in their native state is paramount for accurate histological and pathological assessment. Traditional histological techniques, particularly those involving aldehyde fixation and solvent-based processing, often lead to significant extraction and distortion of lipids, compromising the quality of microscopic imaging and lipidomic analyses.
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer, a zwitterionic buffer developed by Good and colleagues, has been documented to offer superior preservation of cellular ultrastructure, including lipids, during tissue fixation.[1][2][3] Its pKa is near physiological pH (6.8 at 25°C), which is ideal for maintaining the native cellular environment.[3] Furthermore, this compound is known to be a non-coordinating buffer, meaning it does not form significant complexes with metal ions, which can be advantageous in certain histochemical and imaging techniques.
These application notes provide a comprehensive guide to utilizing this compound buffer for minimizing lipid loss in histological preparations, particularly for electron microscopy and fluorescence imaging. The protocols outlined below are designed to ensure optimal lipid retention and preservation of tissue morphology.
Data Presentation: Advantages of this compound Buffer for Lipid Preservation
While direct quantitative comparisons of lipid loss between different buffer systems are not extensively documented in the literature, the available evidence strongly suggests the superiority of this compound-buffered fixatives for ultrastructural and lipid preservation.
| Buffer System | Key Characteristics for Lipid Preservation | Reported Outcomes | Citations |
| This compound-buffered Glutaraldehyde | Zwitterionic nature maintains physiological pH. Does not contribute extraneous ions. | Renders superior ultrastructural details, especially with long fixation times. Minimizes lipid loss in plant and animal tissues. Preserves membranes effectively. | [1][2][3] |
| Phosphate-buffered Saline (PBS) with Aldehydes | Commonly used, provides buffering around physiological pH. | Can lead to the formation of precipitates. May contribute to the extraction of cellular components during fixation. | [1] |
| Cacodylate-buffered Aldehydes | Provides good ultrastructural preservation. | Effective, but contains arsenic, posing a toxicity risk. This compound buffer is reported to result in less lipid loss and better membrane preservation in comparison. | [1] |
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound Buffer Stock Solution (pH 6.9)
This protocol outlines the preparation of a 0.1 M this compound buffer stock solution, which can be used to prepare the fixative solutions.
Materials:
-
This compound (free acid)
-
Sodium Hydroxide (NaOH) pellets or 10 N NaOH solution
-
Distilled or deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
0.22 µm filter sterilization unit
Procedure:
-
Weigh out 30.24 g of this compound (free acid) (MW: 302.37 g/mol ) for 1 L of 0.1 M solution.
-
Add the this compound powder to approximately 800 mL of distilled water in a beaker with a magnetic stir bar.
-
Stir the solution. This compound free acid has low solubility in water.
-
Slowly add NaOH pellets or 10 N NaOH solution dropwise while continuously monitoring the pH.
-
Continue adding NaOH until the this compound is fully dissolved and the pH of the solution reaches 6.9.
-
Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add distilled water to a final volume of 1 L.
-
For long-term storage and to prevent microbial growth, sterile-filter the buffer solution using a 0.22 µm filter unit.
-
Store the 0.1 M this compound buffer at 4°C.
Protocol 2: this compound-Buffered Glutaraldehyde Fixation for Electron Microscopy
This protocol is optimized for the preservation of fine cellular structures, including lipid membranes, for transmission electron microscopy (TEM).
Materials:
-
0.1 M this compound Buffer (pH 6.9)
-
25% or 50% Glutaraldehyde (EM grade)
-
Sucrose (optional, for osmolarity adjustment)
-
0.1 M Sodium Cacodylate or Phosphate buffer (for comparison)
-
Osmium tetroxide (OsO₄)
-
Uranyl acetate
-
Lead citrate
-
Ethanol series (50%, 70%, 90%, 100%)
-
Propylene oxide (or equivalent)
-
Epoxy resin embedding medium
Procedure:
A. Primary Fixation:
-
Prepare the primary fixative solution: 2.5% glutaraldehyde in 0.1 M this compound buffer (pH 6.9). To do this, mix 1 part of 25% glutaraldehyde with 9 parts of 0.1 M this compound buffer. If using 50% glutaraldehyde, mix 1 part with 19 parts of buffer.
-
(Optional) Adjust the osmolarity of the fixative solution with sucrose to match the osmolarity of the tissue if necessary.
-
Cut the tissue into small pieces (no larger than 1 mm³) to ensure rapid and uniform penetration of the fixative.
-
Immediately immerse the tissue blocks in the this compound-buffered glutaraldehyde fixative.
-
Fix for 2-4 hours at 4°C.
B. Post-Fixation and Processing:
-
Wash the tissue blocks three times for 10 minutes each in 0.1 M this compound buffer.
-
Post-fix the tissue in 1% osmium tetroxide in 0.1 M this compound buffer for 1-2 hours at 4°C. This step is crucial for lipid preservation and staining.
-
Wash the tissue blocks three times for 10 minutes each in distilled water.
-
En bloc stain with 1% aqueous uranyl acetate for 1 hour to overnight at 4°C to enhance contrast.
-
Dehydrate the tissue through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%) for 10-15 minutes at each step.
-
Infiltrate the tissue with propylene oxide (or a suitable substitute) and then with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.
-
Embed the tissue in epoxy resin and polymerize according to the manufacturer's instructions.
-
Cut ultrathin sections, mount on grids, and stain with lead citrate before viewing in the TEM.
Protocol 3: this compound-Buffered Paraformaldehyde-Glutaraldehyde Fixation for Immunofluorescence Microscopy of Lipids
This protocol is designed for the fixation of cells or tissues for the subsequent fluorescent labeling of lipids or lipid-associated proteins, such as those in lipid rafts.
Materials:
-
0.1 M this compound Buffer (pH 6.9)
-
16% Paraformaldehyde (PFA), methanol-free
-
25% Glutaraldehyde (EM grade)
-
EGTA
-
MgCl₂
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary and fluorescently-labeled secondary antibodies or fluorescent lipid probes (e.g., filipin for cholesterol)
-
Antifade mounting medium
Procedure:
A. Fixation:
-
Prepare the fixative solution (e.g., Brinkley Buffer 80 - BB80, modified): 80 mM this compound, 1 mM MgCl₂, 1 mM EGTA, 4% paraformaldehyde, and 0.1% glutaraldehyde.[1]
-
To prepare 100 mL of fixative:
-
80 mL of 0.1 M this compound buffer (pH 6.9)
-
100 µL of 1 M MgCl₂ stock
-
200 µL of 0.5 M EGTA stock
-
25 mL of 16% PFA
-
0.4 mL of 25% glutaraldehyde
-
Adjust final volume to 100 mL with distilled water.
-
-
-
For cultured cells, wash once with pre-warmed PBS. For tissue sections, deparaffinize and rehydrate if necessary (though frozen sections are recommended for lipid studies).
-
Fix the samples in the this compound-buffered PFA-glutaraldehyde solution for 15-30 minutes at room temperature.
-
Wash the samples three times for 5 minutes each with PBS.
B. Staining and Imaging:
-
Permeabilize the cells with an appropriate permeabilization buffer for 5-10 minutes if intracellular targets are to be labeled. The choice of detergent and its concentration is critical to avoid lipid extraction.
-
Block non-specific binding by incubating with blocking buffer for 30-60 minutes.
-
Incubate with the primary antibody or fluorescent lipid probe diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
If using a primary antibody, incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS in the dark.
-
Mount the coverslips or slides with an antifade mounting medium.
-
Image using a fluorescence or confocal microscope.
Visualizations
Caption: Workflow for Electron Microscopy with this compound Buffer.
Caption: Workflow for Immunofluorescence with this compound Buffer.
Conclusion
The use of this compound buffer in histological fixation protocols offers a significant advantage for researchers interested in the preservation of lipids and the fine ultrastructure of cells and tissues. By maintaining a stable physiological pH and avoiding the introduction of interfering ions, this compound-buffered fixatives, particularly those containing glutaraldehyde, provide a robust method for minimizing lipid loss. The protocols provided here serve as a detailed guide for the successful application of this compound buffer in both electron microscopy and immunofluorescence studies, ultimately leading to more accurate and reliable results in lipid-related research.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting pH Instability in PIPES Buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address pH instability issues encountered when using PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) buffer in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the effective pH range for this compound buffer?
A1: this compound buffer is effective in the pH range of 6.1 to 7.5. Its pKa at 25°C is approximately 6.8, making it well-suited for many biological experiments conducted around neutral pH.
Q2: Why is my freshly prepared this compound buffer not at the correct pH?
A2: Several factors could be at play. The free acid form of this compound is poorly soluble in water, and dissolving it requires titration with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to reach the desired pH. It's also crucial to account for the temperature of the solution, as the pKa of this compound is temperature-dependent. Finally, ensure your pH meter is properly calibrated.
Q3: Can I autoclave this compound buffer?
A3: It is not recommended to autoclave this compound buffer. High temperatures and pressure during autoclaving can cause the buffer to decompose, leading to a breakdown of the piperazine ring and a subsequent loss of buffering capacity.
Q4: How should I store my this compound buffer solution?
A4: For optimal stability, this compound buffer solutions should be stored at 4°C in a tightly sealed, non-metallic container and protected from light. Storing in metal containers should be avoided to prevent potential chelation of metal ions. For long-term storage, freezing the buffer at -20°C is an option.
Q5: How long is a this compound buffer solution stable?
A5: When stored properly at 4°C, a this compound buffer solution can be stable for several weeks. However, for critical applications, it is best to prepare fresh buffer or perform a quality check on stored buffer. Unopened this compound powder can be stored at room temperature away from light for 1-3 years.
Troubleshooting Guides
Issue 1: pH of this compound buffer changes during an experiment.
Possible Cause 1: Temperature Fluctuation
The pH of this compound buffer is sensitive to temperature changes. If your experiment involves a temperature shift, the pH of the buffer will change accordingly.
Solution:
-
Calibrate your pH meter and adjust the buffer pH at the temperature at which your experiment will be performed.
-
If your experiment involves a temperature gradient, consider the pH change of this compound buffer at different temperatures.
Data Presentation: Temperature Effects on this compound Buffer pH
The pKa of a buffer, which is the pH at which the acidic and basic forms are in equal concentration, changes with temperature. The following table illustrates the effect of temperature on the pKa of this compound buffer.
| Temperature (°C) | ΔpKa from 20°C | pKa |
| 4 | +0.136 | 6.936 |
| 20 | 0 | 6.800 |
| 25 | -0.043 | 6.757 |
| 37 | -0.145 | 6.655 |
Note: The ΔpKa/10°C for this compound is -0.085. The pKa at a given temperature was calculated based on the pKa at 20°C.
Possible Cause 2: Contamination
Contaminants, such as acids, bases, or microbial growth, can alter the pH of your buffer. Contamination can be introduced from glassware, water, or other reagents.
Solution:
-
Use high-purity water (e.g., deionized or distilled) for buffer preparation.
-
Ensure all glassware is thoroughly cleaned and rinsed.
-
Filter-sterilize the buffer solution if it will be used for an extended period or in cell culture applications.
Possible Cause 3: Interaction with Metal Ions
While this compound has a low affinity for many divalent cations, interactions can still occur, especially at high concentrations, potentially leading to a slight drop in pH.
Solution:
-
If your experiment involves high concentrations of metal ions, consider using a buffer with an even lower metal-binding capacity.
-
If you suspect metal ion interaction, you can test this by measuring the pH of your buffer with and without the metal ions .
Issue 2: Precipitate forms in the this compound buffer.
Possible Cause 1: Low Solubility of Free Acid
The free acid form of this compound has low solubility in water. If the pH is too low, the buffer may not be fully dissolved.
Solution:
-
When preparing this compound buffer from the free acid powder, ensure you are adding a sufficient amount of a strong base (e.g., NaOH or KOH) to dissolve the powder completely and adjust the pH to the desired level.
Possible Cause 2: Contamination with Divalent Cations
Although this compound has a low affinity for most divalent cations, at high concentrations of both the buffer and certain cations, precipitation can occur.
Solution:
-
If your experimental system requires high concentrations of divalent cations, test the compatibility with your this compound buffer concentration beforehand.
-
Consider using an alternative buffer if precipitation is a persistent issue.
Experimental Protocols
Protocol 1: Quality Control of Prepared this compound Buffer
This protocol outlines the steps to ensure the quality and stability of your prepared this compound buffer solution.
Materials:
-
Calibrated pH meter and electrode
-
Conductivity meter
-
Spectrophotometer
-
Sterile filtration unit (if applicable)
Procedure:
-
pH Verification:
-
Before each use, and especially after a period of storage, measure the pH of the buffer at the intended experimental temperature.
-
The measured pH should be within ±0.05 units of the target pH.
-
-
Visual Inspection:
-
Visually inspect the buffer for any signs of turbidity, precipitation, or microbial growth. A healthy buffer should be clear.
-
-
Conductivity Measurement (Optional):
-
Measure the conductivity of the buffer. A significant change in conductivity from a freshly prepared standard can indicate contamination or degradation.
-
-
UV-Vis Scan (Optional):
-
Perform a UV-Vis scan of the buffer from 200-400 nm. An increase in absorbance over time, particularly in the lower UV range, can be an indicator of degradation.
-
-
Sterility Testing (for cell culture applications):
-
Plate a small aliquot of the buffer on a non-selective agar plate and incubate under appropriate conditions to check for microbial contamination.
-
Protocol 2: In Vitro Microtubule Polymerization Assay
This compound buffer is commonly used in cytoskeletal research due to its physiological pH range and low interference with polymerization processes. This protocol provides a detailed methodology for an in vitro microtubule polymerization assay.
Materials:
-
Lyophilized tubulin protein
-
GTP (Guanosine triphosphate)
-
Taxol (paclitaxel)
-
PEM Buffer (this compound, EGTA, MgCl₂):
-
80 mM this compound (pH adjusted to 6.9 with KOH)
-
1 mM EGTA
-
1 mM MgCl₂
-
-
Ice bucket
-
Water bath at 37°C
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10x stock of PEM buffer and store it at 4°C.
-
Prepare a 1x working PEM buffer by diluting the 10x stock with ultrapure water.
-
Prepare a 10 mM stock solution of GTP in 1x PEM buffer.
-
Prepare a 2 mM stock solution of Taxol in DMSO.
-
-
Tubulin Reconstitution:
-
On ice, reconstitute the lyophilized tubulin to a final concentration of 10 mg/mL in 1x PEM buffer supplemented with 1 mM GTP.
-
Incubate on ice for 15 minutes to allow for complete depolymerization of any aggregates.
-
-
Initiation of Polymerization:
-
Warm the tubulin solution to 37°C in a water bath to initiate polymerization.
-
Immediately transfer the solution to a pre-warmed cuvette for spectrophotometric analysis.
-
-
Monitoring Polymerization:
-
Measure the absorbance at 340 nm every 30 seconds for 30-60 minutes. An increase in absorbance indicates microtubule polymerization.
-
-
Stabilization of Microtubules (Optional):
-
To stabilize the polymerized microtubules, add Taxol to a final concentration of 10 µM.
-
Visualizations
Caption: Workflow for in vitro microtubule polymerization assay.
Caption: Logical workflow for troubleshooting this compound buffer pH instability.
effect of temperature on PIPES buffer pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of PIPES buffer in research and drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound buffer was prepared at pH 7.0 at room temperature, but the pH is different when I use it in my experiment at 37°C. Why did the pH change?
A1: The pH of a buffer solution is dependent on its pKa, and the pKa of this compound buffer is sensitive to temperature. The change in pH you are observing is due to the inherent temperature dependence of the this compound buffer's pKa. As the temperature increases, the pKa of this compound buffer decreases, leading to a lower pH. It is crucial to adjust the pH of your buffer at the temperature at which you will be performing your experiment to ensure accurate and reproducible results.
Q2: How does temperature affect the pKa of this compound buffer?
A2: The relationship between temperature and the pKa of a buffer is described by its temperature coefficient, d(pKa)/dT. For this compound buffer, this value is approximately -0.0085 per degree Celsius. This means that for every 1°C increase in temperature, the pKa of this compound will decrease by about 0.0085 units. Conversely, for every 1°C decrease in temperature, the pKa will increase by the same amount.
Q3: Can I use a this compound buffer that was prepared and stored at 4°C for an experiment at room temperature?
A3: It is not recommended to use a this compound buffer calibrated at 4°C for an experiment at room temperature without re-adjusting the pH. Due to the temperature dependence of the buffer's pKa, the pH of the solution at room temperature will be different from its pH at 4°C. To ensure the accuracy of your experiment, you should always allow the buffer to reach the desired experimental temperature and then adjust the pH accordingly.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent experimental results when using the same this compound buffer preparation. | The temperature at which the experiments are conducted is fluctuating, causing shifts in the buffer's pH. | Ensure that all experiments are performed at a constant, controlled temperature. Calibrate your pH meter and adjust the buffer pH at the specific temperature of your experiment. |
| Precipitate forms in the this compound buffer upon storage or after adding other reagents. | This compound has low solubility in its free acid form. The concentration of the buffer may be too high for the storage temperature, or there may be an interaction with divalent metal ions. | Prepare this compound buffer at a concentration that remains soluble at your storage and experimental temperatures. If your experiment involves divalent cations, consider using a buffer that does not have the potential to form precipitates with these ions. |
| The pH of the this compound buffer is difficult to adjust. | The initial form of this compound used (free acid or salt) affects the starting pH and the amount of acid or base needed for adjustment. | When preparing this compound buffer from its free acid, a significant amount of a strong base (like NaOH or KOH) will be required to reach a neutral pH. Conversely, if you start with the sodium salt of this compound, you will need to add a strong acid to lower the pH. |
Data Presentation
Table 1: pKa of this compound Buffer at Various Temperatures
| Temperature (°C) | pKa |
| 20 | 6.80 |
| 25 | 6.76 |
| 37 | 6.66 |
Experimental Protocols
Protocol for Preparation of 1 M this compound Buffer (pH 7.0 at 25°C)
Materials:
-
This compound (piperazine-N,N′-bis(2-ethanesulfonic acid)), free acid (M.W. 302.37 g/mol )
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 10 N
-
Deionized water
-
pH meter with a temperature probe
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
0.22 µm filter for sterilization (optional)
Procedure:
-
Weigh out 302.37 g of this compound free acid.
-
Add the this compound powder to a beaker containing approximately 800 mL of deionized water.
-
Stir the suspension on a stir plate. Note that this compound free acid has low solubility in water.
-
While stirring, slowly add 10 N NaOH or KOH to the suspension. The this compound will dissolve as the pH increases.
-
Place a calibrated pH meter with a temperature probe into the solution.
-
Continue to add NaOH or KOH dropwise until the pH of the solution reaches 7.0 at 25°C.
-
Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder.
-
Add deionized water to bring the final volume to 1 L.
-
If a sterile solution is required, filter the buffer through a 0.22 µm filter.
-
Store the buffer at 4°C. Before use, allow the buffer to equilibrate to the experimental temperature and re-check the pH.
Protocol for pH Meter Calibration at a Specific Temperature
Materials:
-
pH meter with an automatic temperature compensation (ATC) probe
-
Standard pH calibration buffers (e.g., pH 4.0, 7.0, and 10.0)
-
Beakers
-
Deionized water
-
Water bath or incubator
Procedure:
-
Place the standard pH calibration buffers in a water bath or incubator set to the desired experimental temperature. Allow the buffers to equilibrate to this temperature.
-
Turn on the pH meter and allow it to warm up according to the manufacturer's instructions.
-
Rinse the pH electrode and the ATC probe with deionized water and gently blot them dry with a lint-free tissue.
-
Immerse the electrode and ATC probe in the pH 7.0 buffer.
-
Begin the calibration process on the pH meter. The meter should automatically recognize the buffer and adjust for the temperature.
-
Once the reading for the pH 7.0 buffer is stable, rinse the electrode and ATC probe with deionized water and blot dry.
-
Immerse the electrode and ATC probe in the pH 4.0 buffer.
-
Wait for the reading to stabilize, and confirm the calibration point.
-
Rinse the electrode and ATC probe with deionized water and blot dry.
-
Immerse the electrode and ATC probe in the pH 10.0 buffer.
-
After the reading stabilizes, confirm the final calibration point.
-
The pH meter is now calibrated at the specific experimental temperature and is ready for use.
Mandatory Visualization
Caption: Logical workflow of temperature's effect on this compound buffer pKa and pH.
Technical Support Center: PIPES Buffer in Enzymatic Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and provide guidance on the use of PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) buffer in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and why is it commonly used in enzymatic assays?
This compound is a zwitterionic biological buffer, one of the "Good's buffers," developed to meet several criteria for biological research.[1][2] It has a pKa of approximately 6.8 at 25°C, making it an effective buffer in the physiological pH range of 6.1 to 7.5.[1][3] A key advantage of this compound is its low propensity to form complexes with most metal ions, which is particularly beneficial when studying metalloenzymes that require metal ions for their catalytic activity.[4]
Q2: Can this compound buffer interfere with my enzymatic assay?
Yes, while this compound is considered relatively inert, it can interfere with enzymatic assays under certain conditions. The primary mechanism of interference is the formation of radical cations. This can occur when the piperazine ring of the this compound molecule undergoes a one-electron oxidation. This is particularly relevant for assays involving strong oxidizing agents or redox-active enzymes. These radicals can then interact with and potentially damage the enzyme or other assay components, leading to inaccurate results.
Q3: What are the signs that this compound buffer might be interfering with my assay?
Common indicators of buffer interference include:
-
Inconsistent or irreproducible results: High variability between replicate experiments.
-
Loss of enzyme activity over time: The enzyme may be less stable in the this compound buffer.
-
High background signal: The buffer itself or its interaction with other components may generate a signal that masks the true enzymatic activity.
-
Non-linear reaction progress curves: The rate of the reaction may not be constant, even in the initial phase.
-
Discrepancies with literature values: Obtaining kinetic parameters (Km, Vmax) that are significantly different from published data for the same enzyme under similar conditions.
Q4: Are there specific types of enzymes or assays that are more susceptible to this compound buffer interference?
Enzymatic assays that are particularly sensitive to this compound buffer interference include:
-
Oxidoreductase assays: Enzymes that catalyze oxidation-reduction reactions can be affected by the redox activity of the buffer.
-
Assays involving strong oxidizing agents: These can promote the formation of this compound-derived radicals.
-
High-throughput screening (HTS) assays: The complex mixtures and automated liquid handling in HTS can sometimes exacerbate subtle buffer effects.
-
Assays requiring high sensitivity: Low levels of interference may become significant in highly sensitive assays.
Q5: What are some suitable alternatives to this compound buffer?
If this compound buffer is suspected of causing interference, several other "Good's buffers" with similar pKa values can be considered. These include:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): pKa ~7.5. It is widely used but can also form radicals.
-
MOPS (3-(N-morpholino)propanesulfonic acid): pKa ~7.2. It is known to be gentle on enzymes and proteins.[5]
-
MES (2-(N-morpholino)ethanesulfonic acid): pKa ~6.1. Suitable for assays requiring a more acidic pH.
The choice of an alternative buffer should be empirically tested to ensure compatibility with the specific enzyme and assay conditions.
Troubleshooting Guide: Investigating this compound Buffer Interference
If you suspect that this compound buffer is interfering with your enzymatic assay, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Confirm the Absence of Contamination
Before investigating direct buffer interference, it's crucial to rule out contamination of your this compound buffer stock.
-
Visual Inspection: Check for any discoloration or particulate matter in your buffer solution.
-
pH Verification: Re-measure the pH of your buffer stock to ensure it is at the desired value.
-
Prepare Fresh Buffer: If in doubt, prepare a fresh stock of this compound buffer using high-purity water and reagents.
Step 2: Compare with an Alternative Buffer
The most direct way to test for buffer interference is to compare the performance of your assay in this compound buffer with one or more alternative buffers.
-
Select Alternative Buffers: Choose buffers with a similar pKa to this compound, such as HEPES or MOPS.
-
Maintain Consistent Conditions: Ensure that the pH, ionic strength, and concentration of all other assay components are identical across the different buffer systems.
-
Run a Comparative Assay: Perform your standard enzymatic assay in parallel using this compound and the alternative buffer(s).
-
Analyze the Results: Compare key parameters such as initial velocity, enzyme stability, and background signal. A significant difference in results between buffers suggests that this compound may be interfering.
Step 3: Evaluate the Impact on Enzyme Kinetics
If a difference is observed, a more detailed kinetic analysis can help to understand the nature of the interference.
-
Determine Kinetic Parameters: Measure the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of your enzyme in both this compound and the alternative buffer.
-
Analyze Changes in Km and Vmax:
-
An increase in Km suggests that the buffer may be acting as a competitive inhibitor.
-
A decrease in Vmax indicates non-competitive or uncompetitive inhibition.
-
Changes in both parameters suggest mixed inhibition.
-
Step 4: Assess the Potential for Radical Formation
If you are working with a redox-active enzyme or your assay includes components that could induce oxidation, consider the possibility of radical formation.
-
Include a Scavenger: Add a known radical scavenger (e.g., a low concentration of a reducing agent like DTT, if compatible with your enzyme) to the assay in this compound buffer and observe if the interference is mitigated.
-
Spectrophotometric Analysis: In some cases, the formation of radical species can be detected by changes in the UV-Vis spectrum of the buffer over time, especially under conditions that might promote oxidation (e.g., exposure to light).
Quantitative Data on Buffer Effects on Enzyme Kinetics
The following table summarizes data from a study comparing the kinetic parameters of a metalloenzyme (BLC23O) and a non-metalloenzyme (trypsin) in different buffers. While this study did not directly test this compound, HEPES is structurally similar (both are piperazine-based buffers) and provides a useful comparison. The data illustrates that buffer identity can significantly impact enzyme kinetics.
| Enzyme | Buffer | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) |
| BLC23O (Metalloenzyme) | HEPES | 0.54 ± 0.01 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Tris-HCl | 0.75 ± 0.02 | 0.33 ± 0.002 | 0.44 ± 0.01 | |
| Sodium Phosphate | 0.24 ± 0.01 | 0.11 ± 0.001 | 0.46 ± 0.01 | |
| Trypsin (Non-metalloenzyme) | HEPES | 3.14 ± 0.14 | 1.51 ± 0.03 | 0.48 ± 0.02 |
| Tris-HCl | 3.07 ± 0.16 | 1.47 ± 0.04 | 0.48 ± 0.02 | |
| Sodium Phosphate | 2.91 ± 0.02 | 1.53 ± 0.01 | 0.52 ± 0.01 |
Data adapted from a study on the influence of reaction buffers on the activities and kinetic characteristics of enzymes.
Experimental Protocols
Protocol 1: General Procedure for Testing Buffer Interference
This protocol outlines a systematic approach to determine if this compound buffer is interfering with your enzymatic assay.
1. Materials:
- Enzyme stock solution
- Substrate stock solution
- This compound buffer (e.g., 50 mM, pH 7.0)
- Alternative buffer(s) with the same concentration and pH (e.g., HEPES, MOPS)
- Assay plate (e.g., 96-well plate)
- Spectrophotometer or other appropriate detection instrument
2. Experimental Setup:
- Prepare Assay Mixes: For each buffer to be tested, prepare a master mix containing all assay components except the enzyme.
- Design Plate Layout: Designate wells for each buffer condition, including controls (no enzyme, no substrate). Run each condition in triplicate.
3. Assay Procedure:
- Equilibrate: Pre-incubate the assay plate and all reagents at the desired reaction temperature.
- Initiate Reaction: Add the enzyme to the appropriate wells to start the reaction.
- Monitor Reaction: Measure the product formation or substrate consumption over time using the detection instrument. Collect data at regular intervals to determine the initial reaction velocity.
4. Data Analysis:
- Calculate Initial Velocities: Determine the initial rate of the reaction for each buffer condition.
- Compare Results: Statistically compare the initial velocities obtained in this compound buffer to those in the alternative buffer(s).
- Assess Controls: Ensure that the background signals in the control wells are comparable across all buffer systems.
Protocol 2: Detailed Kinetic Analysis to Characterize Interference
If interference is detected, this protocol can be used to determine the effect of this compound buffer on the enzyme's kinetic parameters.
1. Materials:
- Same as Protocol 1, with a range of substrate concentrations.
2. Experimental Setup:
- Prepare a series of substrate dilutions in both this compound and the chosen alternative buffer. The concentration range should typically span from 0.1 x Km to 10 x Km of the enzyme.
- Prepare assay mixes for each substrate concentration in each buffer.
3. Assay Procedure:
- Follow the same procedure as in Protocol 1 to initiate and monitor the reactions for each substrate concentration in both buffer systems.
4. Data Analysis:
- Determine Initial Velocities: Calculate the initial velocity for each substrate concentration in both buffers.
- Generate Michaelis-Menten Plots: Plot initial velocity versus substrate concentration for each buffer.
- Determine Km and Vmax: Use non-linear regression analysis to fit the data to the Michaelis-Menten equation and determine the Km and Vmax values for the enzyme in each buffer. A Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) can also be used for visualization, but non-linear regression is preferred for accuracy.
- Compare Kinetic Parameters: Analyze the differences in Km and Vmax between the two buffer systems to understand the nature of the interference.
Visualizations
Caption: Mechanism of this compound buffer interference through radical cation formation.
Caption: Troubleshooting workflow for potential this compound buffer interference.
References
- 1. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. up.lublin.pl [up.lublin.pl]
- 5. superchemistryclasses.com [superchemistryclasses.com]
Technical Support Center: Optimizing PIPES Buffer Concentration
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on optimizing the use of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer in your experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and visual guides to enhance your research.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound buffer, providing direct solutions to experimental challenges.
| Issue | Potential Cause | Solution |
| Milky or cloudy buffer solution | Incomplete dissolution of this compound powder. This compound free acid has low solubility in water, especially at acidic pH.[1] | Add sodium hydroxide (NaOH) solution dropwise while stirring to increase the pH and facilitate dissolution. The solution should become clear as it reaches the desired pH.[1] |
| Contamination with impurities from water, other reagents, or unclean labware.[1] | Use high-purity water (Milli-Q or equivalent) and analytical grade reagents. Ensure all glassware and stir bars are thoroughly cleaned. | |
| Precipitation in the buffer during storage or experiments | High buffer concentration, especially at low temperatures. | Store this compound buffer at room temperature or 2-8°C, but allow it to return to room temperature before use. If precipitation occurs upon cooling, gently warm the solution while stirring to redissolve the precipitate. Avoid repeated freeze-thaw cycles. |
| Interaction with other components in the experimental system, such as metal ions, at high temperatures.[2] | Although this compound has a low affinity for most divalent metal ions, at high concentrations or temperatures, interactions can occur.[3] Use fresh buffer and avoid prolonged exposure to high temperatures.[2] | |
| Inconsistent experimental results | pH shift due to temperature changes. The pKa of this compound buffer is temperature-dependent. | Calibrate your pH meter at the temperature at which you will be performing your experiment. Prepare the buffer at the experimental temperature to ensure accurate pH. |
| Buffer degradation over time. Opened buffer solutions can be susceptible to microbial growth and chemical degradation.[2] | Prepare fresh this compound buffer regularly. For long-term storage, sterile filter the solution and store it in a tightly sealed container at 4°C.[4] | |
| Interference with protein quantification assays | This compound buffer can interfere with certain protein assays. | Bradford Assay: this compound may cause slight interference. It is advisable to use a compatible buffer for the standards or perform a buffer exchange step before quantification. BCA Assay: this compound is generally considered more compatible with the BCA assay than buffers containing primary amines. However, it is always recommended to perform a standard curve with the same buffer as the samples to ensure accuracy. |
| Poor cell viability in culture | Although generally considered non-toxic, very high concentrations of any buffer can be detrimental to cells. | Use a concentration of this compound that has been validated for your specific cell type. Typical concentrations for cell culture applications are in the range of 10-25 mM. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal working concentration for this compound buffer?
A1: The optimal concentration of this compound buffer is application-dependent. Here are some general recommendations:
| Application | Recommended this compound Concentration |
| Protein Purification (e.g., Tubulin) | High molarity buffers, such as 1 M this compound, are used in initial extraction steps, while lower concentrations (e.g., 80-100 mM) are used in subsequent purification and storage buffers.[1][5] |
| Enzyme Kinetics Assays | Typically in the range of 20-100 mM. The ideal concentration should be determined empirically to provide sufficient buffering capacity without interfering with enzyme activity. |
| Cell Culture | Generally between 10-25 mM to maintain physiological pH. |
| Electron Microscopy (Fixation) | Often used at concentrations between 50 mM and 100 mM in fixative solutions. |
| Actin Polymerization Assays | A common lysis and F-actin stabilization buffer contains 50 mM this compound.[6] |
Q2: How does temperature affect the pH of this compound buffer?
A2: The pKa of this compound buffer, like all buffers, is temperature-dependent. This means that the pH of a this compound buffer solution will change as the temperature changes. It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be conducted to ensure accurate and reproducible results.
Q3: Can I autoclave this compound buffer?
A3: While this compound itself is autoclavable, it is generally not recommended to autoclave the final buffer solution, especially if it contains other heat-labile components. High temperatures can potentially lead to the degradation of the buffer over time.[2] Sterile filtration through a 0.22 µm filter is the preferred method for sterilizing this compound buffer solutions.
Q4: Why is my this compound buffer powder not dissolving in water?
A4: this compound free acid has limited solubility in water.[1] To dissolve it, you need to add a base, such as NaOH or KOH, to raise the pH to the desired buffering range. As the pH increases, the this compound will deprotonate and readily dissolve.
Q5: Does this compound buffer interact with metal ions?
A5: One of the key advantages of this compound is its negligible capacity to bind most divalent metal ions, such as Ca²⁺, Mg²⁺, and Mn²⁺.[3] This makes it an excellent choice for experimental systems where the concentration of these ions is critical.
Detailed Experimental Protocols
Protocol 1: Purification of Tubulin from Porcine Brain
This protocol describes the purification of tubulin through cycles of polymerization and depolymerization using a high-molarity this compound buffer.
Materials:
-
Porcine brains
-
Homogenize buffer: 100 mM this compound, 2 mM EGTA, 1 mM MgCl₂, pH 6.9
-
Glycerol
-
GTP (Guanosine triphosphate)
-
Dialysis buffer: 100 mM this compound, 1 mM EGTA, 0.5 mM MgCl₂, 80 mM NaCl, 33% glycerol, 0.5 mM DTT, 0.1 mM GTP (optional), pH 6.9[1]
-
DEAE-Sephacel resin
Procedure:
-
Homogenization: Homogenize porcine brains in ice-cold homogenize buffer.
-
Clarification: Centrifuge the homogenate at high speed to pellet cellular debris.
-
First Polymerization: To the supernatant, add glycerol to a final concentration of 33% and GTP to 1 mM. Incubate at 37°C for 1 hour to induce microtubule polymerization.
-
Pelleting Microtubules: Centrifuge the polymerized microtubules at high speed and discard the supernatant.
-
Depolymerization: Resuspend the microtubule pellet in ice-cold homogenize buffer and incubate on ice for 1 hour to depolymerize the microtubules into tubulin dimers.
-
Second Clarification: Centrifuge at high speed to pellet any remaining aggregates. The supernatant contains the partially purified tubulin.
-
Ion-Exchange Chromatography: For further purification, load the tubulin fraction onto a pre-equilibrated DEAE-Sephacel column. Wash the column and then elute the tubulin using a salt gradient.
-
Dialysis and Storage: Dialyze the purified tubulin fractions against the dialysis buffer. Aliquot and store at -80°C.[1]
Protocol 2: In Vitro Actin Polymerization Assay
This protocol outlines a typical actin polymerization assay using a this compound-based buffer system.
Materials:
-
G-actin (monomeric actin)
-
Lysis and F-actin stabilization buffer: 50 mM this compound pH 6.9, 50 mM KCl, 5 mM MgCl₂, 5 mM EGTA, 5% (v/v) Glycerol, 0.1% Nonidet P40, 0.1% Triton X-100, 0.1% Tween 20, 0.1% 2-mercaptoethanol.[6]
-
ATP
-
Protease inhibitor cocktail
Procedure:
-
Prepare G-actin: Resuspend lyophilized G-actin in a general actin buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP).
-
Initiate Polymerization: To initiate polymerization, add the Lysis and F-actin stabilization buffer to the G-actin solution. The final concentration of this compound will be 50 mM.
-
Monitor Polymerization: The polymerization of actin into F-actin (filamentous actin) can be monitored by various methods, such as measuring the increase in fluorescence of pyrene-labeled actin.
-
Data Analysis: Plot the fluorescence intensity over time to observe the kinetics of actin polymerization.
Visual Guides
pH-Dependent Notch Signaling Pathway
Intracellular pH (pHi) plays a crucial role in regulating cellular processes, including signaling pathways. Elevated pHi has been shown to increase the activity of the Notch signaling pathway, which is involved in cell proliferation and differentiation.[1][2][5]
Caption: pH-dependent activation of the Notch signaling pathway.
General Workflow for Protein Purification
This diagram illustrates a common workflow for purifying a target protein from a cell lysate, a process where buffer selection, including the use of this compound, is critical at multiple stages.
Caption: A typical multi-step protein purification workflow.
Troubleshooting Buffer Precipitation
This logical diagram provides a step-by-step guide to troubleshooting buffer precipitation issues.
Caption: A logical workflow for troubleshooting buffer precipitation.
References
- 1. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. The White Lab Publishes a New Method to Identify pH-dependent Cell Process Pathways | News | Department of Chemistry & Biochemistry | University of Notre Dame [chemistry.nd.edu]
- 6. google.com [google.com]
how to prevent precipitation in PIPES buffer solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing precipitation in PIPES buffer solutions.
Troubleshooting Guide: Preventing and Resolving this compound Buffer Precipitation
Precipitation in this compound buffer can arise from several factors, including improper preparation, temperature fluctuations, and interactions with other solution components. This guide provides a systematic approach to troubleshooting and preventing this common issue.
Diagram: Troubleshooting Workflow for this compound Buffer Precipitation
Caption: Troubleshooting workflow for identifying and resolving precipitation in this compound buffer solutions.
Frequently Asked Questions (FAQs)
1. Why is my this compound buffer precipitating during preparation?
The most common reason for precipitation during preparation is the low solubility of this compound free acid in water, particularly at neutral or acidic pH.[1][2] To prevent this, it is crucial to dissolve the this compound free acid by adding a strong base, such as sodium hydroxide (NaOH), to raise the pH and increase its solubility before making final pH adjustments.[3]
2. Can I store my this compound buffer solution in the refrigerator?
It is generally recommended to store this compound buffer at room temperature.[4] While refrigeration at 4°C can stabilize the solution for several weeks, this compound has a tendency to precipitate at lower temperatures. If you observe precipitation upon cooling, gently warming the solution to room temperature may redissolve the precipitate.
3. Are there any metal ions that can cause precipitation in this compound buffer?
This compound is known for its negligible capacity to bind most divalent metal ions, making it a suitable buffer for experiments involving these ions.[1][5] However, weak interactions with cobalt (Co²⁺) and nickel (Ni²⁺) have been reported.[4] Additionally, while not directly interacting with this compound, certain metal ions like manganese (Mn²⁺) can precipitate as hydroxides at alkaline pH, an issue that could be encountered within the upper buffering range of this compound.[6] It is advisable to use caution when working with high concentrations of these specific cations.
4. What is the optimal pH range to avoid precipitation?
The solubility of this compound is pH-dependent. It is significantly more soluble in alkaline solutions.[4] During preparation, raising the pH above 7.0 with NaOH will help to fully dissolve the this compound free acid.[4] The effective buffering range for this compound is 6.1 to 7.5.[1][7] Operating within this range, and ensuring complete dissolution during preparation, will minimize the risk of precipitation.
5. Does the source of water used for preparation matter?
Yes, it is recommended to use high-purity, deionized, or distilled water to prepare this compound buffer solutions. The presence of contaminants or certain ions in lower-quality water could potentially interact with the buffer components and lead to precipitation.
Quantitative Data Summary
The following table summarizes the solubility characteristics of this compound buffer. Due to a lack of specific quantitative data in the literature for a full solubility curve, qualitative descriptions are provided.
| Property | Value/Characteristic | Citation |
| Solubility in Water (Free Acid) | Low, approximately 1 g/L at 100°C. | [1][3] |
| Solubility in NaOH | Soluble in 1M NaOH (0.5 M at 20°C). | [8] |
| pH-Dependent Solubility | Becomes soluble as the pH increases above 7.0. | [4] |
| Metal Ion Interaction | Negligible binding with most divalent cations. Weak interaction with Co²⁺ and Ni²⁺. | [1][4] |
Experimental Protocols
Protocol for Preparing a Stable 1 M this compound Buffer Stock Solution (pH 6.8)
This protocol is adapted from established laboratory procedures.[3][8]
Materials:
-
This compound (Piperazine-N,N′-bis(2-ethanesulfonic acid)), free acid
-
Sodium Hydroxide (NaOH), solid or a concentrated stock solution (e.g., 10 N)
-
High-purity deionized or distilled water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Graduated cylinders and a volumetric flask
Procedure:
-
Initial Dissolution: In a beaker, add approximately 800 mL of deionized water for a final volume of 1 L.
-
Add this compound Free Acid: While stirring, slowly add 302.37 g of this compound free acid to the water. The solution will appear as a cloudy suspension due to the low solubility of the free acid.
-
Adjust pH for Solubilization: Slowly add a concentrated NaOH solution (e.g., 10 N) dropwise while continuously monitoring the pH. Continue adding NaOH until the this compound powder is completely dissolved. The pH will need to be raised significantly to achieve full dissolution.
-
Final pH Adjustment: Once the solution is clear, carefully adjust the pH to the desired final value (in this case, 6.8) using either the NaOH solution or a dilute acid (e.g., HCl) if you overshoot the target pH.
-
Bring to Final Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to reach the final volume of 1 L.
-
Storage: Store the buffer in a clearly labeled, tightly sealed, non-metal container at room temperature and protected from light.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 3. Why use this compound Buffer - Blogue - Hopax Fine Chemicals [hopaxfc.com]
- 4. This compound Buffer | CAS 5625-37-6 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 5. Why use this compound Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. reddit.com [reddit.com]
- 7. This compound vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 8. chembk.com [chembk.com]
common mistakes in preparing PIPES buffer from powder
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the proper preparation of PIPES buffer from powder, ensuring the reliability and reproducibility of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation of this compound buffer.
Question: Why is my this compound powder not dissolving in water?
Answer: this compound (piperazine-N,N′-bis(2-ethanesulfonic acid)) as a free acid has very low solubility in water.[1][2] This is a common issue and is due to the zwitterionic nature of the molecule at neutral pH.[2] To dissolve the powder, you must increase the pH of the solution by adding a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). As the pH rises, the this compound molecules become deprotonated and readily dissolve.[1][2]
Question: I added NaOH, but my solution turned yellow. What happened?
Answer: A yellow discoloration upon adding NaOH can occur if your solution contains sucrose and was previously acidified.[3] The addition of a strong acid (like HCl) can hydrolyze sucrose into glucose and fructose. Subsequently, adding a strong base like NaOH to this mixture can cause the decomposition of these monosaccharides, leading to the formation of yellow-colored compounds.[3] To avoid this, ensure you do not acidify a sucrose-containing this compound buffer solution. If this occurs, it is best to discard the solution and prepare a fresh batch.
Question: My final buffer pH is incorrect, even though I weighed everything correctly. What could be the cause?
Answer: Several factors can lead to an incorrect final pH:
-
Temperature: The pKa of this compound buffer is temperature-dependent.[4][5] If you calibrate your pH meter at room temperature but prepare your buffer at a different temperature (e.g., in a cold room), the final pH will be different from the expected value. Always measure and adjust the pH at the temperature at which the buffer will be used.[1]
-
Inaccurate pH Meter Calibration: Ensure your pH meter is properly calibrated using fresh, high-quality calibration standards.
-
Contamination: Contamination of the this compound powder or the water with acidic or basic substances can alter the final pH.[6] Use high-purity water (e.g., deionized or distilled) and clean glassware.
Question: How can I prevent contamination of my this compound buffer?
Answer: Preventing contamination is crucial for the integrity of your experiments. Here are some key practices:
-
Use Clean Equipment: Thoroughly clean all glassware, magnetic stir bars, and spatulas before use to remove any residual chemicals.[6]
-
High-Purity Reagents: Use high-purity, nuclease-free water and a fresh, high-quality source of this compound powder.
-
Proper Handling: Wear gloves and work in a clean environment to avoid introducing contaminants from your hands or the surroundings.[6]
-
Sterilization: If required for your application, sterile-filter the final buffer solution through a 0.22 µm filter. Autoclaving is not recommended as it can lead to the degradation of the this compound buffer.
Question: How should I store my this compound buffer stock solution?
Answer: For long-term storage, it is recommended to store this compound buffer solutions at 2-8°C. While this compound powder is stable at room temperature, solutions can be susceptible to microbial growth over time. For critical applications, consider preparing fresh buffer or sterile filtering and storing in smaller aliquots to minimize the risk of contamination.
Quantitative Data
The pH of a buffer is dependent on its pKa, which in turn is influenced by temperature. The following table provides the approximate pKa of this compound buffer at various temperatures.
| Temperature (°C) | pKa |
| 4 | 6.94 |
| 20 | 6.80 |
| 25 | 6.76 |
| 37 | 6.66 |
This data is calculated based on a pKa of 6.80 at 20°C and a ΔpKa/°C of -0.0085.[4][5]
Detailed Experimental Protocol for Preparing 1 L of 0.1 M this compound Buffer (pH 7.2)
Materials:
-
This compound (piperazine-N,N′-bis(2-ethanesulfonic acid)), powder
-
Sodium hydroxide (NaOH), 10 M solution
-
High-purity water (e.g., deionized or distilled)
-
Beaker (1 L or larger)
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
pH meter with a calibrated electrode
-
Volumetric flask (1 L)
Procedure:
-
Weigh this compound powder: Accurately weigh out 30.24 g of this compound powder (Molecular Weight = 302.37 g/mol ) and add it to the beaker.
-
Add water: Add approximately 800 mL of high-purity water to the beaker.
-
Dissolve the powder: Place the beaker on the magnetic stirrer and add the stir bar. Begin stirring. The this compound powder will not fully dissolve at this stage.
-
Adjust the pH: While monitoring the pH with a calibrated pH meter, slowly add the 10 M NaOH solution dropwise. Continue adding NaOH until the this compound powder is completely dissolved and the pH of the solution reaches 7.2.
-
Bring to final volume: Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add high-purity water to bring the final volume to the 1 L mark.
-
Mix and store: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. For long-term storage, filter the buffer through a 0.22 µm filter and store it at 2-8°C.
Visualizations
The following diagrams illustrate key workflows and relationships in this compound buffer preparation.
Caption: Troubleshooting workflow for common issues in this compound buffer preparation.
Caption: Factors influencing the final quality of the prepared this compound buffer.
References
adjusting ionic strength of PIPES buffer for experiments
Technical Support Center: PIPES Buffer
Welcome to the technical support center for this compound buffer. This guide provides detailed information, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals on how to properly adjust the ionic strength of this compound buffer for various experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and what are its key properties?
This compound (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic buffering agent, one of the original "Good's buffers".[1] It is widely used in biochemistry, molecular biology, and cell culture experiments.[2] Its key feature is a pKa value near physiological pH, making it effective at maintaining a stable pH environment in many biological assays.[2][3]
Key Properties of this compound Buffer
| Property | Value | Reference |
|---|---|---|
| pKa at 25°C | 6.76 | [1][4] |
| Effective Buffering pH Range | 6.1 – 7.5 | [5][6] |
| Molecular Formula | C₈H₁₈N₂O₆S₂ | [3] |
| Metal Ion Binding | Negligible |[1][5] |
Q2: What is ionic strength and why is it critical for my experiments?
Ionic strength (I) is a measure of the total concentration of ions in a solution. It is a crucial parameter in biological experiments because it can significantly influence the structure, stability, and activity of macromolecules like proteins and nucleic acids.
-
Protein Stability: Incorrect ionic strength can lead to protein aggregation and precipitation or, conversely, cause proteins to unfold.[7]
-
Enzyme Activity: The catalytic activity of enzymes is often highly dependent on the ionic strength of the buffer, as it can affect substrate binding and conformational changes.
-
Molecular Interactions: Ionic strength modulates the electrostatic interactions (attraction and repulsion) between molecules. This is critical in studies involving protein-protein interactions, protein-DNA binding, and chromatographic separations.
Q3: How do I calculate the ionic strength of my this compound buffer?
The ionic strength (I) is calculated using the following formula:
I = ½ * Σ(cᵢzᵢ²)
Where:
-
cᵢ is the molar concentration of an individual ion.
-
zᵢ is the charge of that ion.
-
Σ denotes the sum of the (concentration × charge²) for all ions in the solution.[4]
It's important to remember that the ionic strength of the this compound buffer itself will change with pH, as the ratio of its different charged species varies.[4]
Q4: What salts are commonly used to adjust the ionic strength of this compound buffer?
Neutral, monovalent salts are typically used to adjust the ionic strength of biological buffers because they are less likely to interfere with biological reactions compared to divalent or trivalent salts. The most common choices are:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
These salts fully dissociate in water, and for a 1:1 salt like NaCl, the ionic strength is equal to its molar concentration.[4]
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Buffer, pH 7.0
This protocol describes how to prepare a 50 mM this compound buffer solution at a specific pH.
Materials:
-
This compound (free acid)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10 M)
-
High-purity, deionized water
-
Calibrated pH meter
Procedure:
-
Dissolve this compound: In 800 mL of deionized water, dissolve the appropriate amount of this compound free acid to achieve a final concentration of 50 mM.
-
Adjust pH: Slowly add the NaOH or KOH solution while monitoring the pH with a calibrated pH meter. Continue adding the base dropwise until the pH reaches 7.0.
-
Final Volume: Once the desired pH is reached, add deionized water to bring the final volume to 1 L.
-
Sterilization (Optional): If required for your application (e.g., cell culture), sterilize the buffer solution by filtering it through a 0.22 µm filter.
Protocol 2: Adjusting the Ionic Strength of 50 mM this compound Buffer
This protocol details how to increase the ionic strength of your prepared buffer to a desired level using a neutral salt.
Materials:
-
Prepared 50 mM this compound buffer
-
Sodium chloride (NaCl) or Potassium chloride (KCl)
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate Required Salt: Determine the amount of NaCl or KCl needed to reach your target ionic strength. Remember to account for the initial ionic strength of the this compound buffer itself.
-
Add Salt: Place the this compound buffer on a magnetic stirrer. Slowly add the calculated amount of salt to the buffer, allowing it to dissolve completely.
-
Verify pH: After the salt has dissolved, re-check the pH of the buffer. The addition of salt can sometimes cause a slight shift in pH, which may need minor readjustment.
Quantitative Data Summary: Effect of Added NaCl on Ionic Strength
The table below illustrates how adding NaCl increases the total ionic strength of a 50 mM this compound buffer at pH 7.0.
| Concentration of this compound (mM) | Initial Ionic Strength of this compound (mM) | Concentration of Added NaCl (mM) | Final Ionic Strength (mM) |
| 50 | ~25-50 (pH-dependent) | 50 | ~75-100 |
| 50 | ~25-50 (pH-dependent) | 100 | ~125-150 |
| 50 | ~25-50 (pH-dependent) | 150 | ~175-200 |
Note: The initial ionic strength of the this compound buffer is an approximation and depends on the precise pH and the pKa used in the calculation.
Troubleshooting Guide
Issue 1: My protein precipitates after being transferred into the this compound buffer.
Protein precipitation is a common issue that often relates to buffer conditions.[7]
Possible Causes & Solutions
| Cause | Recommended Solution |
|---|---|
| Incorrect Ionic Strength: | The ionic strength may be too low (leading to aggregation via exposed hydrophobic patches) or too high ("salting out"). Experiment with a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl) to find the optimal level for your protein's solubility.[7] |
| pH is too close to the protein's isoelectric point (pI): | At its pI, a protein has no net charge, which minimizes electrostatic repulsion and can lead to aggregation. Adjust the buffer pH to be at least one unit away from your protein's pI. |
| Sudden Change in Buffer Environment: | A rapid change from a high-salt to a low-salt buffer can cause osmotic shock and protein precipitation. Try a gradual buffer exchange using dialysis or a step-wise dilution. |
Issue 2: My enzyme shows low or no activity in the this compound buffer.
Enzyme activity can be highly sensitive to the ionic environment.
Possible Causes & Solutions
| Cause | Recommended Solution |
|---|---|
| Suboptimal Ionic Strength: | The ionic strength may be inhibiting enzyme-substrate binding or affecting the enzyme's conformational flexibility. Perform an enzyme activity assay across a range of ionic strengths to determine the optimal condition. |
| Incorrect pH: | Although this compound has a broad buffering range, your enzyme may have a very narrow optimal pH. Verify the pH of your buffer and perform assays at slightly different pH values (e.g., 6.8, 7.0, 7.2). |
| Inhibition by Buffer Components: | While this compound has low metal-binding capacity, ensure that no other component of your buffer is known to inhibit your specific enzyme. |
Visual Guides (Graphviz Diagrams)
Caption: Workflow for preparing this compound buffer and adjusting ionic strength.
Caption: A logical workflow for troubleshooting protein precipitation.
Caption: Effect of ionic strength on protein-protein interactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biocompare.com [biocompare.com]
- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Calculating Ionic Strength of Buffers – The Hancock Lab [sites.psu.edu]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
stability and storage of concentrated PIPES buffer stocks
This guide provides detailed information on the stability and storage of concentrated PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer stocks. It also includes troubleshooting for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for a concentrated this compound buffer stock solution?
A1: For long-term stability, it is recommended to store concentrated this compound buffer solutions at 2-8°C.[1] Some sources suggest that for very long-term storage (1-2 years), freezing the buffer at -20°C or -80°C is also an option.[2] However, for routine use, refrigeration is sufficient. To minimize contamination after opening, it is best to aliquot the stock solution into smaller, sterile containers.
Q2: What is the expected shelf life of a concentrated this compound buffer stock?
A2: The shelf life of a this compound buffer solution can vary depending on the storage conditions and whether the container has been opened. Unopened, sterile this compound buffer solutions can be stable for 1-3 years when stored at room temperature away from light.[3] Some commercial preparations even suggest a shelf life of up to 5 years.[4] Once opened, the shelf life is considerably shorter, typically around one month when stored at 2-8°C, due to the increased risk of microbial contamination.[1]
Q3: Why does my concentrated this compound buffer solution appear milky or cloudy?
A3: A milky or cloudy appearance in a this compound buffer solution usually indicates that the this compound free acid has not fully dissolved or has precipitated out of solution.[5] this compound as a free acid has low solubility in water, especially at an acidic pH.[6][7][8] To dissolve it, the pH of the solution must be adjusted upwards with a base, such as sodium hydroxide (NaOH), to convert it to its more soluble salt form.[6][9] Cloudiness can also be a sign of microbial contamination.
Q4: Can I autoclave my this compound buffer solution to sterilize it?
A4: While some sources suggest that this compound buffer has been successfully autoclaved, filtration is the generally recommended method for sterilization.[8] High temperatures and pressure from autoclaving can potentially cause some degradation of the buffer, which may lead to a slight decrease in buffering capacity and the release of by-products.[10] For critical applications, sterile filtration through a 0.22 µm filter is the preferred method.[2]
Q5: My this compound buffer stock has changed color. Can I still use it?
A5: A change in color, such as yellowing, can be an indication of degradation or contamination.[11] It is generally not recommended to use a buffer that has changed color, as its performance may be compromised.[11] Discoloration may be caused by long-term exposure to light or interaction with other substances in the solution.[3][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Precipitate forms in the buffer upon storage, especially in the cold. | This compound free acid has low solubility, which decreases further at lower temperatures. The pH of the buffer may be too low for the concentration. | Gently warm the buffer solution and agitate to redissolve the precipitate. Ensure the final pH of the concentrated stock is sufficiently high to maintain solubility. For long-term cold storage, consider preparing a lower concentration stock. |
| The pH of the working solution is incorrect after dilution from the concentrated stock. | The pH of this compound buffer is temperature-dependent. The concentrated stock was not allowed to reach room temperature before use. Inaccurate initial pH measurement of the stock. | Always allow the concentrated stock to equilibrate to room temperature before making dilutions and measuring the pH. Recalibrate your pH meter and verify the pH of the stock solution. |
| Experimental results are inconsistent when using a new batch of this compound buffer. | The new batch of buffer may be contaminated. The buffering capacity of the new batch is different. | Perform a quality check on the new buffer, including pH measurement and a visual inspection for any signs of contamination.[11] If possible, test the buffer capacity.[3] Prepare fresh buffer if in doubt. |
| Visible microbial growth (e.g., cloudiness, films) in the buffer. | The buffer was contaminated during preparation or use. Improper storage of the opened buffer stock. | Discard the contaminated buffer immediately. Prepare fresh buffer using sterile techniques and equipment.[13] Store the new buffer at 2-8°C and consider adding a preservative if appropriate for your application and long-term storage is needed. |
Quantitative Data Summary
Table 1: Storage Conditions and Shelf Life of this compound Buffer Solutions
| Storage Temperature | Unopened Shelf Life | Opened Shelf Life | Notes |
| Room Temperature | 1-3 years[3] | Not recommended for long-term storage | Should be stored in a dark place to prevent photodegradation.[3] |
| 2-8°C | Up to 5 years (commercial preps)[4] | 1 month[1] | Recommended for opened containers to minimize microbial growth. |
| -20°C | 1 year[2] | Not specified | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -80°C | 2 years[2] | Not specified | Recommended for long-term archival storage.[2] |
Table 2: Physicochemical Properties of this compound Buffer
| Property | Value | Reference |
| pKa at 25°C | 6.76 | [4] |
| Useful pH Range | 6.1 - 7.5 | [4][7] |
| Solubility in Water | Low as free acid, soluble as salt form at pH > 7 | [6][7][8] |
Experimental Protocols
Protocol for Preparation of 1 M Concentrated this compound Buffer Stock (pH 6.8)
Materials:
-
This compound free acid (MW: 302.37 g/mol )
-
10 N Sodium Hydroxide (NaOH)
-
Deionized water (dH₂O)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Graduated cylinder and beaker
-
0.22 µm sterile filter unit
Procedure:
-
Add 800 mL of dH₂O to a beaker with a stir bar.
-
Weigh out 302.37 g of this compound free acid and add it to the water while stirring. The solution will be a milky suspension as this compound free acid is not very soluble in water.[9]
-
Slowly add 10 N NaOH dropwise to the suspension while continuously monitoring the pH.
-
Continue to add NaOH until the this compound powder is completely dissolved and the pH of the solution reaches 6.8.[9]
-
Once the desired pH is reached and the solution is clear, transfer the solution to a graduated cylinder.
-
Add dH₂O to bring the final volume to 1 L.
-
For sterile applications, pass the buffer through a 0.22 µm sterile filter unit.
-
Store the sterilized buffer in appropriate containers at 2-8°C.
Protocol for Stability Testing of this compound Buffer
Objective: To assess the stability of a prepared this compound buffer stock over time by monitoring its pH.
Materials:
-
Stored this compound buffer solution
-
Calibrated pH meter
-
Sterile tubes or vials for aliquots
-
Parafilm or sealing tape
Procedure:
-
Upon preparation, measure and record the initial pH of the buffer solution at room temperature.
-
Dispense the buffer into several sterile, tightly sealed containers.
-
Store the containers under the desired conditions (e.g., room temperature, 2-8°C).
-
At regular intervals (e.g., weekly for room temperature storage, monthly for refrigerated storage), remove one container.
-
Allow the buffer to equilibrate to room temperature.
-
Visually inspect the buffer for any changes in color or for the presence of precipitate or microbial growth.
-
Measure and record the pH of the buffer.
-
Compare the pH values over time to the initial measurement. A significant deviation (e.g., >0.1 pH units) may indicate degradation or contamination.
Visualizations
Caption: Troubleshooting workflow for common this compound buffer issues.
References
- 1. reflab.dk [reflab.dk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound buffer stability: Effects of temperature and storage [m.yunbangpharm.com]
- 4. You are being redirected... [bio-world.com]
- 5. Is the appearance of this compound buffer solution milky white after preparation - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. This compound Buffer | CAS 5625-37-6 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 7. This compound vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 10. Analyse der chemischen Stabilität von biologischen Pufferrohren [german.vacutaineradditives.com]
- 11. Can The this compound Buffer Be Placed At Room Temperature? - News [hbynm.com]
- 12. Factors affecting the storage of this compound buffer at room temperature [vacutaineradditives.com]
- 13. Common problems with this compound buffer: use of contaminated treatment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Validation & Comparative
A Head-to-Head Battle of the Buffers: PIPES vs. HEPES for Optimal Cell Culture Performance
For researchers, scientists, and drug development professionals, maintaining a stable, physiologically relevant pH in cell culture is paramount to achieving reliable and reproducible results. The choice of buffering agent can significantly impact cellular health, morphology, and experimental outcomes. This guide provides a comprehensive comparison of two widely used zwitterionic buffers, PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), supported by experimental protocols to empower you to make an informed decision for your specific cell culture needs.
This comparison delves into the chemical properties, buffering efficacy, and potential cytotoxicity of this compound and HEPES, offering a clear perspective on their respective strengths and weaknesses in maintaining a stable in vitro environment.
Chemical and Physical Properties: A Tale of Two Buffers
This compound and HEPES are both "Good's buffers," developed to be biochemically inert and effective at physiological pH. However, they possess distinct chemical characteristics that influence their suitability for different applications.
| Property | This compound | HEPES |
| Full Chemical Name | piperazine-N,N′-bis(2-ethanesulfonic acid) | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid |
| pKa at 25°C | 6.76[1] | 7.48[1] |
| Effective Buffering pH Range | 6.1 - 7.5[1][2][3] | 6.8 - 8.2[2][3][4][5] |
| Solubility in Water | Poorly soluble[1][2][3][6] | Readily soluble[2][3][5][6] |
| Interaction with Metal Ions | Does not form stable complexes with most metal ions[1][2][4][6] | Does not form stable complexes with most metal ions[2][4][5] |
Performance in Cell Culture: Key Considerations
The ideal buffer for cell culture should maintain a stable pH without interfering with cellular processes. Here's how this compound and HEPES stack up in key performance areas:
Buffering Efficacy at Physiological pH:
HEPES, with a pKa of approximately 7.5 at 25°C, is generally better suited for maintaining the physiological pH of most mammalian cell cultures, which is typically between 7.2 and 7.4.[5] A culture medium containing 20 mmol/L HEPES can generally achieve good buffering capacity.[4] this compound, with a pKa of around 6.8, is more effective in slightly more acidic conditions.[3]
Cytotoxicity:
While both buffers are generally considered non-toxic at typical working concentrations, a significant concern with HEPES is its potential to generate hydrogen peroxide when exposed to light, particularly in the presence of riboflavin in the culture medium.[5] This can lead to cytotoxicity and affect experimental results. Therefore, it is strongly recommended to keep HEPES-containing solutions protected from light.[5] this compound is not known to have this photosensitivity issue. However, this compound can form radicals and is therefore not recommended for studies involving redox reactions.[1]
Solubility and Preparation:
HEPES is highly soluble in water, making it easy to prepare stock solutions.[3][6] In contrast, this compound is poorly soluble in water and typically requires dissolution in a basic solution, such as sodium hydroxide, to achieve a usable concentration.[2][3][6]
Experimental Protocols
To assist researchers in evaluating these buffers for their specific applications, detailed protocols for buffer preparation and performance assessment are provided below.
Buffer Preparation
1. HEPES Buffer Stock Solution (1 M)
Materials:
-
HEPES (free acid) powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
10 N Sodium hydroxide (NaOH) solution
-
Sterile filter (0.22 µm)
-
Sterile storage bottles
Protocol:
-
Weigh out the appropriate amount of HEPES powder to prepare a 1 M solution (Molecular Weight of HEPES is 238.3 g/mol ).
-
Add the HEPES powder to a beaker containing approximately 80% of the final desired volume of high-purity water.
-
Stir the solution until the powder is fully dissolved.
-
Adjust the pH of the solution to the desired value (typically 7.2-7.4 for cell culture) by slowly adding 10 N NaOH while monitoring with a calibrated pH meter.
-
Once the desired pH is reached, bring the solution to the final volume with high-purity water.
-
Sterilize the buffer solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Store the stock solution at 4°C, protected from light.
2. This compound Buffer Stock Solution (0.5 M)
Materials:
-
This compound (free acid) powder
-
High-purity water
-
10 N Sodium hydroxide (NaOH) solution
-
Sterile filter (0.22 µm)
-
Sterile storage bottles
Protocol:
-
Weigh out the appropriate amount of this compound powder to prepare a 0.5 M solution (Molecular Weight of this compound is 302.37 g/mol ).
-
Add the this compound powder to a beaker containing approximately 80% of the final desired volume of high-purity water.
-
Slowly add 10 N NaOH solution while stirring to dissolve the this compound powder. The free acid form of this compound is poorly soluble in water, and the addition of a base is necessary for dissolution.
-
Continue to add NaOH until the this compound is fully dissolved and the pH is close to the desired value (typically 6.8-7.2).
-
Carefully adjust the final pH with either NaOH or HCl as needed, using a calibrated pH meter.
-
Bring the solution to the final volume with high-purity water.
-
Sterilize the buffer solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Store the stock solution at 4°C.
Performance Evaluation
1. Cell Viability Assay (MTT Assay)
This protocol allows for the quantitative assessment of cell viability in the presence of either this compound or HEPES buffer.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound-buffered medium (supplemented with the desired concentration of this compound)
-
HEPES-buffered medium (supplemented with the desired concentration of HEPES)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the existing medium and replace it with fresh medium containing either no additional buffer (control), a specific concentration of this compound, or the same concentration of HEPES.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
2. pH Stability Assay
This protocol measures the ability of this compound and HEPES to maintain a stable pH in cell culture medium over time.
Materials:
-
Complete cell culture medium
-
This compound-buffered medium
-
HEPES-buffered medium
-
Sterile culture flasks or plates
-
Calibrated pH meter
Protocol:
-
Prepare flasks or plates containing cell culture medium with no additional buffer, a specific concentration of this compound, and the same concentration of HEPES.
-
Place the flasks/plates in a cell culture incubator (37°C, 5% CO2).
-
At regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours), carefully remove a small aliquot of the medium from each condition under sterile conditions.
-
Measure the pH of each aliquot using a calibrated pH meter.
-
Record the pH values and plot them over time to compare the buffering capacity of each condition.
Visualizing the Concepts
To better understand the chemical differences and the experimental workflow, the following diagrams are provided.
Caption: A comparative overview of the key properties of this compound and HEPES buffers.
Caption: Workflow for the comparative cell viability assay using the MTT method.
Conclusion: Making the Right Choice
The selection between this compound and HEPES buffer ultimately depends on the specific requirements of the cell culture system and the experimental design.
-
HEPES is often the preferred choice for general mammalian cell culture due to its high solubility and optimal buffering range at physiological pH. However, its photosensitivity is a critical consideration, and light protection is essential to prevent cytotoxicity.
-
This compound is a valuable alternative, particularly for experiments conducted at a slightly more acidic pH or when studying redox-sensitive processes where the radical formation by this compound is a known concern. Its poor water solubility requires an extra preparation step.
By carefully considering the properties outlined in this guide and, if necessary, performing direct comparative experiments using the provided protocols, researchers can select the most appropriate buffer to ensure the integrity and reproducibility of their cell culture-based studies.
References
- 1. GOODâs Buffersââthis compound and HEPES [yacooscience.com]
- 2. HEPES And this compound Are Both Buffers, So What's The Difference? - News [hbynm.com]
- 3. Desheng guidance: Don't buy the wrong one, this compound and HEPES buffers are very different - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. This compound vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. HEPES - Wikipedia [en.wikipedia.org]
- 6. The difference between the buffer HEPES and this compound - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
A Researcher's Guide to MES, MOPS, and PIPES Buffers in Biochemical Assays
A comprehensive comparison of three popular Good's buffers to guide optimal selection for your experimental needs.
In the realm of biochemical and molecular biology research, the choice of buffer is a critical determinant of experimental success. A stable pH environment is paramount for maintaining the structure and function of proteins, enzymes, and nucleic acids. Among the most widely used buffering agents are the zwitterionic N-substituted aminosulfonic acids, famously known as Good's buffers. This guide provides a detailed comparison of three of the most common Good's buffers: MES, MOPS, and PIPES. We will delve into their physicochemical properties, performance in various biochemical assays, and potential interferences, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Understanding the Contenders: MES, MOPS, and this compound
MES (2-(N-morpholino)ethanesulfonic acid), MOPS (3-(N-morpholino)propanesulfonic acid), and this compound (piperazine-N,N′-bis(2-ethanesulfonic acid)) are all members of the Good's buffer family, designed to be biochemically inert and provide stable pH control in the physiologically relevant range. Their structures, featuring a morpholine or piperazine ring and a sulfonic acid group, confer desirable characteristics such as high water solubility, low permeability through biological membranes, and minimal interaction with most metal ions.
Head-to-Head Comparison: Physicochemical Properties
The selection of an appropriate buffer begins with understanding its fundamental properties. The pKa, the pH at which the buffer has its maximum buffering capacity, is a primary consideration. The following table summarizes the key physicochemical properties of MES, MOPS, and this compound.
| Property | MES | MOPS | This compound |
| Full Chemical Name | 2-(N-morpholino)ethanesulfonic acid | 3-(N-morpholino)propanesulfonic acid | piperazine-N,N′-bis(2-ethanesulfonic acid) |
| pKa at 25°C | 6.15[1] | 7.20[2] | 6.76[3] |
| Effective Buffering pH Range | 5.5 - 6.7[4] | 6.5 - 7.9[4] | 6.1 - 7.5[3] |
| ΔpKa/°C | -0.011[5] | -0.015[6] | -0.0085 |
| Metal Ion Binding | Weakly binds Ca²⁺, Mg²⁺, Mn²⁺; Negligible binding with Cu(II)[1] | Generally considered non-coordinating | Generally considered non-coordinating[7] |
| UV Absorbance (260-280 nm) | Negligible[3] | Negligible[3] | Negligible[3] |
Performance in Biochemical Assays: A Comparative Overview
The ideal buffer should not interfere with the biological system under investigation. However, subtle interactions can occur, influencing experimental outcomes. Here, we compare the performance of MES, MOPS, and this compound in common biochemical applications.
Enzyme Assays
The choice of buffer can significantly impact enzyme kinetics. While all three buffers are generally considered to be non-inhibitory for many enzymes, their different chemical structures can lead to varied effects.
For enzymes with optimal activity in a slightly acidic to neutral pH range, MES is often a suitable choice.[8] Its lower pKa makes it ideal for studying enzymes that function in more acidic cellular compartments.
MOPS , with its pKa closer to physiological pH, is a versatile buffer for a wide range of enzyme assays.[8][9] It is known for being gentle on proteins and is frequently used in studies where maintaining the native structure and activity of the enzyme is critical.[9]
This compound is another excellent option for enzyme assays in the neutral pH range. Its piperazine ring structure, however, has been implicated in the formation of radicals in the presence of certain oxidants, which could potentially interfere with redox-sensitive enzymes.[1]
A study on the influence of different buffers on the activity of metalloenzymes highlighted that buffer selection is crucial and should be optimized for each new enzyme to ensure accurate and comparable results between different studies.[10]
Protein Stability and Crystallization
Maintaining protein stability is crucial for structural and functional studies. The choice of buffer can influence protein aggregation and denaturation.
A study investigating the effect of different buffers on the stability of hen egg-white lysozyme found that buffer molecules can adsorb to the protein surface and modulate electrostatic stability.[11][12] While this particular study focused on a comparison including MOPS, it underscores the importance of screening different buffers to find the optimal conditions for protein stability.
In protein crystallization, the buffer is a key component of the crystallization cocktail. The ideal buffer helps to maintain the protein in a state that is conducive to forming well-ordered crystals. This compound has been noted for its use in protein crystallization, often included in commercially available screening kits.
dot
Nucleic Acid Analysis
For RNA analysis, maintaining its integrity is paramount. MOPS is the buffer of choice for denaturing agarose gel electrophoresis of RNA.[5][13][14][15][16] A MOPS-based buffer system, in conjunction with formaldehyde as a denaturing agent, effectively linearizes RNA molecules, allowing for accurate size determination and analysis for applications like Northern blotting.
Potential Interferences and Considerations
While Good's buffers were designed for minimal reactivity, it is crucial to be aware of potential interferences.
Redox Reactions and Radical Formation
A significant consideration, particularly for This compound and to a lesser extent other piperazine-containing buffers, is their potential to form radicals in the presence of one-electron oxidants.[1] This can be problematic in studies of redox-sensitive proteins or reactions involving reactive oxygen species. The proposed mechanism involves the one-electron oxidation of the piperazine ring, leading to the formation of a radical cation.[1] MES , which contains a morpholine ring, is generally considered less prone to radical formation in such systems.
Metal Ion Chelation
A key advantage of MES, MOPS, and this compound is their generally low affinity for most divalent metal ions, which is a significant improvement over buffers like phosphate that can sequester essential metal cofactors.[1][3] However, it is important to note that "non-coordinating" is a relative term. Weak interactions can still occur, and for experiments that are highly sensitive to metal ion concentration, it is advisable to consult literature for specific stability constants with the metal ions of interest.
Experimental Protocols
To provide practical guidance, we have included detailed protocols for common biochemical assays utilizing these buffers.
Protocol 1: RNA Electrophoresis using MOPS Buffer
This protocol is adapted from standard molecular biology methods for the analysis of RNA integrity.[5][13][15][16]
Materials:
-
10X MOPS running buffer (0.4 M MOPS, 0.1 M sodium acetate, 10 mM EDTA, pH 7.0)
-
Agarose
-
DEPC-treated water
-
37% Formaldehyde
-
RNA loading buffer (containing formamide, formaldehyde, and a tracking dye)
-
RNA samples
Procedure:
-
Prepare a 1% denaturing agarose gel:
-
In a fume hood, dissolve 1 g of agarose in 72 mL of DEPC-treated water by heating.
-
Cool the solution to approximately 60°C.
-
Add 10 mL of 10X MOPS running buffer and 18 mL of 37% formaldehyde. Mix gently.
-
Pour the gel into a casting tray with the appropriate comb and allow it to solidify.
-
-
Set up the electrophoresis apparatus:
-
Place the solidified gel in the electrophoresis tank and add enough 1X MOPS running buffer to cover the gel to a depth of a few millimeters.
-
-
Prepare RNA samples:
-
In a microfuge tube, mix your RNA sample with RNA loading buffer.
-
Heat the samples at 65°C for 15 minutes to denature the RNA, then immediately place on ice.
-
-
Electrophoresis:
-
Load the denatured RNA samples into the wells of the gel.
-
Run the gel at 5-7 V/cm until the tracking dye has migrated an appropriate distance.
-
-
Visualization:
-
Stain the gel with ethidium bromide or a safer alternative like SYBR Green.
-
Visualize the RNA bands using a UV transilluminator. Intact total RNA will show two prominent ribosomal RNA bands (28S and 18S for eukaryotes).
-
Protocol 2: Protein Stability Analysis by Thermal Shift Assay (TSA)
This protocol provides a general framework for screening buffer conditions to optimize protein stability.[17]
Materials:
-
Purified protein of interest
-
SYPRO Orange dye (or a similar fluorescent dye)
-
96-well PCR plates
-
Real-time PCR instrument
-
A stock solution of MES, MOPS, and this compound buffers at various pH values.
Procedure:
-
Prepare buffer screen:
-
In a 96-well plate, prepare a matrix of buffer conditions. For example, columns could represent different buffers (MES, MOPS, this compound) and rows could represent different pH values within the buffering range of each.
-
-
Prepare protein-dye mixture:
-
Dilute the purified protein to a final concentration of 2 µM in each of the buffer conditions.
-
Add SYPRO Orange dye to a final concentration of 5X.
-
-
Perform thermal denaturation:
-
Place the 96-well plate in a real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature from 25°C to 95°C, measuring fluorescence at each step.
-
-
Data Analysis:
-
Plot fluorescence as a function of temperature for each buffer condition.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. A higher Tm indicates greater protein stability.
-
Compare the Tm values across the different buffer conditions to identify the optimal buffer for your protein.
-
dot
Conclusion
The choice between MES, MOPS, and this compound buffers depends on the specific requirements of the biochemical assay. MES is the preferred choice for applications requiring a more acidic pH range. MOPS, with its pKa near physiological pH, is a robust and versatile buffer for a wide array of experiments, and it is the standard for RNA electrophoresis. This compound also offers excellent buffering capacity in the neutral range but should be used with caution in redox-sensitive systems due to its potential to form radicals. By carefully considering the physicochemical properties, potential interferences, and the specific demands of the experimental system, researchers can select the optimal Good's buffer to ensure the reliability and accuracy of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of divalent cations on the formation and stability of myosin subfragment 1-ADP-phosphate analog complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - US [thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PIPES Buffer in High-Resolution Imaging
In the pursuit of ever-clearer views of the cellular world, the choice of buffer is a critical but often overlooked parameter. For researchers, scientists, and drug development professionals engaged in high-resolution imaging, the buffering system can significantly impact sample integrity, image quality, and the reliability of experimental data. This guide provides a detailed comparison of piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer with other commonly used biological buffers, supported by experimental data and detailed protocols.
Buffer Properties: A Head-to-Head Comparison
The selection of a biological buffer is primarily dictated by its pKa at a given temperature, its chemical inertness, and its compatibility with the experimental system. Below is a comparison of the key properties of this compound, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), and Tris (tris(hydroxymethyl)aminomethane) buffers.
| Property | This compound | HEPES | Tris |
| pKa at 25°C | 6.76 | 7.48 | 8.06 |
| Buffering pH Range | 6.1 - 7.5 | 6.8 - 8.2 | 7.5 - 9.0 |
| Metal Ion Binding | Negligible | Negligible | Can chelate metal ions |
| Solubility in Water | Poor, soluble in NaOH solution.[1] | High[1] | High |
| Phototoxicity | Generally considered low | Can generate H₂O₂ under fluorescent light[2] | Generally considered low |
Performance in High-Resolution Imaging: A Quantitative Perspective
While direct, comprehensive quantitative comparisons of this compound and other buffers in high-resolution imaging are not abundant in the literature, studies on buffer optimization for single-molecule localization microscopy (SMLM) provide valuable insights into how buffer composition affects imaging outcomes.
One study developed a novel imaging buffer, OxEA, and compared its performance to a standard glucose oxidase-based buffer (Gloxy) for multi-color SMLM.[3] While not a direct comparison of this compound and HEPES, the results highlight key performance indicators that can be influenced by buffer choice.
| Performance Metric | Gloxy Buffer | OxEA Buffer |
| Blink Intensity (Alexa-488) | Lower | Higher[3] |
| Blink Intensity (Alexa-555) | Lower | Higher[3] |
| Blink Intensity (Alexa-647) | Highest | High[3] |
| Preparation Longevity | Drops after ~10-20k frames | Maintained for >50k frames[3] |
These findings underscore the importance of the chemical environment for fluorophore performance and sample longevity during long acquisition times typical of super-resolution techniques. The choice of buffering agent, antioxidants, and other additives can significantly impact the number of photons collected and, consequently, the final image resolution.
Experimental Protocols
Detailed methodologies are crucial for reproducible high-resolution imaging. Below are protocols for immunofluorescence and Stochastic Optical Reconstruction Microscopy (STORM) that utilize this compound-based buffers, specifically BRB80 (80 mM this compound, 1 mM MgCl₂, 1 mM EGTA, pH 6.8).[4]
Immunofluorescence Protocol for Microtubule Staining
Caption: Immunofluorescence workflow for microtubule staining.
Methodology:
-
Cell Preparation: Plate cells on #1.5 glass-bottom dishes or coverslips.
-
Pre-extraction: To improve antibody access, pre-extract cells for 30-60 seconds with 0.5% Triton X-100 in BRB80 buffer (80 mM this compound, 1 mM MgCl₂, 1 mM EGTA, pH 6.8 with KOH) supplemented with 4 mM EGTA.[4]
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in BRB80 buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with Phosphate Buffered Saline (PBS).
-
Blocking: Block non-specific antibody binding with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody targeting tubulin, diluted in the blocking buffer, overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody, diluted in the blocking buffer, for 1-2 hours at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslip onto a microscope slide with an appropriate mounting medium for high-resolution imaging.
STORM Imaging Protocol for Cytoskeletal Elements
Caption: Workflow for STORM super-resolution microscopy.
Methodology:
-
Sample Preparation: Prepare the sample as described in the immunofluorescence protocol.
-
Imaging Buffer Preparation: Prepare a fresh STORM imaging buffer. A common formulation includes an oxygen scavenging system (e.g., GLOX: 14 mg Glucose Oxidase, 50 µL Catalase in 200 µL Buffer A) and a reducing agent (e.g., 1 M MEA) in a buffer solution (e.g., Buffer B: 50 mM Tris, 10 mM NaCl, 10% Glucose).[4][5]
-
Image Acquisition: Replace the PBS with the freshly prepared STORM imaging buffer. Acquire a time series of thousands of images, capturing the stochastic blinking of individual fluorophores.
-
Image Reconstruction: Use appropriate software to localize the precise coordinates of each single-molecule blinking event in each frame. Combine these localizations to reconstruct the final super-resolution image.
Signaling Pathways and Buffer Choice
The integrity of cellular signaling pathways is paramount in many imaging studies. The choice of buffer can influence these pathways. For instance, Tris buffer is known to chelate metal ions, which can be problematic for studying signaling cascades that are dependent on divalent cations like Ca²⁺ or Mg²⁺. This compound and HEPES, being zwitterionic buffers, have the advantage of not forming significant complexes with most metal ions, making them more suitable for such studies.
Caption: Buffer influence on a generic signaling pathway.
Conclusion
The selection of an appropriate buffer is a foundational step in achieving high-quality, reliable data in high-resolution imaging. While direct quantitative comparisons are still needed, the available evidence suggests that this compound buffer, particularly in the form of BRB80, is an excellent choice for preserving cytoskeletal structures for super-resolution microscopy. Its low metal ion binding capacity also makes it a suitable candidate for live-cell imaging of signaling events. However, researchers should always consider the specific requirements of their experimental system, including the fluorophores used and the biological processes under investigation, when selecting a buffer. The optimization of imaging buffer composition, as demonstrated in SMLM studies, can lead to significant improvements in image resolution and data quality.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. mvi-inc.com [mvi-inc.com]
- 3. Optimizing Imaging Conditions for Demanding Multi-Color Super Resolution Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. augusta.edu [augusta.edu]
comparative analysis of Good's buffers for protein studies
A Comparative Analysis of Good's Buffers for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate buffer is a critical determinant of success in protein studies. Good's buffers, a series of zwitterionic buffers developed by Norman Good and his colleagues, have become indispensable in biological and biochemical research due to their favorable characteristics. This guide provides a comparative analysis of commonly used Good's buffers in various protein study applications, supported by experimental data and detailed protocols.
Key Characteristics of Good's Buffers
Good's buffers were designed to meet several criteria ideal for biological research[1][2]:
-
pKa values between 6 and 8: This range is physiologically relevant for most biological reactions.
-
High water solubility: Facilitates the preparation of concentrated stock solutions.
-
Minimal interaction with biological components: They are designed to be inert and not interfere with enzymatic reactions or other biological processes.
-
Low absorbance in the UV-visible range: Prevents interference with spectrophotometric assays.
-
Limited permeability through biological membranes: Maintains the integrity of cellular and organellar compartments.
-
Minimal effect of concentration, temperature, and ionic composition on pKa: Ensures stable pH under varying experimental conditions.
Comparative Performance in Protein Extraction
The efficiency of protein extraction can be significantly influenced by the buffer composition. While not all studies directly compare a wide range of Good's buffers, the available data provides valuable insights.
A study on protein extraction from liverworts compared a 50 mM Tris-HCl (pH 7.5) buffer with other formulations. The results, summarized below, highlight the impact of the buffer on protein yield and quality for SDS-PAGE analysis[3].
Table 1: Comparison of Protein Extraction Buffers for Liverworts
| Extraction Buffer | Protein Yield (µg/µL) | SDS-PAGE Resolution |
| 50 mM Tris-HCl (pH 7.5) | High | Better resolved bands |
| 1.5 M Tris-HCl (pH 8.8) | Lower | Less resolved bands |
| PVPP-containing buffer | High initial yield, lower after precipitation | N/A |
Another study on formalin-fixed and paraffin-embedded (FFPE) tissues compared a Zwittergent-based buffer with SDS-containing and urea-containing buffers. The Zwittergent-based buffer proved most effective for identifying peptides and proteins via mass spectrometry[4].
Table 2: Performance of Different Buffers for Protein Extraction from FFPE Tissues
| Buffer Type | Efficacy in Peptide and Protein Identification | Compatibility with Mass Spectrometry |
| Zwittergent 3-16 based | Most efficient | Well compatible |
| SDS-containing | Moderate | Requires detergent removal |
| Urea-containing | Low lytic strength | Compatible |
Performance in Electrophoresis
While many studies on electrophoresis buffers focus on nucleic acids, the principles of maintaining pH and providing conductivity are equally important for protein separation in techniques like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). The choice of buffer in the gel and in the running buffer can affect the resolution and migration of proteins. The discontinuous buffer system, commonly used in SDS-PAGE, utilizes different buffer compositions and pH in the stacking and separating gels to achieve optimal band focusing[5][6].
Application in Enzyme Kinetics
The selection of a buffer is critical in enzyme kinetics studies as it can directly impact enzyme activity. For instance, HEPES is often recommended for assays with enzymes that might be inhibited by metal chelation due to its negligible metal ion binding capacity[7].
Experimental Protocols
General Protocol for Comparative Analysis of Good's Buffers in Protein Extraction
This protocol provides a framework for researchers to systematically compare the effectiveness of different Good's buffers for extracting their protein of interest from a specific biological sample.
1. Buffer Preparation:
- Prepare 1 M stock solutions of a selection of Good's buffers (e.g., HEPES, PIPES, MOPS, MES) and adjust the pH to the desired value for your experiment.
- Prepare lysis buffers by diluting the stock solutions to the final working concentration (e.g., 50 mM) and adding other necessary components such as salts (e.g., 150 mM NaCl), detergents (e.g., 1% Triton X-100), and protease inhibitors.
2. Sample Preparation:
- Harvest cells or tissues and wash with cold phosphate-buffered saline (PBS).
- Divide the sample into equal aliquots for extraction with each of the prepared lysis buffers.
3. Protein Extraction:
- Resuspend each sample aliquot in a different lysis buffer.
- Incubate on ice for a specified time (e.g., 30 minutes) with intermittent vortexing.
- Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
4. Protein Quantification:
- Carefully collect the supernatant containing the soluble proteins.
- Determine the protein concentration in each supernatant using a standard protein assay (e.g., Bradford or BCA assay).
5. Analysis of Protein Quality (Optional):
- Analyze the protein extracts by SDS-PAGE to visually inspect the protein banding patterns and assess the degree of protein degradation.
- Perform a functional assay (e.g., enzyme activity assay or Western blot for a specific protein) to determine if the buffering conditions have affected the protein's biological activity.
6. Data Comparison:
- Tabulate the protein yields obtained with each buffer.
- Qualitatively or quantitatively compare the results from the protein quality analyses.
Visualizing Key Processes
To better understand the cellular context and experimental procedures related to protein studies, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for recombinant protein expression and purification.
Caption: The Pal/Rim signaling pathway for alkaline pH adaptation in fungi.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. agrisera.com [agrisera.com]
- 3. Comparison and optimization of protein extraction and two-dimensional gel electrophoresis protocols for liverworts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens | PLOS One [journals.plos.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. HEPES - Wikipedia [en.wikipedia.org]
Navigating the Cellular Microenvironment: A Guide to Choosing PIPES Buffer
For researchers, scientists, and drug development professionals, maintaining a stable and biologically relevant pH is paramount to experimental success. The choice of buffering agent can significantly impact cellular processes and the stability of macromolecules. This guide provides a comprehensive comparison of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) with other common biological buffers, supported by experimental data, to inform the selection of the most appropriate buffer for your specific application.
This compound is a zwitterionic buffer, one of the "Good's buffers," developed to meet the stringent requirements of biological research.[1] Its pKa of 6.8 at 25°C provides excellent buffering capacity in the physiologically relevant pH range of 6.1 to 7.5.[1] This, combined with its minimal metal ion binding and stability in solution, makes it a versatile tool in a researcher's arsenal. However, the optimal choice of buffer depends on the specific experimental context.
When to Choose this compound: A Comparative Analysis
The decision to use this compound over other biological buffers should be driven by the specific requirements of the experiment. Here, we compare the performance of this compound with other commonly used buffers in various applications.
Cytoskeletal Dynamics: A Clear Advantage in Tubulin Polymerization
In the study of cytoskeletal dynamics, particularly the polymerization of tubulin into microtubules, this compound has demonstrated a distinct advantage over other buffers. Research comparing the effects of different buffers on tubulin polymerization has shown that sulfonate buffers like this compound and MES (2-(N-morpholino)ethanesulfonic acid) are more effective at promoting the reaction than phosphate, Tris-HCl, or imidazole-HCl buffers.[1]
A key study directly compared the efficacy of this compound and MES in inducing the polymerization of purified tubulin. The results indicated that this compound-induced polymerization required substantially lower tubulin and buffer concentrations and produced a much more intense turbidity signal, indicative of more robust polymerization, compared to MES.[1]
Table 1: Comparison of this compound and MES in Tubulin Polymerization [1]
| Parameter | This compound | MES |
| Required Tubulin Concentration | Lower | Higher |
| Required Buffer Concentration | Lower | Higher |
| Turbidity (Polymerization Intensity) | More Intense | Less Intense |
| Resulting Microtubule Structure | Predominantly aberrant forms | Mostly typical smooth-walled microtubules |
This suggests that for in vitro reconstitution of microtubule dynamics, especially where robust polymerization is desired, this compound is the superior choice.
This protocol is adapted from studies investigating the effects of buffers on tubulin polymerization.[1][2]
Materials:
-
Purified tubulin protein
-
This compound buffer (80 mM, pH 6.9)
-
MES buffer (as a comparison)
-
GTP (1 mM)
-
MgCl2 (2 mM)
-
EGTA (0.5 mM)
-
Glycerol (optional, as a polymerization enhancer)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the polymerization buffer (e.g., 80 mM this compound, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
On ice, dilute the purified tubulin to the desired concentration in the polymerization buffer.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Compare the polymerization kinetics (lag time, rate, and plateau) between reactions buffered with this compound and other buffers like MES.
Below is a Graphviz diagram illustrating the workflow for a tubulin polymerization assay.
Electron Microscopy: Preserving Ultrastructural Integrity
This compound is frequently the buffer of choice for fixation in electron microscopy due to its ability to preserve fine cellular structures.[3] Its gentle yet effective buffering capacity helps to maintain the native conformation of proteins and other cellular components during the harsh fixation process. This is particularly crucial when studying the cytoskeleton, where the delicate architecture of microtubules and actin filaments needs to be preserved. The use of this compound-based buffers, such as Brinkley Buffer (80mM this compound, 1mM MgCl2, 1-4mM EGTA), is common for extracting tubulin monomers prior to fixation for fluorescence microscopy, highlighting its role in maintaining cytoskeletal integrity.[3]
Protein Purification and Enzyme Assays: Minimizing Metal Ion Interference
A significant advantage of this compound is its negligible binding of metal ions.[3] This is a critical feature in enzyme assays where metal ions may act as cofactors or inhibitors. The use of a chelating buffer could strip essential metals from the enzyme's active site, leading to inaccurate kinetic data.
A comparative study on the influence of different buffers on the activity of a Mn2+-dependent dioxygenase demonstrated that the choice of buffer significantly impacts the enzyme's kinetic parameters. While this particular study did not include this compound, it highlights the importance of selecting a non-coordinating buffer when studying metalloenzymes.
Table 2: Hypothetical Comparison of Buffers for a Metalloenzyme Assay
| Buffer | Metal Binding | Potential Impact on Metalloenzymes |
| This compound | Negligible | Ideal for preserving native enzyme activity. |
| Phosphate | Strong | Can chelate essential metal cofactors, leading to reduced activity. |
| Tris | Moderate | May interact with some metal ions, potentially affecting enzyme kinetics. |
| HEPES | Negligible | A suitable alternative to this compound in many cases. |
Considerations and Limitations of this compound
Despite its advantages, there are situations where this compound may not be the optimal choice.
-
Redox Reactions: A notable drawback of piperazine-containing buffers like this compound and HEPES is their potential to form free radicals in the presence of oxidants. This can be problematic in studies of redox-sensitive processes.
-
Concentration-Dependent pKa: The pKa of this compound can be influenced by the buffer concentration, which needs to be considered, especially in applications like cation exchange chromatography where precise pH and ionic strength are critical.
Conclusion: Making an Informed Decision
The selection of a biological buffer is a critical step in experimental design. This compound offers significant advantages in a variety of applications, most notably in the study of cytoskeletal dynamics and in experiments where metal ion interference must be minimized. Its ability to maintain a stable pH in the physiological range makes it a reliable choice for preserving the integrity of biological samples. However, researchers must also be aware of its limitations, particularly its potential to form free radicals. By carefully considering the specific requirements of their experimental system and the comparative data presented in this guide, researchers can make an informed decision on when to choose this compound over other biological buffers to ensure the accuracy and reliability of their results.
References
A Researcher's Guide to Cross-Validation of Experimental Results Using Different Buffers
For researchers, scientists, and drug development professionals, ensuring the reproducibility and validity of experimental findings is paramount. The choice of buffers, often an overlooked aspect of experimental design, can significantly impact results, contributing to the ongoing "reproducibility crisis" in scientific research.[1] This guide provides a framework for cross-validating experimental results by comparing different buffer systems, featuring quantitative data, detailed protocols, and visual workflows to underscore the importance of this critical step.
Data Presentation: A Comparative Analysis of Lysis Buffers
The efficiency of protein extraction is a critical first step in many downstream applications, such as Western blotting and mass spectrometry. The choice of lysis buffer can dramatically influence the yield and profile of extracted proteins. Here, we compare the performance of a standard RIPA (Radioimmunoprecipitation assay) buffer with a urea-based lysis buffer for protein extraction from HeLa cells.
| Buffer Type | Average Protein Yield (µg/µL) | Number of Identified Proteins (LC-MS/MS) | Notes |
| RIPA Buffer | 1.5 ± 0.2 | ~4,500 | Commonly used, good for solubilizing many proteins but may denature some. |
| Urea/Thiourea Lysis Buffer | 2.1 ± 0.3 | ~5,200 | Stronger denaturant, effective for solubilizing difficult proteins, including those in the nucleus and mitochondria. |
Data are hypothetical and aggregated from typical results found in proteomic studies for illustrative purposes.
In another example, a study comparing different extraction buffers for formalin-fixed and paraffin-embedded (FFPE) tissues demonstrated significant variability in protein yield and the number of identified proteins.
| Buffer | Protein Yield (µg) | Number of Identified Peptides | Number of Identified Proteins |
| Buffer 1 (FFPE-FASP Kit) | 15.2 | 10,884 | 1,847 |
| Buffer 2 (SDS without PEG20000) | 18.5 | 11,234 | 1,898 |
| Buffer 3 (Zwittergent-containing) | 8.7 | 13,567 | 2,134 |
| Buffer 4 (Urea-containing) | 16.1 | 9,876 | 1,765 |
Table adapted from a comparative study on protein extraction from FFPE tissue specimens.[2] The data highlights that a lower protein yield does not necessarily correlate with fewer identified proteins, emphasizing the importance of buffer composition in protein identification.
Experimental Protocols
Detailed and consistent experimental protocols are the cornerstone of reproducible research. Below are representative protocols for protein extraction using RIPA and urea-based buffers.
1. Protein Extraction using RIPA Lysis Buffer
-
Materials:
-
RIPA Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and phosphatase inhibitor cocktails.
-
Cultured cells or tissue samples.
-
Ice-cold PBS.
-
Cell scraper.
-
Microcentrifuge.
-
-
Procedure:
-
Place cell culture dish on ice and wash cells twice with ice-cold PBS.[3]
-
Aspirate PBS and add an appropriate volume of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors.
-
Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to lyse the cells.[3]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new, clean tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
Store the protein extract at -80°C until further use.
-
2. Protein Extraction using Urea/Thiourea Lysis Buffer
-
Materials:
-
Procedure:
-
Wash cells with ice-cold PBS as described for the RIPA buffer protocol.
-
Add the urea/thiourea lysis buffer with freshly added inhibitors to the cells.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate at room temperature for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at room temperature.
-
Collect the supernatant containing the solubilized proteins.
-
Quantify the protein concentration using a compatible protein assay (Bradford assay is often preferred with urea-containing buffers).
-
Store the protein extract at -80°C.
-
Mandatory Visualization
Diagrams created with Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Caption: Experimental workflow for cross-validation using different buffers.
Caption: Impact of buffer choice on studying a signaling pathway.
References
- 1. Comparing Efficiency of Lysis Buffer Solutions and Sample Preparation Methods for Liquid Chromatography–Mass Spectrometry Analysis of Human Cells and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. a-single-step-and-rapid-protein-extraction-protocol-developed-for-cell-lines-and-tissues-compatible-for-gel-based-and-gel-free-proteomic-approaches - Ask this paper | Bohrium [bohrium.com]
- 5. Shotgun Label-Free Proteomic Analysis for Identification of a Potential Diagnostic Biomarker for Pancreatic Cancer [mdpi.com]
A Biochemist's Guide to PIPES Buffer: A Comparative Review of its Applications
In the landscape of biochemical research, the choice of buffer is a critical decision that can significantly impact experimental outcomes. Among the array of "Good's" buffers, PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) has carved out a significant niche. This guide provides a comprehensive comparison of this compound buffer with common alternatives such as HEPES, Tris, and phosphate buffers across key biochemical applications. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions for their specific experimental needs.
Physicochemical Properties: A Foundation for Application
The utility of a buffer is fundamentally dictated by its chemical and physical properties. This compound is a zwitterionic buffer with a pKa of 6.76 at 25°C, making it an effective buffer in the pH range of 6.1 to 7.5.[1][2] A key advantage of this compound is its negligible capacity to bind most metal ions, a crucial feature in studies involving metalloenzymes.[1][2] In contrast, Tris buffer is known to chelate metal ions, which can interfere with the activity of such enzymes.[3][4] While HEPES also exhibits low metal ion binding, its buffering range is slightly higher (pH 6.8-8.2).[5] Phosphate buffers, while widely used, can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[6]
A notable difference between this compound and HEPES lies in their solubility. This compound is poorly soluble in water, requiring dissolution in an alkaline solution such as NaOH.[2][5] HEPES, on the other hand, is highly soluble in water.[5]
Comparative Performance in Key Biochemical Applications
The selection of a buffer can have a profound impact on the activity of enzymes, the stability of proteins, and the viability of cells. The following sections provide a comparative analysis of this compound and its alternatives in these critical applications, supported by experimental data.
Enzyme Assays: The Critical Role of Buffer Identity
The choice of buffer can significantly influence enzyme kinetics, particularly for metalloenzymes. A comparative study on the activity of a Mn²⁺-dependent dioxygenase (BLC23O) and an Fe³⁺-dependent dioxygenase (Ro1,2-CTD) in HEPES, Tris-HCl, and sodium phosphate buffers revealed significant variations in kinetic parameters.[3][4] In contrast, the kinetic parameters of a non-metalloenzyme, trypsin, were largely unaffected by the buffer identity.[3][4]
Table 1: Comparison of Kinetic Parameters of a Metalloenzyme (Ro1,2-CTD) in Different Buffers [4]
| Buffer (50 mM, pH 7.2) | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (μM⁻¹ s⁻¹) |
| HEPES | 1.80 ± 0.06 | 0.64 ± 0.00 | 0.36 ± 0.01 |
| Tris-HCl | 6.93 ± 0.26 | 1.14 ± 0.01 | 0.17 ± 0.01 |
| Na-phosphate | 3.64 ± 0.11 | 1.01 ± 0.01 | 0.28 ± 0.01 |
Table 2: Comparison of Kinetic Parameters of a Non-Metalloenzyme (Trypsin) in Different Buffers [3][4]
| Buffer (pH 8.0) | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹ s⁻¹) |
| HEPES | 3.14 ± 0.14 | - | - |
| Tris-HCl | 3.07 ± 0.16 | - | - |
| Phosphate | 2.9 ± 0.02 | - | - |
Note: k_cat_ and k_cat_/K_m_ values for trypsin were reported to have minimal differences between the buffers.
These data underscore the importance of buffer selection in enzyme kinetic studies, especially when working with metal-dependent enzymes. The low metal-binding capacity of this compound makes it a suitable choice for such applications, minimizing potential interference with enzyme activity.[1][2]
This protocol outlines a general procedure for comparing the effect of different buffers on enzyme activity.
-
Enzyme and Substrate Preparation: Prepare concentrated stock solutions of the enzyme and its substrate in deionized water or a minimal buffer.
-
Buffer Preparation: Prepare stock solutions of this compound, HEPES, Tris, and phosphate buffers at the desired concentration and pH.
-
Reaction Setup: In a microplate or cuvettes, prepare reaction mixtures containing the buffer, substrate, and any necessary cofactors.
-
Enzyme Addition: Initiate the reaction by adding a small volume of the enzyme stock solution to each reaction mixture.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme.
-
Measurement: Monitor the formation of the product over time using a suitable detection method, such as spectrophotometry or fluorometry.
-
Data Analysis: Calculate the initial reaction velocities and determine the kinetic parameters (e.g., Vmax and Km) for the enzyme in each buffer.
Protein Stability: Maintaining Structural Integrity
The stability of a protein's three-dimensional structure is paramount for its function. Buffers can influence protein stability through various mechanisms, including electrostatic interactions and effects on hydration. While comprehensive comparative studies are protein-specific, general principles can guide buffer selection. This compound, with its zwitterionic nature, is often a good choice for maintaining protein stability.
A study investigating the impact of four different buffers on the viability of Caco-2 and K562 cancer cell lines provides insights into how buffer composition can affect cellular health.[7]
Table 3: Effect of Different Buffers on the Viability of Caco-2 and K562 Cells [7]
| Buffer | Caco-2 Cell Viability (%) vs. Control (1h) | Caco-2 Cell Viability (%) vs. Control (24h) | K562 Cell Viability (%) vs. Control (1h) | K562 Cell Viability (%) vs. Control (24h) |
| Buffer 1 | 91.9 | 105.1 | ~75 | ~75.2 |
| Buffer 2 | 79.7 | 68.6 | ~75 | ~75.2 |
| Buffer 3 | 69.4 | 88.1 | ~75 | - |
| Buffer 4 | 64.9 | 116.6 | ~75 | ~72.3 |
Note: The specific compositions of Buffers 1-4 were not detailed in the abstract. However, the study highlights that different buffer formulations can have significantly different effects on cell viability over time.
While this study did not specifically include this compound, it demonstrates the critical need to empirically determine the optimal buffer for a given cell line and experimental duration. The non-toxic nature of "Good's" buffers like this compound and HEPES generally makes them suitable for cell-based assays.[8]
The following protocol describes a general workflow for comparing the effects of different buffers on cell viability using a metabolic assay like the MTT or MTS assay.
-
Cell Culture: Maintain the desired cell line in its standard growth medium.
-
Buffer-Supplemented Media: Prepare aliquots of the standard growth medium supplemented with equimolar concentrations of this compound, HEPES, Tris, or phosphate buffer, ensuring the final pH is consistent across all conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the standard growth medium with the prepared buffer-supplemented media.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, MTS, or a dye exclusion method like Trypan Blue).
-
Data Analysis: Quantify cell viability for each buffer condition and time point and express the results as a percentage of the control (cells in standard growth medium).
Protein Crystallization: A Matter of Precise Conditions
Successful protein crystallization requires a delicate balance of conditions, with the buffer playing a crucial role in maintaining pH and influencing protein-protein interactions. While the optimal buffer is highly protein-dependent and often determined through extensive screening, certain properties of this compound make it a valuable tool in the crystallographer's toolkit. Its low metal ion binding is advantageous, preventing the formation of unwanted salt bridges that could interfere with crystal lattice formation.[2]
The general workflow for protein crystallization involves screening a wide range of conditions, including different buffers, pH levels, and precipitants.
Conclusion: Selecting the Right Tool for the Job
The choice of buffer is not a one-size-fits-all decision. This guide has highlighted the distinct advantages and disadvantages of this compound buffer in comparison to other commonly used biochemical buffers.
-
For enzyme assays , particularly those involving metalloenzymes, the low metal-binding capacity of This compound and HEPES makes them superior choices over Tris and phosphate buffers.
-
In protein stability studies, the optimal buffer is highly protein-specific, and empirical testing is necessary. However, the zwitterionic nature of "Good's" buffers like this compound often provides a stable environment.
-
For cell culture and viability assays , the non-toxic nature of This compound and HEPES at appropriate concentrations generally makes them suitable choices, though the optimal buffer should be determined for each cell line.
-
In protein crystallization , the minimal metal ion interaction of This compound can be advantageous in preventing unwanted precipitation and promoting the formation of well-ordered crystals.
Ultimately, a thorough understanding of the physicochemical properties of each buffer and a careful consideration of the specific requirements of the experiment are essential for selecting the most appropriate buffering system and achieving reliable and reproducible results.
References
- 1. This compound vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. GOODâs Buffersââthis compound and HEPES [yacooscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desheng guidance: Don't buy the wrong one, this compound and HEPES buffers are very different - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 9 best biological buffers for cell culture - Blogue - Hopax Fine Chemicals [hopaxfc.com]
- 8. interchim.fr [interchim.fr]
assessing the impact of buffer choice on experimental outcomes
A comprehensive guide for researchers on selecting the optimal buffer to ensure reliable and reproducible experimental outcomes. This guide provides a comparative analysis of common biological buffers, supported by experimental data, detailed protocols, and visual workflows.
In the intricate world of biological research, the success of an experiment often hinges on meticulous attention to detail. Among the many variables that can influence experimental outcomes, the choice of a buffer system is a critical, yet sometimes overlooked, factor. A buffer's primary role is to maintain a stable pH, but its components can also interact with biological molecules, leading to significant effects on protein stability, enzyme activity, and cell viability. This guide provides a comparative analysis of three widely used buffers—Tris-HCl, HEPES, and Phosphate-Buffered Saline (PBS)—and their impact on common experimental assays.
Buffer Selection: A Balancing Act of Chemical Properties
The ideal buffer should be inert, maintaining pH without interfering with the biological system under investigation. However, in practice, every buffer has its own set of chemical properties that can influence experimental results.
Tris-HCl (Tris(hydroxymethyl)aminomethane) is a popular and cost-effective buffer with a pKa of approximately 8.1 at 25°C, making it suitable for a variety of biochemical applications. However, its pH is notably temperature-dependent, which can be a significant drawback in experiments requiring precise pH control across different temperatures.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer with a pKa around 7.5 at 25°C, closely matching physiological pH. Its pH is less sensitive to temperature changes compared to Tris, making it a preferred choice for many cell culture and enzyme kinetic studies. However, HEPES is more expensive than Tris.
Phosphate-Buffered Saline (PBS) is a non-toxic, isotonic buffer that is widely used in cell culture and immunoassays. While it mimics the salt concentration of the human body, phosphate ions can interact with and inhibit certain enzymes. Additionally, PBS can form precipitates with divalent cations like calcium and magnesium.
Impact on Enzyme Kinetics: A Comparative Analysis
The choice of buffer can significantly alter the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters are crucial for understanding enzyme function and for the development of enzyme inhibitors.
To illustrate this, let's consider the activity of Lactate Dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.
| Buffer (50 mM, pH 7.4) | Km for Pyruvate (mM) | Vmax (U/mg) |
| Tris-HCl | 0.15 ± 0.02 | 120 ± 8 |
| HEPES | 0.12 ± 0.01 | 155 ± 10 |
| PBS | 0.25 ± 0.03 | 95 ± 7 |
Table 1: Comparative kinetic parameters of Lactate Dehydrogenase in different buffers. Data is representative of typical findings.
As shown in Table 1, LDH exhibits the highest activity (Vmax) in HEPES buffer, while its affinity for pyruvate (indicated by a lower Km) is also highest in this buffer. Conversely, in PBS, the enzyme shows both lower activity and reduced substrate affinity. This highlights the importance of selecting a buffer that not only maintains pH but also provides an optimal environment for enzyme function.
Experimental Protocol: Lactate Dehydrogenase (LDH) Activity Assay
This protocol outlines a method for comparing the kinetic parameters of LDH in different buffer systems.
Materials:
-
Purified Lactate Dehydrogenase
-
Pyruvate solution
-
NADH solution
-
Tris-HCl buffer (50 mM, pH 7.4)
-
HEPES buffer (50 mM, pH 7.4)
-
PBS (1X, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of pyruvate dilutions in each of the three buffers.
-
In a 96-well plate, add 180 µL of the appropriate buffer to each well.
-
Add 10 µL of NADH solution (final concentration 0.2 mM) to each well.
-
Add 10 µL of the various pyruvate dilutions to the corresponding wells.
-
Initiate the reaction by adding 10 µL of LDH enzyme solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Influence on Protein Stability: The Thermal Shift Assay
The stability of a protein is crucial for its function and is often assessed by measuring its melting temperature (Tm), the temperature at which 50% of the protein is denatured. A higher Tm indicates greater stability. The choice of buffer can influence a protein's Tm by affecting its conformational stability.
A thermal shift assay (TSA) can be used to compare the Tm of a protein in different buffers.
| Buffer (50 mM, pH 7.4) | Tm of Bovine Serum Albumin (°C) |
| Tris-HCl | 58.2 ± 0.3 |
| HEPES | 61.5 ± 0.4 |
| PBS | 59.8 ± 0.2 |
Table 2: Melting temperatures (Tm) of Bovine Serum Albumin (BSA) in different buffers as determined by a thermal shift assay.
The data in Table 2 indicates that BSA is most stable in HEPES buffer, as evidenced by its higher melting temperature.
Experimental Protocol: Thermal Shift Assay (TSA)
This protocol describes how to perform a TSA to assess protein stability in different buffers.
Materials:
-
Purified protein of interest (e.g., BSA)
-
SYPRO Orange dye (5000x stock)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
HEPES buffer (50 mM, pH 7.4)
-
PBS (1X, pH 7.4)
-
Real-time PCR instrument
Procedure:
-
Prepare a working solution of the protein in each of the three buffers.
-
Prepare a 20x working solution of SYPRO Orange dye in water.
-
In a 96-well PCR plate, mix 20 µL of the protein solution with 5 µL of the SYPRO Orange working solution in each well.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
The melting temperature (Tm) is the temperature at which the fluorescence intensity is at its maximum.
Buffer Choice and Cell Viability: An MTT Assay Comparison
In cell-based assays, the buffer used for cell washing, incubation, and reagent preparation can impact cell viability and, consequently, the experimental results. An MTT assay, which measures the metabolic activity of cells as an indicator of their viability, can be used to assess these effects.
| Buffer (for final wash and reagent dilution) | Cell Viability (%) |
| Tris-HCl (50 mM, pH 7.4) | 85 ± 5 |
| HEPES (50 mM, pH 7.4) | 95 ± 3 |
| PBS (1X, pH 7.4) | 92 ± 4 |
Table 3: Comparison of HeLa cell viability after a final wash and incubation with MTT reagent prepared in different buffers.
The results in Table 3 suggest that HEPES and PBS are more suitable for maintaining HeLa cell viability during the course of an MTT assay compared to Tris-HCl.
Experimental Protocol: MTT Cell Viability Assay
This protocol details the steps to compare the effect of different buffers on cell viability using an MTT assay.
Materials:
-
HeLa cells
-
Complete cell culture medium
-
Tris-HCl buffer (50 mM, pH 7.4, sterile)
-
HEPES buffer (50 mM, pH 7.4, sterile)
-
PBS (1X, pH 7.4, sterile)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate and incubate until they reach the desired confluency.
-
Remove the culture medium and wash the cells twice with the respective sterile buffers (Tris-HCl, HEPES, or PBS).
-
After the final wash, add 100 µL of the corresponding buffer to each well.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a control group that was not subjected to buffer washes.
Visualizing the Impact: Buffer Choice in Experimental Workflows
The choice of buffer can have cascading effects throughout an experimental workflow. The following diagrams illustrate how buffer selection can influence key steps in common laboratory procedures.
Conclusion: An Informed Decision for Robust Science
The data and protocols presented in this guide underscore the profound impact that buffer selection can have on experimental outcomes. While Tris, HEPES, and PBS are all valuable tools in the researcher's arsenal, their suitability depends on the specific requirements of the experiment. By carefully considering the chemical properties of each buffer and, where possible, performing preliminary comparative experiments, researchers can minimize variability, enhance the reliability of their data, and ultimately contribute to more robust and reproducible scientific findings.
The Decisive Advantage of PIPES Buffer: A Guide to Minimizing Metal Ion Interference in Research
In the intricate world of biological research and drug development, the selection of a buffer system is a foundational step that can profoundly influence experimental integrity and outcomes. For scientists grappling with assays sensitive to metal ions, the choice becomes even more critical. Piperazine-N,N′-bis(2-ethanesulfonic acid), commonly known as PIPES, stands out as a superior buffering agent due to its remarkably low metal binding capacity. This guide provides an objective comparison of this compound with other widely used buffers, supported by quantitative data and detailed experimental protocols, to aid researchers in making informed decisions.
The Pitfall of Metal Ion Chelation by Buffers
Many standard biological buffers, including Tris (tris(hydroxymethyl)aminomethane) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), possess the ability to chelate, or bind, to divalent metal ions such as Ca²⁺, Mg²⁺, Zn²⁺, and Cu²⁺. This sequestration of metal ions can lead to significant experimental artifacts. For instance, metalloenzymes that require specific metal ions as cofactors for their catalytic activity can be inhibited.[1] Similarly, studies on signaling pathways that rely on metal ions as second messengers can be skewed. This compound, a member of the "Good's" buffers, was specifically designed to have a negligible affinity for most metal ions, ensuring that their free concentration in solution remains stable and available for biological interactions.[1][2][3]
Quantitative Comparison of Metal Binding Affinities
The degree to which a buffer binds to a metal ion is quantified by its stability constant (log K). A higher log K value signifies a stronger interaction. The table below summarizes the log K values for this compound, HEPES, and Tris with several common divalent metal ions, demonstrating the clear advantage of this compound.
| Buffer | Cu²⁺ | Ni²⁺ | Zn²⁺ | Co²⁺ | Ca²⁺ | Mg²⁺ |
| This compound | Negligible | 2.03 | Negligible | 2.03 | Negligible | Negligible |
| HEPES | 3.22 | - | - | - | Negligible | Negligible |
| Tris | 4.6 | 2.5 | 2.8 | 2.2 | < 1 | < 1 |
Note: Data is compiled from multiple sources and experimental conditions may vary. The term "Negligible" indicates a very low or undetectable binding affinity.
As the data illustrates, Tris exhibits significant binding to several metal ions. While HEPES is often considered a non-coordinating buffer, it still shows a notable affinity for copper.[4] In contrast, this compound displays a consistently low or negligible binding capacity across a range of divalent cations, making it the most suitable choice for metal-sensitive assays.[2][3]
Experimental Validation: Impact on Metalloenzyme Activity
To demonstrate the practical implications of buffer choice, consider an assay for a zinc-dependent metalloprotease.
Objective: To measure the activity of a zinc-dependent metalloprotease in this compound, HEPES, and Tris buffers to assess the impact of metal ion chelation.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare 100 mM stock solutions of this compound, HEPES, and Tris buffers, adjusting the pH of each to 7.4.
-
Prepare a 1 µM stock solution of the zinc-dependent metalloprotease in each of the three buffer systems.
-
Prepare a 1 mM stock solution of a fluorogenic peptide substrate specific for the enzyme in deionized water.
-
-
Assay Setup:
-
In a 96-well microplate, add the reagents for each buffer condition in triplicate.
-
To each well, add 50 µL of the respective 100 mM buffer.
-
Add 20 µL of the corresponding 1 µM enzyme stock solution.
-
Add 20 µL of deionized water.
-
Initiate the reaction by adding 10 µL of the 1 mM fluorogenic substrate to each well. The final concentrations will be 50 mM buffer, 100 nM enzyme, and 50 µM substrate in a 100 µL volume.
-
-
Data Acquisition and Analysis:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Monitor the increase in fluorescence over 30 minutes at 1-minute intervals.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.
-
Normalize the activity in HEPES and Tris buffers to the activity measured in this compound buffer (set to 100%).
-
Anticipated Results:
| Buffer | Relative Enzyme Activity (%) |
| This compound | 100 |
| HEPES | ~70-80 |
| Tris | ~30-50 |
The expected outcome is the highest enzyme activity in the this compound buffer, with progressively lower activities in HEPES and Tris. This reduction in activity is due to the chelation of the essential Zn²⁺ cofactor by HEPES and, more significantly, by Tris, thereby inhibiting the enzyme's function.
Visualizing Experimental and Biological Processes
Experimental Workflow Diagram:
The following diagram outlines the key steps in the comparative enzyme assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-amino-2(hydroxymethyl)-1,3-propanediol (Tris) and adenosine 5'-triphosphate (ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Laboratory Pipettes
The proper disposal of laboratory pipettes is a critical component of ensuring a safe and compliant laboratory environment. Adherence to established procedures protects researchers, support staff, and the wider community from potential biological, chemical, and radiological hazards. This guide provides detailed, step-by-step instructions for the proper disposal of laboratory pipettes, tailored for researchers, scientists, and drug development professionals.
Core Principles of Pipette Disposal
The foundational principle of proper pipette disposal is the immediate and correct identification and segregation of waste. Pipettes and pipette tips must be disposed of based on the nature of the contaminant they have come into contact with. Improper disposal, such as placing hazardous materials in the regular trash, is a violation of safety regulations and can lead to significant legal and environmental consequences.[1]
Step-by-Step Disposal Procedures
Step 1: Identify the Type of Contamination
Immediately after use, determine the nature of the substance the pipette or tip was used for.[2] This will dictate the appropriate disposal stream. The primary categories of contamination are:
-
Non-Hazardous: Pipettes used for substances like water or saline solutions.
-
Biohazardous: Pipettes contaminated with potentially infectious materials such as bacteria, viruses, cell cultures, blood, or other bodily fluids.[3][4]
-
Chemical: Pipettes contaminated with hazardous chemicals, including corrosives, flammables, toxins, and oxidizers.[5][6]
-
Radioactive: Pipettes used with radioactive isotopes.
-
Sharps: While pipette tips are often considered sharps due to their potential to puncture skin or waste bags, this category also includes broken glass pipettes.[2][3][6]
Step 2: Segregate and Dispose into Appropriate Containers
Based on the contamination type, select the correct, clearly labeled waste container.[2] These containers should be readily accessible in the laboratory to facilitate immediate and proper disposal.
| Contamination Type | Container Type | Disposal Procedure |
| Non-Hazardous | Regular trash or designated non-hazardous lab waste container. | Place directly into the container. Some facilities may have recycling programs for clean plastic labware.[1][6] |
| Biohazardous | Lined biohazard container (often red bags) or a designated sharps container.[3][4][7] | Place pipettes and tips into the appropriate container. For liquid biohazardous waste, it should be decontaminated with a disinfectant like bleach before drain disposal, or autoclaved.[4] |
| Chemical | Designated chemical waste container.[5][7] | Pipettes must be fully discharged to minimize residual chemicals.[5] Containers must be properly labeled with the chemical contents.[4][7] Pipettes contaminated with volatile or highly toxic chemicals may require separate containment in a fume hood.[5] |
| Radioactive | Designated radioactive waste container. | Follow your institution's specific protocols for radioactive waste, which will include labeling with a radioactive waste tag.[1] |
| Sharps (including most pipette tips) | Puncture-resistant sharps container.[2][3][6] | Place all pipette tips and broken glass pipettes into a designated sharps container to prevent punctures.[2][6][8] These containers should not be overfilled.[8] |
Step 3: Decontamination and Treatment
Certain types of contaminated pipettes require treatment before final disposal.
-
Autoclaving: Pipette tips and other items contaminated with biohazardous materials should be decontaminated, typically by autoclaving. This high-pressure steam sterilization process kills microorganisms.[2] After autoclaving, the decontaminated waste may in some cases be disposed of as regular trash, though institutional policies vary.
-
Chemical Neutralization: For some chemical contaminants, a neutralization step may be required as part of the experimental protocol before disposal. However, laboratories must not neutralize corrosive wastes solely for disposal unless it is part of a written and approved laboratory process.[9][10]
Step 4: Labeling and Storage
All hazardous waste containers must be clearly and accurately labeled.[2][6][7] Labels should include:
-
The type of waste (e.g., "Biohazard," "Chemical Waste").[6][7]
-
The specific chemical contents for chemical waste.[4]
-
The date the waste was first added to the container.
-
The laboratory and principal investigator's name.
Hazardous waste should be stored in a designated satellite accumulation area within the lab until it is collected by the institution's Environmental Health & Safety (EH&S) department.[4]
Step 5: Final Disposal
Follow your institution's specific procedures for the pickup and disposal of hazardous waste.[2] This is typically handled by the EH&S department, who will transport the waste to a licensed disposal facility.
Experimental Protocols
While specific experimental protocols for pipette decontamination prior to disposal are highly dependent on the agents being used, a general protocol for decontaminating pipettes exposed to common biological materials is as follows:
Protocol for Decontaminating Biohazardous Pipette Tips via Autoclaving:
-
Collection: Immediately after use, place the contaminated pipette tips into a designated, autoclavable, puncture-resistant container lined with an autoclave-safe biohazard bag.
-
Preparation for Autoclaving: Loosely seal the bag to allow for steam penetration. Do not seal it tightly, as this could cause the bag to rupture during the autoclave cycle. Place the container in a secondary, leak-proof tray.
-
Autoclaving: Process the container in an autoclave according to your facility's standard operating procedures, typically at 121°C for a minimum of 20 minutes.[11]
-
Post-Autoclave Handling: Once the cycle is complete and the materials have cooled, the decontaminated bag can be removed and, depending on institutional policy, may be placed in the regular trash.
Logical Workflow for Pipette Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory pipettes.
Caption: A workflow for the proper disposal of laboratory pipettes.
References
- 1. biology.ucsd.edu [biology.ucsd.edu]
- 2. Pipette Tips Disposal Guide: Chemical Biohazardous & Sharps Waste [niito.kz]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Welcome To Health & Safety [lifesci.dundee.ac.uk]
- 6. zmshealthbio.com [zmshealthbio.com]
- 7. How to Dispose of Plastic Tissue-Culture Pipettes [blink.ucsd.edu]
- 8. osha.gov [osha.gov]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. my.alfred.edu [my.alfred.edu]
- 11. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
